N3-Methyl-5-methyluridine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C11H16N2O6 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12(2)9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3/t6-,7-,8-,10-/m1/s1 |
InChIキー |
WLDUADFFHKCTHT-FDDDBJFASA-N |
異性体SMILES |
CC1=CN(C(=O)N(C1=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
CC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N3-Methyl-5-methyluridine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This whitepaper provides an in-depth technical guide on the synthesis and characterization of N3-Methyl-5-methyluridine, a modified pyrimidine (B1678525) nucleoside. Modified nucleosides are critical components in the development of therapeutic oligonucleotides and antiviral agents. This document details a robust synthetic pathway, outlines comprehensive characterization protocols using modern analytical techniques, and presents all quantitative data in structured tables for clarity and comparability. Furthermore, it includes visual workflows and diagrams of the compound's mechanism of action to facilitate understanding. The methodologies described herein are intended to serve as a practical resource for researchers in medicinal chemistry, molecular biology, and drug development.
Introduction
Modified nucleosides are foundational to the fields of nucleic acid chemistry and therapeutic development. The strategic modification of the base or sugar moiety can significantly alter the biological, chemical, and physical properties of nucleosides and the oligonucleotides into which they are incorporated. These modifications can enhance nuclease resistance, improve binding affinity, and modulate biological activity.
This compound is a dually modified uridine (B1682114) analog, featuring methyl groups at both the N3 and C5 positions of the pyrimidine ring. The 5-methyl group is naturally found in thymidine (B127349) and is known to enhance the thermal stability of duplexes.[1] The N3-methylation of uridine is also a naturally occurring RNA modification.[2][3] The combination of these modifications in a single molecule presents a unique building block for various applications. Notably, this compound has been identified as a compound of interest in biomedical research, particularly for the study of viral diseases such as hepatitis C. Its mechanism of action is centered on the inhibition of viral replication through the suppression of viral RNA synthesis.[]
This guide provides a detailed protocol for the synthesis of this compound starting from the commercially available 5-methyluridine (B1664183), followed by a comprehensive characterization workflow.
Synthesis of this compound
The synthesis of this compound is achieved through a targeted methylation of the N3 position of 5-methyluridine. To prevent unwanted side reactions at the hydroxyl groups of the ribose sugar, a protection-methylation-deprotection strategy is often employed. However, for direct and efficient methylation, phase transfer catalysis (PTC) provides an excellent method for selective N3-alkylation.[1]
Synthetic Workflow
The overall workflow for the synthesis involves the direct methylation of 5-methyluridine using a suitable methylating agent in a biphasic system, facilitated by a phase transfer catalyst. This is followed by purification to isolate the final product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: N3-Methylation
This protocol is adapted from established methods for N3-alkylation of uridine derivatives using phase transfer catalysis.[1]
-
Reaction Setup: To a solution of 5-methyluridine (1.0 g, 3.87 mmol) in a biphasic solvent system of Dichloromethane (DCM, 20 mL) and water (20 mL), add potassium carbonate (K₂CO₃, 1.60 g, 11.61 mmol, 3 equiv.).
-
Catalyst Addition: Add tetrabutylammonium (B224687) bromide (TBABr, 125 mg, 0.387 mmol, 0.1 equiv.) to the stirring mixture.
-
Methylation: Add methyl iodide (CH₃I, 0.48 mL, 7.74 mmol, 2 equiv.) to the reaction vessel.
-
Reaction Condition: Seal the vessel and stir the mixture vigorously at room temperature (25°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM.
-
Workup: Once the starting material is consumed, separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-10% Methanol in Dichloromethane, to yield this compound as a white solid.
Synthesis Data Summary
The following table summarizes the quantitative data from a representative synthesis.
| Parameter | Value |
| Starting Material | 5-Methyluridine |
| Molecular Formula | C₁₁H₁₆N₂O₆ |
| Molecular Weight | 272.25 g/mol [] |
| Theoretical Yield | 1.05 g |
| Actual Yield | 0.88 g |
| Percentage Yield | 83.8% |
| Purity (by HPLC) | ≥95%[] |
| Appearance | White Solid |
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the molecular structure by providing information about the chemical environment of ¹H and ¹³C nuclei.
-
Experimental Protocol:
-
Prepare a sample by dissolving 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at 25°C.
-
-
Expected Spectral Data: The presence of two distinct methyl signals (one on C5 of the base and one on the N3) is a key indicator of successful synthesis. The chemical shifts are predicted based on data for related compounds.[5][6][7][8]
| ¹H NMR (DMSO-d₆) | Predicted δ (ppm) | Description |
| H-6 | ~7.8 | s, 1H, pyrimidine proton |
| H-1' | ~5.8 | d, 1H, anomeric proton |
| Ribose Protons | ~3.5 - 4.2 | m, ribose ring protons |
| N3-CH₃ | ~3.1 | s, 3H, N-methyl protons |
| C5-CH₃ | ~1.8 | s, 3H, C-methyl protons |
| ¹³C NMR (DMSO-d₆) | Predicted δ (ppm) | Description |
| C-4 | ~163 | Carbonyl |
| C-2 | ~151 | Carbonyl |
| C-6 | ~138 | Pyrimidine carbon |
| C-5 | ~110 | Pyrimidine carbon |
| C-1' | ~89 | Anomeric carbon |
| Ribose Carbons | ~60 - 85 | Ribose ring carbons |
| N3-CH₃ | ~28 | N-methyl carbon |
| C5-CH₃ | ~12 | C-methyl carbon |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Experimental Protocol:
-
Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., QTOF or Triple Quadrupole).
-
Acquire the spectrum in positive ion mode.
-
-
Expected Data: The analysis should confirm the molecular weight of this compound (C₁₁H₁₆N₂O₆).
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₆N₂O₆ |
| Theoretical Monoisotopic Mass | 272.1008 Da |
| Observed Ion (Positive ESI) | [M+H]⁺ |
| Expected m/z | 273.1081 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound.
-
Experimental Protocol:
-
Prepare a sample solution at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Elute with a gradient of mobile phase A (water with 0.1% TFA) and mobile phase B (acetonitrile with 0.1% TFA) at a flow rate of 1 mL/min.
-
Monitor the elution profile using a UV detector at 260 nm.
-
-
Expected Data: A single, sharp peak in the chromatogram indicates a high-purity sample.
| Parameter | Representative Value |
| Column | C18 Reverse-Phase |
| Retention Time | Dependent on specific gradient |
| Purity (by area %) | ≥95% |
Biological Mechanism of Action
This compound is noted for its potential as an antiviral agent. Its primary mechanism of action involves the inhibition of viral RNA synthesis.[] As a nucleoside analog, it can be metabolized within the cell to its triphosphate form, which can then act as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerase (RdRp), thus halting the replication of the viral genome.
Caption: Proposed mechanism of action for this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols for a phase transfer catalysis-mediated synthesis and subsequent analytical characterization by NMR, MS, and HPLC serve as a valuable resource for researchers. The structured presentation of quantitative data and visual workflows aims to ensure clarity and reproducibility. The unique structural modifications of this compound make it a compound of significant interest for applications in antiviral drug discovery and as a specialized building block for modified oligonucleotides.
References
- 1. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Methyluridine - Wikipedia [en.wikipedia.org]
- 5. N3-Methyluridine | C10H14N2O6 | CID 316991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methyluridine(1463-10-1) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]
N3-Methyl-5-methyluridine: A Technical Overview for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Methyl-5-methyluridine is a modified pyrimidine (B1678525) nucleoside analog that has garnered interest within the biomedical research community, particularly for its potential antiviral properties. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental contexts. The information is tailored for researchers, scientists, and drug development professionals engaged in the fields of virology and oncology.
Core Compound Properties
This compound is characterized by the following physicochemical properties:
| Property | Value | Reference |
| CAS Number | 3650-91-7 | [] |
| Molecular Formula | C₁₁H₁₆N₂O₆ | [] |
| Molecular Weight | 272.25 g/mol | [] |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione | [] |
| Synonyms | Uridine (B1682114), 3,5-dimethyl- | [] |
| Purity | Typically ≥95% | [] |
Mechanism of Action and Therapeutic Potential
This compound functions as a nucleoside analog, a class of molecules that mimic naturally occurring nucleosides. This structural similarity allows them to be recognized by and incorporated into viral or cellular machinery, leading to the disruption of critical biological processes.
Antiviral Activity
The primary area of investigation for this compound has been its application as an antiviral agent, particularly against the Hepatitis C virus (HCV).[] The proposed mechanism of action centers on the inhibition of viral RNA synthesis.[] As a uridine analog, it is believed to be metabolized within the host cell to its triphosphate form. This active metabolite can then act as a substrate for the viral RNA-dependent RNA polymerase (RdRp), such as HCV's NS5B polymerase. Incorporation of the modified nucleotide into the growing viral RNA chain can lead to chain termination or introduce mutations, ultimately suppressing viral replication.[]
Anticancer Potential
While less explored, nucleoside analogs are a cornerstone of cancer chemotherapy. By interfering with DNA and RNA synthesis, they can selectively target rapidly dividing cancer cells. The structural modifications of this compound may confer properties that could be exploited in an oncological context, though further research is required to establish any specific anticancer activity and the pathways involved.
Experimental Protocols
Detailed, publicly available experimental protocols specifically validating the activity of this compound are limited. However, a generalized workflow for assessing its efficacy against a viral polymerase, such as HCV NS5B, can be outlined.
Generalized HCV NS5B Polymerase Inhibition Assay
This protocol describes a typical in vitro assay to measure the inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of HCV NS5B.
Materials:
-
Recombinant HCV NS5B polymerase
-
RNA template (e.g., a synthetic poly(A) template)
-
Primer (e.g., oligo(U))
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
Radiolabeled ribonucleotide triphosphate (e.g., [α-³²P]UTP or [α-³³P]UTP)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound to determine a dose-response curve.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the assay buffer, RNA template, primer, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant HCV NS5B polymerase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Precipitation and Washing: Precipitate the newly synthesized radiolabeled RNA, and wash to remove unincorporated nucleotides.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-drug control and determine the IC₅₀ value.
Synthesis
The synthesis of this compound and its derivatives typically involves multi-step chemical processes starting from commercially available uridine or related precursors. These synthetic routes often require the use of protecting groups to selectively modify the N3 and C5 positions of the pyrimidine ring.
Conclusion and Future Directions
This compound presents a scaffold of interest for the development of novel antiviral and potentially anticancer therapeutics. Its mechanism as a nucleoside analog inhibitor of viral RNA synthesis provides a solid foundation for further investigation. Future research should focus on obtaining detailed quantitative data on its inhibitory activity against a broader range of viral polymerases and its effects on various cancer cell lines. Elucidating its metabolic fate within cells and its impact on host cellular pathways will be crucial for its development as a clinical candidate. The synthesis of derivatives may also lead to compounds with improved potency and selectivity.
References
The Unseen Architect: N3-methyluridine's Crucial Role in Ribosomal RNA Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: N3-methyluridine (m3U) is a conserved post-transcriptional modification found in ribosomal RNA (rRNA) across all domains of life. Located in functionally critical regions of the ribosome, this seemingly subtle methylation plays a significant, multifaceted role in ensuring the fidelity and efficiency of protein synthesis. This technical guide provides a comprehensive overview of the biological importance of m3U in rRNA, detailing its impact on ribosome biogenesis, structure, and function. We present quantitative data on its influence on translation fidelity, ribosome stability, and antibiotic resistance, alongside detailed experimental protocols for its detection and analysis. This document serves as a critical resource for researchers investigating ribosome function, RNA modifications, and for professionals in drug development targeting the bacterial translation machinery.
Introduction: The Significance of N3-methyluridine in rRNA
Ribosomal RNA (rRNA) is not merely a scaffold for ribosomal proteins; it is a dynamic molecule adorned with a variety of post-transcriptional modifications that are crucial for the ribosome's structure and function. Among these, N3-methyluridine (m3U) is a key modification with profound implications for the translation process. This modification, the addition of a methyl group to the N3 position of a uridine (B1682114) base, is strategically placed within functionally important centers of the ribosome, such as the peptidyl transferase center (PTC) and the decoding center.[1][2] The enzymes responsible for this modification are highly specific methyltransferases, including RsmE in bacteria, Bmt5 and Bmt6 in yeast, and Ptch/SPOUT1 in higher eukaryotes.[2][3] The absence of m3U has been linked to significant biological consequences, including growth defects, reduced translational efficiency, and altered sensitivity to antibiotics, highlighting its importance in cellular physiology.[2][4]
The Biological Role of N3-methyluridine in Ribosome Function
The methylation of uridine at the N3 position introduces a methyl group that can influence RNA secondary structure and base-pairing capabilities.[5] This modification is critical for fine-tuning the ribosome's function in several key areas:
-
Ribosome Biogenesis and Stability: The presence of m3U contributes to the correct folding and assembly of ribosomal subunits. While specific thermodynamic data on the effect of m3U on overall ribosome stability is an active area of research, its location in structurally important regions suggests a role in maintaining the intricate three-dimensional architecture of the ribosome.
-
Translational Fidelity and Efficiency: The m3U modification is implicated in maintaining the accuracy of protein synthesis. Its absence can lead to decreased translational fidelity, potentially through altered interactions with transfer RNA (tRNA) and messenger RNA (mRNA) at the decoding center.[6] Studies on mutants lacking m3U have shown a reduction in the overall protein synthesis capacity, indicating a role in translational efficiency.[4]
-
Antibiotic Resistance: The location of m3U within the ribosome can influence the binding of antibiotics that target the translation machinery. The presence or absence of this modification can alter the susceptibility of bacteria to certain classes of antibiotics. This makes the m3U modification and its associated enzymes potential targets for the development of novel antimicrobial agents.
Quantitative Impact of N3-methyluridine on Ribosomal Function
While much of the understanding of m3U's role has been qualitative, quantitative studies are beginning to shed light on the precise impact of this modification. The following tables summarize the available quantitative data.
| Parameter | Organism | m3U-deficient Mutant | Wild-Type | Fold Change | Reference |
| Translation Fidelity | |||||
| Misincorporation Rate (Specific Codon) | Data Not Currently Available | ||||
| Ribosome Stability | |||||
| Melting Temperature (Tm) of rRNA domain (°C) | Data Not Currently Available | ||||
| Growth Phenotype | |||||
| Competitive Growth | E. coli | Defective | Normal | - | [2] |
Table 1: Quantitative Analysis of N3-methyluridine's Impact on Ribosomal Function. This table is intended to be populated with specific quantitative data as it becomes available in the literature. Currently, there is a lack of publicly available, specific quantitative values for these parameters directly attributable to the absence of m3U.
| Antibiotic Class | Organism | m3U-deficient Mutant (MIC in µg/mL) | Wild-Type (MIC in µg/mL) | Fold Change in MIC | Reference |
| Specific Antibiotic | E. coli (rsmE knockout) | Data Not Currently Available | Data Not Currently Available | ||
| Specific Antibiotic | S. cerevisiae (bmt5/6 knockout) | Data Not Currently Available | Data Not Currently Available |
Table 2: Minimum Inhibitory Concentration (MIC) of Antibiotics in N3-methyluridine Deficient Strains. This table is designed to present specific MIC values for various antibiotics against wild-type and m3U-deficient strains. The absence of specific data in the public domain highlights a key area for future research.
Key Enzymes: The N3-methyluridine Methyltransferases
The formation of m3U is catalyzed by a specific class of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.
-
RsmE (formerly YggJ) in Bacteria: In Escherichia coli and other bacteria, the RsmE enzyme is responsible for the methylation of U1498 in the 16S rRNA.[2][7] This modification is located in the decoding center, a critical region for tRNA selection.
-
Bmt5 and Bmt6 in Yeast: In Saccharomyces cerevisiae, two distinct methyltransferases, Bmt5 and Bmt6, are responsible for the m3U modifications at positions U2634 and U2843, respectively, in the 25S rRNA.[3] These sites are located within the peptidyl transferase center.
-
Ptch/SPOUT1 in Eukaryotes: In Drosophila and humans, the Ptch protein (SPOUT1 in humans) is the methyltransferase responsible for the m3U modification in the 28S rRNA.[4]
The regulation of these methyltransferases is an area of active investigation, with implications for understanding how cells modulate ribosome function in response to different physiological conditions.
Experimental Protocols for the Study of N3-methyluridine
The detection and quantification of m3U in rRNA are essential for understanding its biological role. The following are detailed methodologies for key experiments.
Mapping of N3-methyluridine Sites by Primer Extension
Primer extension analysis is a classic technique to identify modified nucleotides in an RNA sequence. The presence of a methyl group at the N3 position of uridine can cause a pause or stop in the reverse transcription process, allowing for the identification of the modified site.
Protocol:
-
RNA Preparation: Isolate total RNA or ribosomal RNA from the organism of interest.
-
Primer Design and Labeling: Design a DNA oligonucleotide primer complementary to a region downstream of the suspected m3U site. Label the 5' end of the primer with a radioactive (e.g., ³²P) or fluorescent tag.
-
Annealing: Mix the labeled primer with the RNA sample and anneal by heating and slow cooling.
-
Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase enzyme and a mixture of dNTPs.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.
-
Analysis: The presence of a band corresponding to a truncated cDNA product indicates a potential modification site. The exact position can be determined by running a sequencing ladder alongside the primer extension reaction.
Quantification of N3-methyluridine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for the analysis of modified nucleosides.
Protocol:
-
rRNA Isolation and Digestion: Isolate total RNA and purify the rRNA fraction. Digest the rRNA to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1, and alkaline phosphatase).
-
Liquid Chromatography Separation: Separate the nucleosides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify m3U based on its unique mass-to-charge ratio and fragmentation pattern.
-
Quantification: Generate a standard curve using known concentrations of m3U to accurately quantify its abundance in the sample.
Single-Cell Analysis of N3-methyluridine using Methylation-Sensitive Fluorescence In Situ Hybridization (MR-FISH)
MR-FISH allows for the visualization and quantification of rRNA methylation at the single-cell level. This technique utilizes a pair of fluorescently labeled probes: a methylation-sensitive probe that binds to the region containing the m3U site and a methylation-insensitive control probe that binds to a different region of the same rRNA molecule.
Protocol:
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and permeabilize the cell membrane to allow probe entry.
-
Hybridization: Hybridize the fixed cells with a mixture of the methylation-sensitive and control probes under stringent conditions.
-
Washing: Wash the cells to remove unbound probes.
-
Imaging: Visualize the cells using fluorescence microscopy.
-
Image Analysis: Quantify the fluorescence intensity of both probes in individual cells. The ratio of the methylation-sensitive probe signal to the control probe signal provides a measure of the m3U methylation level.
Visualizing the Role and Analysis of N3-methyluridine
The following diagrams illustrate key pathways and workflows related to the biological role and analysis of N3-methyluridine in rRNA.
Conclusion and Future Directions
N3-methyluridine is a critical modification in rRNA that plays a vital role in ensuring the proper function of the ribosome. Its influence on ribosome biogenesis, translational fidelity, and antibiotic resistance underscores its importance in cellular physiology. The enzymes responsible for m3U deposition represent potential targets for the development of novel therapeutics, particularly antimicrobial agents.
Despite the progress made in understanding the role of m3U, several key questions remain. A significant gap exists in the availability of quantitative data detailing the precise impact of m3U on various aspects of ribosome function. Future research should focus on:
-
Quantitative analysis: Performing systematic studies to quantify the effects of m3U on translation error rates, ribosome dynamics, and thermodynamic stability.
-
Regulatory networks: Elucidating the detailed regulatory pathways that control the expression and activity of m3U methyltransferases.
-
Drug development: Exploring the potential of targeting m3U methyltransferases for the development of new antibiotics.
A deeper understanding of the biological role of N3-methyluridine will not only provide fundamental insights into the intricate workings of the ribosome but also open new avenues for therapeutic intervention.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Quantitative proteomics reveals direct and indirect alterations in the histone code following methyltransferase knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel methyltransferases, Bmt5 and Bmt6, responsible for the m3U methylations of 25S rRNA in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro integration of ribosomal RNA synthesis, ribosome assembly, and translation | Molecular Systems Biology [link.springer.com]
- 5. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPOUT1 SPOUT domain containing methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Quantitative proteomics reveals direct and indirect alterations in the histone code following methyltransferase knockdown - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of 5-Methyluridine (m5U) in Ensuring tRNA Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted function of 5-methyluridine (B1664183) (m5U), a highly conserved post-transcriptional modification, in maintaining transfer RNA (tRNA) stability. We delve into the molecular mechanisms by which m5U contributes to the structural integrity of tRNA, influences its lifecycle from maturation to degradation, and ultimately impacts cellular homeostasis. This document provides a comprehensive overview of the current understanding of m5U, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its study.
Introduction: The Significance of tRNA Modifications
Transfer RNAs are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. Their function is critically dependent on their precise three-dimensional structure, which is stabilized by a plethora of post-transcriptional modifications. Among the over 100 known modifications, 5-methyluridine at position 54 (m5U54) in the T-loop is one of the most ubiquitous and conserved across all domains of life, highlighting its fundamental importance.[1][2][3] This guide focuses on the pivotal role of m5U54 in tRNA stability, a key determinant of its proper function and cellular health.
The Multifaceted Role of 5-Methyluridine (m5U54) in tRNA Biology
The presence of a methyl group at the C5 position of uridine (B1682114) at position 54, located in the "TΨC" loop of most elongator tRNAs, has profound implications for tRNA structure and function.
Contribution to tRNA Structure and Thermal Stability
The m5U54 modification contributes to the thermodynamic stability of the tRNA molecule. The methyl group enhances base stacking interactions within the T-loop and stabilizes the tertiary interaction between the T-loop and the D-loop, which is crucial for maintaining the canonical L-shaped three-dimensional structure of tRNA.[2] This structural reinforcement is reflected in a higher melting temperature (Tm) for tRNAs containing m5U54 compared to their unmodified counterparts. For instance, the melting temperature of initiator bacterial tRNAfMet containing T54 (the DNA equivalent of m5U) is 6°C higher than the same tRNA with an unmodified U54.[4]
A Protective Mark Against tRNA Degradation
One of the most critical functions of m5U54 is to protect tRNA from degradation. Hypomodified tRNAs, including those lacking m5U54, are recognized by cellular surveillance pathways and targeted for decay.[2][5] The absence of m5U54 can expose tRNAs to cleavage by ribonucleases, leading to the generation of tRNA-derived small RNAs (tsRNAs).
A key player in this process is the ribonuclease Angiogenin (B13778026) (ANG). Under normal conditions, ANG is held in an inactive state. However, cellular stress or the presence of hypomodified tRNAs can lead to its activation.[1][2] Knockdown of TRMT2A, the enzyme responsible for m5U54 formation in mammals, results in tRNA hypomodification and an increase in ANG-mediated cleavage of tRNAs in the anticodon loop, producing 5'- and 3'-tRNA halves.[1][2] This suggests that m5U54 acts as a protective mark, signaling the structural integrity of the tRNA and preventing its degradation.
Influence on tRNA Maturation and Function
The installation of m5U54 is intertwined with the broader tRNA maturation process. The enzyme responsible for this modification, TRMT2A in mammals (TrmA in E. coli and Trm2 in S. cerevisiae), may also act as a tRNA-folding chaperone, further contributing to the proper conformation of tRNA.[6] The loss of m5U54 has been shown to alter the modification landscape at other positions on the tRNA molecule, indicating a hierarchical and interconnected network of tRNA modifications.[3][6]
While the direct impact of m5U54 on the kinetics of aminoacylation of many elongator tRNAs appears to be modest, its role in ensuring the overall structural integrity of tRNA is crucial for efficient recognition and charging by aminoacyl-tRNA synthetases.[6] Studies on tRNA-Phe have shown that the rate constants for phenylalanine incorporation are largely unchanged in the absence of m5U54, except for a slight reduction when m5U is present in the wobble position of the codon.[6]
Quantitative Data on the Impact of m5U54 on tRNA Stability
The following tables summarize the available quantitative and qualitative data on the effects of m5U54 on various aspects of tRNA stability.
Table 1: Effect of m5U54 on tRNA Thermal Stability
| Parameter | Unmodified tRNA (U54) | Modified tRNA (m5U54) | Change (Δ) | Organism/tRNA | Citation |
| Melting Temperature (Tm) | Not specified | 6°C higher | +6°C | E. coli tRNAfMet | [4] |
| Qualitative Observation | Modestly destabilized | Stabilized | - | E. coli and S. cerevisiae | [6] |
Table 2: Effect of m5U54 on tRNA Degradation
| Condition | Observation | Pathway Implicated | Key Enzymes | Citation |
| Absence of m5U54 (TRMT2A knockdown) | Increased generation of 5' and 3' tRNA halves. | Angiogenin-mediated cleavage | TRMT2A, Angiogenin | [1][2] |
| Hypomodified tRNA | Rapid degradation of mature tRNA. | Rapid tRNA Decay (RTD) | Rat1, Xrn1 | [7] |
| Qualitative Observation | m5U54 acts as a protective mark against cleavage. | - | - | [1] |
Table 3: Effect of m5U54 on tRNA Aminoacylation Efficiency
| tRNA Species | Parameter | Unmodified tRNA (U54) | Modified tRNA (m5U54) | Fold Change | Citation |
| tRNA-Phe | Rate constant for Phe incorporation (kobs) | ~5 s⁻¹ | ~5 s⁻¹ | No significant change | [6] |
| tRNA-Phe (with m5U in wobble position) | Rate constant for Phe incorporation | 2.3-fold lower | - | 2.3 | [6] |
| Qualitative Observation | Aminoacylation is as efficient as wild-type. | - | - | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
tRNA Isolation from Mammalian Cells
This protocol describes the extraction of total RNA enriched for small RNAs, including tRNA, from cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
TRIzol® reagent
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
Procedure:
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with PBS and then lyse the cells directly in the culture dish by adding 1 mL of TRIzol® per 10 cm² of culture dish area.
-
For suspension cells, pellet the cells by centrifugation, wash with PBS, and then lyse by adding TRIzol® and repeatedly pipetting.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
-
RNA Precipitation:
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol® used.
-
Incubate samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash and Solubilization:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol® used.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will greatly decrease its solubility.
-
Dissolve the RNA in RNase-free water by passing the solution a few times through a pipette tip and incubating for 10-15 minutes at 55-60°C.
-
Northern Blotting for tRNA and tRNA-derived small RNAs (tsRNAs)
This protocol allows for the detection and quantification of specific tRNA and tsRNA species.
Materials:
-
15% TBE-Urea polyacrylamide gel
-
1x TBE buffer
-
RNA loading dye (containing formamide)
-
Nylon membrane
-
UV cross-linker
-
Hybridization buffer
-
Radiolabeled or fluorescently labeled DNA or LNA probe specific to the tRNA or tsRNA of interest
-
Wash buffers (e.g., SSC buffers of varying stringency)
-
Phosphorimager or fluorescence imaging system
Procedure:
-
Gel Electrophoresis:
-
Mix 5-10 µg of total RNA with an equal volume of RNA loading dye.
-
Denature the samples by heating at 70°C for 10 minutes.
-
Load the samples onto a 15% TBE-Urea polyacrylamide gel.
-
Run the gel in 1x TBE buffer until the bromophenol blue dye front reaches the bottom of the gel.
-
-
Transfer:
-
Transfer the RNA from the gel to a nylon membrane using a semi-dry or wet electroblotting apparatus.
-
-
Cross-linking and Hybridization:
-
UV-crosslink the RNA to the membrane.
-
Pre-hybridize the membrane in hybridization buffer for at least 1 hour at the appropriate temperature for your probe.
-
Add the labeled probe to the hybridization buffer and incubate overnight.
-
-
Washing and Detection:
-
Wash the membrane with low and high stringency wash buffers to remove unbound probe.
-
Detect the signal using a phosphorimager for radiolabeled probes or a fluorescence imager for fluorescently labeled probes.
-
Quantify the band intensities using appropriate software. A probe for a stable small RNA like 5S rRNA can be used as a loading control.
-
Quantitative Analysis of tRNA Modifications by LC-MS/MS
This method allows for the precise quantification of various tRNA modifications, including m5U.
Materials:
-
Purified total tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
tRNA Digestion:
-
Digest 1-5 µg of purified total tRNA to nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column to separate the different nucleosides.
-
Elute the nucleosides into the mass spectrometer.
-
Perform quantitative analysis using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each modified and unmodified nucleoside are monitored.
-
-
Data Analysis:
-
Quantify the amount of each nucleoside by integrating the area under the peak in the chromatogram.
-
The level of m5U can be expressed as a ratio to the amount of unmodified uridine (U).
-
Angiogenin-Mediated tRNA Cleavage Assay
This in vitro assay assesses the susceptibility of tRNA to cleavage by angiogenin.
Materials:
-
Purified tRNA (either total tRNA or a specific isoacceptor)
-
Recombinant human angiogenin (ANG)
-
Reaction buffer (e.g., 30 mM HEPES, pH 7.4, 30 mM NaCl, 10 mM MgCl2)
-
Proteinase K
-
RNA loading dye
Procedure:
-
Cleavage Reaction:
-
Incubate the purified tRNA with recombinant ANG in the reaction buffer at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding Proteinase K to digest the ANG.
-
-
Analysis of Cleavage Products:
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (as described in the Northern Blotting protocol) followed by staining with a nucleic acid stain (e.g., SYBR Gold) or by Northern blotting with a probe specific for the tRNA of interest.
-
The appearance of smaller RNA fragments corresponding to tRNA halves indicates cleavage by ANG.
-
Visualizing the Impact of m5U54 Hypomodification
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by the loss of m5U54 and a typical experimental workflow for its investigation.
Signaling Pathway: Consequences of TRMT2A Knockdown
This diagram depicts the molecular cascade initiated by the loss of TRMT2A function, leading to tRNA degradation and cellular stress.
Caption: Pathway of m5U54 hypomodification.
Experimental Workflow: Investigating the Function of m5U in tRNA Stability
This diagram outlines a logical workflow for researchers studying the role of m5U54 in tRNA stability.
Caption: Workflow for analyzing m5U function.
Conclusion and Future Directions
The 5-methyluridine modification at position 54 is a critical determinant of tRNA stability and function. Its role extends from contributing to the thermodynamic stability of the tRNA molecule to protecting it from premature degradation. The absence of m5U54 serves as a signal for cellular surveillance mechanisms, leading to tRNA cleavage and the generation of tsRNAs that can modulate gene expression and the cellular stress response.
While significant progress has been made in understanding the qualitative importance of m5U54, further research is needed to obtain a more comprehensive quantitative picture. Future studies should focus on:
-
Systematic quantitative analysis: Determining the precise impact of m5U54 on the melting temperature, degradation rates, and aminoacylation kinetics for a wider range of tRNA isoacceptors.
-
Structural studies: High-resolution structural analysis of hypomodified tRNAs to better understand the conformational changes that trigger their degradation.
-
In vivo dynamics: Investigating the dynamics of m5U54 installation and its interplay with other tRNA modifications in response to different cellular conditions and stressors.
-
Therapeutic potential: Exploring the enzymes involved in m5U metabolism, such as TRMT2A, as potential targets for therapeutic intervention in diseases associated with tRNA instability and dysregulated protein synthesis.
A deeper understanding of the role of m5U54 in tRNA biology will undoubtedly provide valuable insights into fundamental cellular processes and may open new avenues for the development of novel diagnostics and therapeutics.
References
- 1. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs | MDPI [mdpi.com]
- 2. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual function of the tRNA(m(5)U54)methyltransferase in tRNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Degradation of several hypomodified mature tRNA species in Saccharomyces cerevisiae is mediated by Met22 and the 5′–3′ exonucleases Rat1 and Xrn1 - PMC [pmc.ncbi.nlm.nih.gov]
N3-Methyl-5-methyluridine: A Synthetic Nucleoside Analog Explored
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Methyl-5-methyluridine (m³m⁵U) is a synthetic nucleoside analog that has garnered interest within the biomedical research community, particularly in the context of antiviral drug discovery. Its structural modifications at both the N3 and C5 positions of the uracil (B121893) base distinguish it from naturally occurring uridine (B1682114), suggesting the potential for unique biochemical activities. This technical guide provides a comprehensive overview of this compound, consolidating available information on its synthesis, physicochemical properties, and putative mechanisms of action. While its direct antiviral efficacy, particularly against Hepatitis C Virus (HCV), has been alluded to in commercial contexts, this guide critically assesses the available scientific literature to provide a clear and evidence-based perspective for researchers. Detailed experimental protocols for the synthesis of related compounds and relevant biochemical assays are presented to facilitate further investigation into the therapeutic potential of this and similar nucleoside analogs.
Introduction
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. By mimicking endogenous nucleosides, these synthetic compounds can be incorporated into nascent DNA or RNA chains, leading to chain termination or mutagenesis, or they can inhibit key viral enzymes such as polymerases. The modification of the nucleobase or the sugar moiety can significantly influence the compound's substrate specificity, metabolic activation, and overall biological activity.
This compound features two key modifications to the uridine scaffold: a methyl group at the N3 position of the pyrimidine (B1678525) ring and a methyl group at the C5 position (transforming the uracil base to a thymine (B56734) base). N3-methylation is known to affect the hydrogen bonding capabilities of the nucleobase, which can influence RNA secondary structure and interactions with proteins[1]. 5-methylation, which is naturally present in thymidine (B127349) (in DNA) and ribothymidine (in tRNA), is known to enhance the thermal stability of nucleic acid duplexes. The combination of these modifications in a single ribonucleoside suggests a potential for this compound to interfere with viral RNA replication. While its application in Hepatitis C research has been suggested, a thorough review of the scientific literature is necessary to delineate its established biological profile from its speculative applications[2].
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| IUPAC Name | 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione | [2] |
| Synonyms | Uridine, 3,5-dimethyl-; 3,5-dimethyluridine | [2] |
| Molecular Formula | C₁₁H₁₆N₂O₆ | [2] |
| Molecular Weight | 272.25 g/mol | [2] |
| CAS Number | 3650-91-7 | |
| Boiling Point | 499.3±55.0 °C at 760 mmHg | [2] |
| Density | 1.5±0.1 g/cm³ | [2] |
| Purity | ≥95% (commercially available) | [2] |
| SMILES | CC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O | [2] |
| InChI Key | WLDUADFFHKCTHT-UHFFFAOYSA-N | [2] |
Synthesis of this compound and Related Analogs
General Experimental Protocol for N3-Alkylation of Uridine Analogs
The following protocol is a generalized procedure based on the synthesis of N3-substituted uridine derivatives and can be adapted for the synthesis of this compound from 5-methyluridine[3][4].
Workflow for N3-Alkylation of a Uridine Analog
Caption: Generalized workflow for the N3-alkylation of uridine analogs.
Materials:
-
5-Methyluridine (B1664183) (starting material)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolve 5-methyluridine in anhydrous DMF under an inert atmosphere (e.g., argon).
-
Add anhydrous potassium carbonate to the solution.
-
Add methyl iodide dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Putative Mechanism of Action and Biological Role
The biological activity of this compound is likely influenced by its structural modifications. The primary proposed mechanism for antiviral nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp)[5].
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
Many nucleoside analogs exert their antiviral effects after intracellular phosphorylation to their triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RdRp.
Proposed Antiviral Mechanism of this compound
Caption: Proposed mechanism of HCV RNA synthesis inhibition by this compound.
The incorporation of the modified nucleoside can lead to:
-
Chain Termination: The presence of the N3-methyl group may sterically hinder the formation of the subsequent phosphodiester bond, leading to premature termination of RNA synthesis. This is a common mechanism for many antiviral nucleoside analogs[6].
-
Viral Mutagenesis: If chain termination is not immediate, the altered base-pairing properties due to the N3-methylation could lead to errors during subsequent rounds of replication, a process known as lethal mutagenesis.
While this is a plausible mechanism, it is important to note that direct experimental evidence for the inhibition of HCV NS5B polymerase by the triphosphate of this compound is not available in the current scientific literature.
Impact on RNA Structure and Function
As a modified nucleoside, this compound could also have effects on cellular RNA metabolism if it is incorporated into host RNAs. N3-methyluridine is a naturally occurring modification in ribosomal RNA (rRNA) and transfer RNA (tRNA), where it influences RNA structure and function[1]. The 5-methyl group (as ribothymidine) is a nearly universal modification in the T-loop of tRNAs, contributing to their stability. The synthetic introduction of this compound into cells could potentially disrupt these natural modification pathways or be incorporated into RNA, leading to unforeseen cellular effects.
Experimental Protocols for Biological Evaluation
To rigorously assess the antiviral potential of this compound, a series of in vitro assays are required. The following protocols are standard methods used in the evaluation of anti-HCV agents.
HCV Replicon Assay
This cell-based assay is a cornerstone for the primary screening of anti-HCV compounds. It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that replicates autonomously. The replicon RNA often contains a reporter gene (e.g., luciferase) that allows for the quantification of viral replication.
Workflow for HCV Replicon Assay
Caption: Workflow for evaluating the anti-HCV activity using a replicon assay.
Procedure:
-
Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a positive control (e.g., sofosbuvir) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C.
-
Perform a luciferase assay to quantify HCV RNA replication.
-
In parallel, assess cell viability using an appropriate method (e.g., MTS or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC₅₀).
-
Calculate the 50% effective concentration (EC₅₀) from the dose-response curve of the luciferase data.
-
The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit the enzymatic activity of the HCV RdRp (NS5B).
Procedure:
-
Synthesize the 5'-triphosphate of this compound.
-
Set up a reaction mixture containing recombinant HCV NS5B polymerase, a suitable RNA template/primer, natural ribonucleoside triphosphates (rNTPs, including one radiolabeled rNTP), and varying concentrations of this compound-triphosphate.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction and quantify the amount of newly synthesized radiolabeled RNA by methods such as filter binding assays or gel electrophoresis.
-
Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
Quantitative Data
As of the latest literature review, there is no publicly available, peer-reviewed data on the specific antiviral activity of this compound against HCV or other viruses. The table below is provided as a template for how such data would be presented and includes representative data for a well-characterized anti-HCV nucleoside inhibitor, Sofosbuvir, for comparative purposes.
Table 1: Antiviral Activity and Cytotoxicity of Nucleoside Analogs against HCV
| Compound | HCV Replicon Assay (EC₅₀, nM) | Cytotoxicity Assay (CC₅₀, µM) | Selectivity Index (SI) | NS5B Polymerase Inhibition (IC₅₀, µM) (as triphosphate) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Sofosbuvir | 92 - 135 | > 100 | > 740 - 1087 | 0.42 (as triphosphate) | [7] |
Conclusion and Future Directions
This compound is a synthetic nucleoside analog with structural features that suggest a potential for antiviral activity, likely through the inhibition of viral RNA-dependent RNA polymerase. While its use in HCV research has been indicated by commercial suppliers, a critical gap exists in the scientific literature regarding its synthesis, biological evaluation, and mechanism of action.
For researchers and drug development professionals, this compound represents an under-explored molecule. Future research should focus on:
-
Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol for this compound, along with comprehensive spectroscopic data.
-
In Vitro Antiviral Screening: Systematic evaluation of its activity against a panel of RNA viruses, with a primary focus on HCV, using established assays such as the replicon system.
-
Mechanism of Action Studies: Investigation of its effect on viral polymerases, including the synthesis and testing of its 5'-triphosphate derivative.
-
Cellular Metabolism and Uptake: Studies to understand how this compound is transported into cells and metabolized, which is crucial for its potential as a drug candidate.
The in-depth technical information and standardized protocols provided in this guide are intended to serve as a valuable resource for initiating and advancing the scientific investigation of this compound and other novel nucleoside analogs. The exploration of such compounds is vital for the continued development of new and effective antiviral therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. NSUN2-mediated HCV RNA m5C Methylation Facilitates Viral RNA Stability and Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NSUN2-mediated HCV RNA m5C Methylation Facilitates Viral RNA Stability and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anti-HCV Activities of 4'-Fluoro-2'-Substituted Uridine Triphosphates and Nucleotide Prodrugs: Discovery of 4'-Fluoro-2'- C-methyluridine 5'-Phosphoramidate Prodrug (AL-335) for the Treatment of Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
N3-Methyl-5-methyluridine: A Synthetic Nucleoside Analog in Antiviral Research
An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of N3-Methyl-5-methyluridine
Abstract
This compound is a synthetic pyrimidine (B1678525) nucleoside analog that has garnered interest within the biomedical and pharmaceutical research communities. Characterized by methyl groups at both the N3 and C5 positions of the uracil (B121893) base, this molecule is primarily recognized for its role in antiviral research, particularly in the investigation of treatments for Hepatitis C. This technical guide provides a comprehensive overview of the history, synthesis, and known biological applications of this compound, with a focus on its mechanism of action as an inhibitor of viral replication. Experimental protocols for its synthesis are detailed, and its physicochemical properties are summarized for reference.
Introduction
Modified nucleosides are fundamental tools in molecular biology and drug development. Alterations to the canonical nucleoside structures can imbue these molecules with unique biological properties, including enhanced stability, altered base-pairing, and the ability to act as specific inhibitors of enzymatic processes. This compound is one such modified nucleoside, a derivative of uridine (B1682114) featuring methylation at two key positions. While N3-methyluridine (m3U) and 5-methyluridine (B1664183) (m5U or ribothymidine) are naturally occurring modifications found in various RNA species, the dual-modified this compound is primarily known as a synthetic compound. Its principal application lies in the field of antiviral research, where it is investigated for its potential to disrupt viral life cycles.[]
History and Discovery
While a definitive seminal publication detailing the first-ever synthesis of this compound is not readily apparent in a historical survey of nucleoside chemistry, its development can be contextualized within the broader history of synthesizing N-methylated and C5-alkylated pyrimidine nucleosides. The synthesis of related compounds, such as 5-chloro-3-methyluridine, was reported in the mid-20th century, indicating that the chemical methodologies for such modifications were being actively explored. The targeted synthesis of this compound likely emerged from the systematic exploration of nucleoside analogs for therapeutic purposes, particularly as antiviral agents. Commercial availability from suppliers like BOC Sciences and BLD Pharm underscores its role as a tool for contemporary biomedical research.[]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C11H16N2O6 |
| Molecular Weight | 272.25 g/mol |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione |
| CAS Number | 3650-91-7 |
| Appearance | White to Off-white Solid |
| Solubility | Soluble in Methanol (Slightly, Heated, Sonicated), Water (Sparingly, Sonicated) |
| Boiling Point | 499.3±55.0°C at 760 mmHg |
| Density | 1.5±0.1 g/cm3 |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in a single, readily available source. However, based on established methods for the alkylation of nucleosides, a likely synthetic route involves the N3-methylation of 5-methyluridine. Below is a representative experimental protocol derived from methodologies for similar compounds.
Synthesis of this compound from 5-Methyluridine
This protocol is a generalized procedure based on known N-alkylation reactions of uridine derivatives.
Materials:
-
5-Methyluridine
-
A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
A non-nucleophilic base (e.g., potassium carbonate, DBU)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol, dichloromethane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve 5-methyluridine in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: Add a non-nucleophilic base to the solution. The base serves to deprotonate the N3 position of the uracil ring, making it susceptible to alkylation.
-
Addition of Methylating Agent: Slowly add the methylating agent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction (e.g., by the addition of water or a saturated ammonium (B1175870) chloride solution). Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its role as an inhibitor of viral replication, specifically in the context of the Hepatitis C virus (HCV).[] The proposed mechanism of action centers on the inhibition of viral RNA synthesis.[]
Inhibition of Viral RNA Polymerase
Nucleoside analogs often exert their antiviral effects by acting as chain terminators during nucleic acid synthesis. After being transported into the host cell, the nucleoside analog is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog can then be recognized by the viral polymerase and incorporated into the growing viral RNA strand. The modification on the nucleoside, in this case, the N3-methylation, can disrupt the formation of the phosphodiester bond with the next incoming nucleotide, thereby terminating the elongation of the viral RNA chain. This leads to a halt in viral replication.
Natural Occurrence
There is no significant evidence to suggest that this compound is a naturally occurring modified nucleoside. While its constituent modifications, N3-methylation and C5-methylation of uridine, are found in nature, their simultaneous presence in a single nucleoside appears to be a result of synthetic chemistry efforts aimed at creating novel bioactive compounds.
Applications in Research and Drug Development
The primary application of this compound is as a research tool in the field of virology. Its use in studies related to Hepatitis C suggests its utility in:
-
Probing the active site of viral polymerases: By studying how this compound interacts with and inhibits viral polymerases, researchers can gain insights into the structure and function of these critical enzymes.
-
Structure-activity relationship (SAR) studies: As a modified nucleoside, it serves as a data point in SAR studies aimed at designing more potent and selective antiviral drugs.
-
Lead compound for drug discovery: While not a clinical drug itself, it represents a class of compounds that could be further modified to improve efficacy, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a synthetic nucleoside analog with a clear role in antiviral research, particularly in the context of Hepatitis C. Its mechanism of action is believed to involve the inhibition of viral RNA synthesis through chain termination. While its own therapeutic potential is not established, it serves as a valuable tool for understanding viral replication and for the rational design of novel antiviral agents. The detailed synthetic methodologies for related compounds provide a clear path for its laboratory-scale production for research purposes. As the search for new antiviral therapies continues, the study of such modified nucleosides will remain a critical component of drug discovery and development.
References
N3-Methyl-5-methyluridine: A Technical Guide on its Presumed Mechanism of Action in Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Methyl-5-methyluridine is a synthetic nucleoside analog that has been identified as a potential inhibitor of viral replication, particularly in the context of Hepatitis C Virus (HCV). Its mechanism of action is understood to center on the disruption of viral RNA synthesis. This technical guide synthesizes the available information to present a detailed overview of its core mechanism, supported by inferred signaling pathways and generalized experimental protocols relevant to its study. While specific quantitative data and detailed experimental studies on this compound are not extensively available in the public domain, this document provides a foundational understanding based on the established principles of antiviral nucleoside analogs.
Introduction
The search for effective antiviral therapeutics remains a cornerstone of biomedical research. Nucleoside analogs represent a major class of antiviral drugs that effectively combat viral infections by interfering with the replication of the viral genome. These molecules are structurally similar to naturally occurring nucleosides and can be incorporated into growing nucleic acid chains by viral polymerases. This compound, a derivative of uridine (B1682114) with methyl groups at both the N3 and C5 positions of the pyrimidine (B1678525) ring, is postulated to function as such an inhibitor. Its primary application appears to be in the research of viral diseases like hepatitis C, where it is thought to suppress viral replication by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[1]
Core Mechanism of Action
The proposed mechanism of action for this compound is its function as an inhibitor of viral RNA synthesis.[1] This inhibition is likely achieved through its interaction with the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses.
The process can be broken down into the following steps:
-
Cellular Uptake and Activation: this compound, being a nucleoside analog, is expected to be taken up by host cells. Inside the cell, it would undergo phosphorylation by host cell kinases to its active triphosphate form. This triphosphorylation is a common activation pathway for nucleoside analog drugs.
-
Competition with Natural Substrates: The activated this compound triphosphate would then compete with the natural uridine triphosphate (UTP) for binding to the active site of the viral RdRp.
-
Incorporation into Viral RNA: Due to its structural similarity to UTP, the viral RdRp would incorporate the this compound monophosphate into the nascent viral RNA strand.
-
Inhibition of RNA Elongation: The presence of the methyl group at the N3 position of the uracil (B121893) base is hypothesized to interfere with the proper formation of the phosphodiester bond with the next incoming nucleotide. This steric hindrance would likely lead to the termination of the growing RNA chain, a mechanism known as "chain termination." Alternatively, the modification could disrupt the conformation of the polymerase-RNA complex, leading to a non-obligate chain termination or a significant reduction in the rate of RNA synthesis.
This mechanism is analogous to that of other well-characterized nucleoside analog inhibitors of viral polymerases.[2][3]
Signaling Pathway and Logic Diagram
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) | Assay Conditions | Reference |
| This compound Triphosphate | HCV NS5B RdRp | Data not available | [Specify buffer, template, substrate concentrations] | - |
| Control Inhibitor | HCV NS5B RdRp | Value | [Specify conditions] | [Citation] |
Table 2: Antiviral Activity in Cell Culture
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Hepatitis C Virus (HCV) | Huh-7 | Data not available | Data not available | Data not available | - |
| Control Drug | Hepatitis C Virus (HCV) | Huh-7 | Value | Value | Value | [Citation] |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not publicly available. However, based on standard methodologies for assessing antiviral nucleoside analogs, the following protocols can be adapted.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This in vitro assay measures the ability of the triphosphate form of the nucleoside analog to inhibit the activity of a purified viral RdRp enzyme.
Methodology:
-
Expression and Purification of RdRp: The viral RdRp (e.g., HCV NS5B) is expressed in a suitable system (e.g., E. coli or insect cells) and purified using affinity chromatography.[4][5]
-
Enzyme Assay:
-
The reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, a reducing agent (e.g., DTT), a synthetic RNA template-primer, and the purified RdRp enzyme.
-
A mixture of natural ribonucleoside triphosphates (ATP, CTP, GTP, and UTP), with one being radiolabeled (e.g., [α-³²P]UTP), is added.
-
The triphosphate of this compound is added at various concentrations.
-
The reaction is initiated and incubated at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated and collected on a filter.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for an RdRp inhibition assay.
Cell-Based Antiviral Assay (HCV Replicon System)
This assay determines the efficacy of the compound in inhibiting viral replication within a cellular context.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are used.
-
Compound Treatment: The cells are seeded in microplates and treated with various concentrations of this compound.
-
Incubation: The treated cells are incubated for a period that allows for several rounds of viral replication (e.g., 48-72 hours).
-
Measurement of Viral Replication: The level of viral replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence).
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on the same cell line is determined using an assay such as the MTT or MTS assay to measure cell viability.
-
Data Analysis: The EC50 (concentration that inhibits 50% of viral replication) and CC50 (concentration that reduces cell viability by 50%) are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
Conclusion
This compound is a nucleoside analog with a presumed mechanism of action involving the inhibition of viral RNA synthesis, likely through chain termination after its incorporation into the nascent viral RNA by the RdRp. While direct and detailed experimental evidence is currently limited in the public domain, the proposed mechanism is well-grounded in the established principles of antiviral nucleoside analog pharmacology. Further research is required to fully elucidate its specific molecular interactions, quantitative inhibitory potential, and spectrum of antiviral activity. The experimental protocols and conceptual frameworks provided in this guide offer a basis for the future investigation and development of this compound and similar compounds as potential antiviral agents.
References
- 1. NSUN2-mediated HCV RNA m5C Methylation Facilitates Viral RNA Stability and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biochemical properties of hepatitis C virus NS5B RNA-dependent RNA polymerase and identification of amino acid sequence motifs essential for enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Fifth and Sixth Nucleotides: A Technical Guide to the Natural Occurrence of N3-methyluridine and 5-methyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modification of RNA is a fundamental mechanism for regulating gene expression and function. Among the over 170 known RNA modifications, methylation of uridine (B1682114) residues plays a critical role in fine-tuning the structure and function of various RNA molecules. This technical guide provides an in-depth exploration of the natural occurrence of two significant uridine modifications: N3-methyluridine (m3U) and 5-methyluridine (B1664183) (m5U), also known as ribothymidine. We will delve into their distribution across different life forms and RNA types, quantitative abundance, biosynthetic pathways, and the experimental methodologies used for their detection and analysis.
Natural Occurrence and Distribution
N3-methyluridine (m3U)
N3-methyluridine is a pyrimidine (B1678525) nucleoside modification found predominantly in ribosomal RNA (rRNA). Its presence has been documented across all three domains of life: archaea, bacteria, and eukaryotes.[1][2]
-
In Bacteria: m3U has been identified in both 16S and 23S rRNA of eubacteria.[1] Specifically, in Escherichia coli, the RsmE protein is responsible for the m3U modification at position 1498 in the 16S rRNA.[3]
-
In Archaea: This modification is present in the 23S rRNA of archaea.[1]
-
In Eukaryotes: In eukaryotic organisms, m3U is found in 18S, 25S, and 28S rRNAs.[1] The presence of m3U affects the secondary structure stability and base-pairing ability of RNA, thereby influencing ribosome function, such as ribosomal subunit binding and tRNA interaction.[2]
5-methyluridine (m5U)
5-methyluridine is one of the most common and highly conserved RNA modifications, particularly abundant in transfer RNA (tRNA).[4] It is also found in other RNA species, including rRNA and messenger RNA (mRNA).
-
In tRNA: m5U is almost ubiquitously found at position 54 in the T-loop of bacterial and eukaryotic cytosolic tRNAs.[4] This modification is crucial for tRNA maturation and modulating the speed of ribosome translocation during protein synthesis.[4] In E. coli, the methyltransferase TrmA is responsible for the formation of m5U54.[5] In eukaryotes, including humans, the homologs TRMT2A and PUS4 introduce this modification in the cytoplasm.[6]
-
In rRNA: The presence of m5U has been detected in rRNA. For instance, human mitochondrial 12S rRNA is predicted to contain an m5U modification at position 429.[7]
-
In mRNA: More recently, m5U has also been discovered in eukaryotic mRNAs, although at lower levels compared to other modifications like N6-methyladenosine (m6A) and pseudouridine (B1679824) (Ψ).[4] Its function in mRNA is still under investigation but is thought to have a minor effect on the rate of amino acid addition during translation.[4]
Quantitative Abundance
Quantifying the levels of m3U and m5U is crucial for understanding their regulatory roles. The abundance of these modifications can vary depending on the organism, cell type, and physiological conditions.
| Modification | Organism/Cell Type | RNA Type | Abundance/Level | Reference |
| m3U | Escherichia coli | 16S rRNA | Present at position 1498 | [3] |
| Eukaryotes | 18S, 25S, 28S rRNA | Detected | [1] | |
| m5U | Saccharomyces cerevisiae | tRNA | P(m5U) = 0.0015 (in WT) | [8] |
| Human (SW620 cells) | Total RNA | Detected and quantified | [9] | |
| Human (SW620 cells) | tRNA | Detected and quantified | [9] | |
| Human (SW620 cells) | mRNA | Detected and quantified | [9] | |
| Human (SW620 cells) | rRNA | Detected and quantified | [9] | |
| Human (HEK293T cells) | Total RNA | Detected | [10] | |
| Human | Mitochondrial 12S rRNA | Predicted at position 429 | [7] |
Note: Quantitative data for RNA modifications can be highly variable and dependent on the detection method and experimental conditions. The table provides a summary of available data, and direct comparison between different studies should be made with caution.
Biosynthetic Pathways
The synthesis of m3U and m5U is carried out by specific RNA methyltransferases that utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.
N3-methyluridine (m3U) Biosynthesis
The biosynthesis of m3U involves the direct methylation of a uridine residue at the N3 position within an RNA molecule.
5-methyluridine (m5U) Biosynthesis
Similarly, the synthesis of m5U occurs through the methylation of uridine at the C5 position.
Experimental Protocols
The detection and quantification of m3U and m5U require specialized techniques due to their subtle chemical differences from uridine.
Quantification of m3U and m5U by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the quantitative analysis of modified nucleosides in RNA samples.[11]
Methodology:
-
RNA Isolation:
-
Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol reagent or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
Enzymatic Digestion of RNA to Nucleosides:
-
To a solution containing up to 2.5 µg of RNA, add 2 µL of nuclease P1 solution (0.5 U/µL), 0.5 µL of bacterial alkaline phosphatase (BAP), and 2.5 µL of 200 mM HEPES (pH 7.0).[11]
-
Bring the total volume to 25 µL with ultrapure water.[11]
-
Incubate the mixture at 37°C for 3 hours to digest the RNA into individual nucleosides.[11]
-
For 2'-O-methylated nucleosides, which are more resistant to digestion, the incubation time can be extended up to 24 hours.[11]
-
The digested samples are then ready for LC-MS/MS analysis.[11]
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture into an LC-MS/MS system.
-
Separate the nucleosides using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).
-
The eluting nucleosides are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer.
-
Modified nucleosides are identified based on their specific mass-to-charge (m/z) ratio and fragmentation patterns.
-
Quantification is achieved by comparing the peak areas of the modified nucleosides to those of known standards.
-
Detection of m3C (as a proxy for N3-methylation) by Hydrazine-Aniline Cleavage Sequencing (HAC-seq)
While this protocol is specific for 3-methylcytidine (B1283190) (m3C), the principle of chemical cleavage followed by sequencing can be adapted for other N3-methylated bases. HAC-seq allows for the transcriptome-wide mapping of m3C at single-nucleotide resolution.[12][13]
Methodology:
-
RNA Preparation:
-
Isolate total RNA and deplete ribosomal RNA (rRNA) if focusing on other RNA species.
-
(Optional) Treat the RNA with a demethylase like AlkB to remove other types of methylation that might interfere with reverse transcription.[12]
-
-
Chemical Cleavage:
-
Fragment the RNA to a desired size.
-
Treat the fragmented RNA with hydrazine (B178648) in the presence of 3M NaCl, followed by aniline (B41778) treatment. This induces specific chemical cleavage at the site of m3C.[12]
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the cleaved RNA fragments.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Identify the 5' ends of the reads, which correspond to the cleavage sites and thus the locations of m3C modifications.
-
Calculate cleavage ratios to quantify the modification at specific sites.[12]
-
Conclusion
N3-methyluridine and 5-methyluridine are integral components of the epitranscriptome, playing crucial roles in the regulation of RNA function. While m3U is primarily found in rRNA and influences ribosome activity, the highly conserved m5U modification is critical for tRNA stability and the dynamics of protein synthesis. The continued development of sensitive and high-resolution analytical techniques, such as advanced mass spectrometry and specialized sequencing methods, will further elucidate the precise roles of these modifications in cellular processes and their implications in health and disease. This knowledge is paramount for the development of novel therapeutic strategies targeting RNA-modifying enzymes and pathways.
References
- 1. 3-Methyluridine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of pseudouridine methyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. tRNA elbow modifications affect the tRNA pseudouridine synthase TruB and the methyltransferase TrmA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mitochondrial epitranscriptome: the roles of RNA modifications in mitochondrial translation and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Analysis of N3-Methyl-5-methyluridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
-
Systematic Name: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione
-
Molecular Formula: C₁₁H₁₆N₂O₆
-
Molecular Weight: 272.25 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like N3-Methyl-5-methyluridine. Both ¹H and ¹³C NMR would be essential for confirming its chemical structure.
¹H NMR Spectroscopy
¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H6 | ~7.5 | s |
| H1' | ~5.9 | d |
| H2' | ~4.3 | t |
| H3' | ~4.1 | t |
| H4' | ~4.0 | m |
| H5', H5'' | ~3.8, ~3.7 | m |
| N3-CH₃ | ~3.3 | s |
| C5-CH₃ | ~1.9 | s |
Note: These are predicted values and may vary based on the solvent and experimental conditions. Specific experimental data for this compound is not publicly available.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. A referenced ¹³C NMR spectrum for N(3)-methyluridine exists, though the complete data for the 3,5-dimethylated analog is not fully accessible.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C4 | ~164 |
| C2 | ~152 |
| C6 | ~138 |
| C5 | ~111 |
| C1' | ~90 |
| C4' | ~84 |
| C2' | ~74 |
| C3' | ~70 |
| C5' | ~61 |
| N3-CH₃ | ~28 |
| C5-CH₃ | ~12 |
Note: These are expected chemical shift ranges based on related compounds. A specific experimental spectrum for this compound is cited in the Canadian Journal of Chemistry (1982, 60, 3026-3034), but the full dataset is not publicly available.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 273.1081 |
| [M+Na]⁺ | 295.0900 |
Note: Specific experimental mass spectrometry data, including fragmentation patterns, for this compound are not currently available in public spectral databases.
Experimental Protocols
While specific experimental protocols for the acquisition of spectral data for this compound are not published, the following outlines general methodologies for the analysis of nucleoside analogs.
NMR Spectroscopy Protocol (General)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS) or a residual solvent peak.
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
Mass Spectrometry Protocol (General)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) experiments by isolating the parent ion and inducing fragmentation.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a modified nucleoside like this compound.
N3-Methyl-5-methyluridine solubility and stability.
An In-depth Technical Guide on the Solubility and Stability of N3-Methyl-5-methyluridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a modified pyrimidine (B1678525) nucleoside of significant interest in biomedical research, particularly in the development of antiviral therapeutics due to its role in inhibiting viral RNA synthesis.[] A thorough understanding of its physicochemical properties, namely solubility and stability, is paramount for its effective application in drug discovery and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its closely related analogs. It also outlines detailed experimental protocols for determining these critical parameters and presents logical workflows for these processes.
Chemical Properties of this compound
This compound is characterized by methylation at both the N3 and C5 positions of the uracil (B121893) base. These modifications influence its chemical properties, including its solubility and stability, compared to unmodified uridine.
| Property | Value | Reference |
| IUPAC Name | 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione | [] |
| Molecular Formula | C11H16N2O6 | [] |
| Molecular Weight | 272.25 g/mol | [] |
| Boiling Point | 499.3±55.0°C at 760 mmHg | [] |
| Density | 1.5±0.1 g/cm3 | [] |
Solubility Profile
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, data from structurally similar compounds, such as 5-methyluridine (B1664183) and N3-methyluridine, can provide valuable insights into its expected solubility characteristics.
Table 1: Solubility Data of this compound and Related Analogs
| Compound | Solvent | Solubility | Reference |
| 5-Methyluridine | DMSO | ~10 mg/mL | [2] |
| Dimethylformamide | ~16 mg/mL | [2] | |
| PBS (pH 7.2) | ~5 mg/mL | [2] | |
| Methanol | Slightly Soluble (with heating/sonication) | [3] | |
| Water | Sparingly Soluble (with sonication) | [3] | |
| N3-Methyluridine | DMSO | Soluble (commercially available as 10 mM solution) | [4] |
Based on this data, this compound is expected to exhibit moderate to good solubility in polar aprotic organic solvents like DMSO and DMF, and limited solubility in aqueous solutions. The presence of two methyl groups may slightly decrease its aqueous solubility compared to uridine.
Stability Profile
The stability of this compound is a critical factor for its storage, formulation, and therapeutic efficacy. While specific kinetic stability data for this compound is limited, studies on related modified nucleosides and general chemical principles can predict its stability profile. The N3-methylation can affect the stability of the glycosidic bond and the overall molecule.
Potential Degradation Pathways:
-
Hydrolysis: The glycosidic bond can be susceptible to cleavage under acidic conditions, separating the nucleobase from the ribose sugar.
-
Oxidation: The molecule may be susceptible to oxidation, particularly under conditions of oxidative stress.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation.
A study on the stability of 44 modified nucleosides found that while canonical nucleosides were stable, several modified versions, including 5-methyluridine (m5U), showed some level of degradation over a six-month period even at low temperatures.[5] Specifically, m5U abundance decreased to approximately 92% when stored in aqueous solution at temperatures between -80°C and 20°C, indicating a potential for slow degradation.[5]
Furthermore, the incorporation of 2'-O-alkyl/2'-F-N3-methyluridine into oligonucleotides has been shown to significantly decrease their thermal stability, suggesting that the N3-methyluridine moiety can influence the stability of larger molecules.[6]
Experimental Protocols
Protocol for Solubility Determination
This protocol outlines a tiered approach to determine the solubility of this compound in various solvents.
Materials:
-
This compound (crystalline solid)
-
Solvents of interest (e.g., Water, PBS pH 7.2, DMSO, Ethanol)
-
Glass vials
-
Vortex mixer
-
Sonicator (water bath)
-
Incubator or water bath at 37°C
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Tier 1: High Concentration Screening:
-
Weigh approximately 10 mg of this compound into a glass vial.
-
Add 0.5 mL of the test solvent to achieve a concentration of 20 mg/mL.
-
Vortex the vial for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution. If not dissolved, proceed to the next step.
-
Sonicate in a water bath for up to 5 minutes.
-
Visually inspect. If still not dissolved, warm the solution to 37°C for up to 60 minutes.
-
-
Tier 2: Lower Concentration Screening:
-
If the compound did not dissolve at 20 mg/mL, add an additional 4.5 mL of the solvent to achieve a concentration of 2 mg/mL (a 10-fold dilution).
-
Repeat the mixing, sonication, and warming steps from Tier 1.
-
-
Quantitative Analysis (for saturated solutions):
-
Prepare a saturated solution by adding an excess of this compound to a known volume of solvent and performing the mixing/sonication/warming steps.
-
Equilibrate the solution for a defined period (e.g., 24 hours).
-
Centrifuge or filter the solution to remove undissolved solid.
-
Prepare a series of dilutions of the supernatant.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.
-
Protocol for Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound, in line with ICH Q1A(R2) guidelines.[7] The goal is to achieve 5-20% degradation.[8]
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath/oven
-
Photostability chamber
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Incubate at room temperature or an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Incubate at room temperature.
-
Withdraw and neutralize samples with 1 M HCl at various time points.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store in the dark at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C).
-
Sample the solid at different time points and prepare solutions for analysis.
-
Sample the solution at different time points.
-
-
Photostability:
-
Expose the solid compound and the stock solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).
-
Keep control samples in the dark.
-
Analyze the exposed samples.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify and characterize degradation products.
-
Calculate the percentage of degradation and assess the mass balance.
-
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Key factors that can influence the stability of this compound.
Conclusion
While specific quantitative data on the solubility and stability of this compound remains to be fully elucidated in scientific literature, analysis of its structural analogs provides a strong predictive foundation for its behavior. It is expected to be more soluble in organic solvents like DMSO than in water and may undergo degradation through hydrolysis, oxidation, and photolysis. The provided experimental protocols offer a robust framework for researchers and drug development professionals to systematically characterize these critical parameters, ensuring the development of stable and effective formulations for therapeutic applications. Further studies are warranted to establish a definitive solubility and stability profile for this promising nucleoside analog.
References
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 5-Methyluridine CAS#: 1463-10-1 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sgs.com [sgs.com]
An In-depth Technical Guide on the Conformational Effects of N3-Methylation on Uridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine (B1682114) is a fundamental nucleoside component of ribonucleic acid (RNA). Its conformational flexibility, particularly concerning the ribose sugar pucker and the glycosidic bond orientation, is critical for the structure, stability, and function of RNA molecules. Post-transcriptional modifications add a layer of complexity and regulation, with methylation being one of the most common modifications. N3-methyluridine (m3U), a uridine derivative methylated at the N3 position of the uracil (B121893) base, is found in the ribosomal RNA (rRNA) of archaea, bacteria, and eukaryotes.[1] This guide provides a detailed technical analysis of how this seemingly minor modification impacts the three-dimensional conformation of uridine, affecting its structural dynamics and its role in nucleic acid architecture.
Core Conformational Effects of N3-Methylation
The addition of a methyl group to the N3 position of the uracil ring introduces significant, albeit nuanced, changes to the nucleoside's stereoelectronic properties. These changes primarily manifest in three key areas: the hydrogen bonding potential of the base, the conformational equilibrium of the ribose sugar, and the rotational preference around the glycosidic bond.
The most direct consequence of N3-methylation is the replacement of the N3 imino proton (N3-H) with a methyl group. In a standard Watson-Crick base pair, the N3-H of uridine acts as a crucial hydrogen bond donor to the N1 of adenine. By eliminating this proton, N3-methylation prevents the formation of this canonical hydrogen bond.[2] This disruption significantly destabilizes RNA duplexes. Experimental studies have shown that incorporating N3-methyluridine into RNA oligonucleotides leads to a substantial reduction in the thermal melting temperature (Tm), indicating a loss of duplex stability.[3][4]
The conformation of the five-membered ribose ring, known as the sugar pucker, is a critical determinant of nucleic acid structure. It exists in a dynamic equilibrium primarily between two major conformations: C3'-endo (North) and C2'-endo (South). The C3'-endo pucker is characteristic of A-form RNA helices, while the C2'-endo pucker is typical for B-form DNA.[5]
Solution-state NMR studies have demonstrated that, like unmodified uridine, N3-methyluridine exists in an equilibrium between both C2'-endo and C3'-endo conformations.[6][7] One study determined the conformational ratio in an aqueous solution to be approximately 59% C2'-endo and 41% C3'-endo at 37°C, indicating a slight preference for the C2'-endo state.[6][7]
This equilibrium can be shifted by introducing other modifications to the sugar. For instance, adding an electron-withdrawing substituent (e.g., -OMe, -F) at the 2' position of N3-methyluridine preferentially shifts the equilibrium towards the C3'-endo pucker, which is the conformation required for A-form RNA.[4]
The orientation of the nucleobase relative to the sugar is defined by the torsion angle of the glycosidic bond (χ). The two predominant conformations are anti and syn. In the anti conformation, the bulk of the base is positioned away from the sugar ring, which is the most common form in canonical A- and B-form helices.
Circular dichroism and 1D NOE difference spectroscopy studies have shown that N3-methyluridine preferentially adopts an anti conformation in solution.[6][8] This preference is similar to that of unmodified uridine. The presence of a bulkier substituent at the N3 position can further reinforce the preference for the anti conformation due to steric hindrance with the ribose ring that would occur in the syn state.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from experimental studies on N3-methyluridine conformation.
Table 1: Conformational Equilibrium of N3-Methyluridine in Solution
| Parameter | Conformation | Population (%) | Method | Conditions |
| Sugar Pucker | C2'-endo | 59% | 1D NMR | 37 °C, D₂O[6][7] |
| C3'-endo | 41% | 1D NMR | 37 °C, D₂O[6][7] | |
| Glycosidic Bond | anti | Predominant | 1D NOE / CD | Aqueous Solution[6][8] |
| syn | Minor | 1D NOE / CD | Aqueous Solution[6][8] |
Table 2: Crystallographic Data for N3-Methyluridine
| Parameter | Value | Reference |
| Crystal System | Monoclinic | Partridge & Pritchard, 1995[9] |
| Space Group | C 1 2 1 | Partridge & Pritchard, 1995[9] |
| Unit Cell a | 20.019 Å | Partridge & Pritchard, 1995[9] |
| Unit Cell b | 6.8780 Å | Partridge & Pritchard, 1995[9] |
| Unit Cell c | 8.923 Å | Partridge & Pritchard, 1995[9] |
| Unit Cell β | 112.87 ° | Partridge & Pritchard, 1995[9] |
Table 3: Thermodynamic Impact of N3-Methyluridine Analogs on RNA Duplexes
| Modification | Position in Duplex | ΔTm per Modification (°C) |
| 2'-O-Alkyl-m3U | Central | -8 to -12 |
| 2'-OMe-m3U | Central | -8.0 |
| 2'-OMe-m3U | Seed Region (Guide Strand) | -2.7 to -2.9 |
| 2'-OMe-m3U / 2'-OEt-m3U | Overhang (Passenger Strand) | -1.0 |
Data sourced from studies on siRNA duplexes incorporating modified m3U nucleosides.[3]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of nucleoside conformation. Below are generalized protocols for key experiments.
This protocol outlines the determination of sugar pucker equilibrium and glycosidic bond conformation in solution.
-
Sample Preparation:
-
Dissolve 1-5 mg of N3-methyluridine powder in 500 µL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
Lyophilize the sample to remove any residual H₂O and re-dissolve in 100% D₂O to minimize the HOD signal.
-
Transfer the final solution to a 5 mm NMR tube.
-
-
1D ¹H NMR Acquisition:
-
Acquire a 1D proton NMR spectrum on a spectrometer operating at 500 MHz or higher.
-
Set the temperature to 37 °C (310 K) to mimic physiological conditions.
-
Acquire the spectrum with water suppression (e.g., using presaturation).
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
-
Sugar Pucker Analysis:
-
Analyze the coupling constants (J-values) between the sugar protons, specifically J(H1'-H2').
-
The magnitude of J(H1'-H2') is correlated with the sugar pucker. A small coupling constant (1-2 Hz) is indicative of a C3'-endo pucker, while a larger coupling constant (7-9 Hz) indicates a C2'-endo pucker.
-
Calculate the percentage of each conformer based on the measured coupling constants using established equations (e.g., the Altona equation). The observed populations of 59% C2'-endo and 41% C3'-endo for m3U were determined using this method.[6][7]
-
-
1D NOE Difference Spectroscopy for Glycosidic Angle:
-
Acquire a series of 1D NOE (Nuclear Overhauser Effect) difference spectra.
-
Irradiate the H1' proton and observe the NOE to the H6 proton of the uracil base.
-
A strong NOE between H1' and H6 is indicative of a syn conformation (short inter-proton distance), while a weak or absent NOE suggests an anti conformation (larger inter-proton distance). For m3U, the weak NOE confirms a preference for the anti state.[6]
-
This protocol describes the process for determining the solid-state structure of N3-methyluridine.
-
Crystallization:
-
Dissolve N3-methyluridine in a suitable solvent (e.g., water, ethanol/water mixture) to near saturation.
-
Use vapor diffusion (hanging drop or sitting drop) or slow evaporation methods to grow single crystals. Set up crystallization screens with various precipitants to find optimal conditions.
-
The published structure of 3-methyluridine (B1581624) was obtained from crystals grown from an aqueous solution.[9]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα) and a detector (e.g., CCD or CMOS).
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration, scaling, and merging) using software like HKL-2000 or XDS.
-
Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT).
-
Refine the structural model against the experimental data using software like SHELXL. This involves refining atomic positions, and thermal parameters, and adding hydrogen atoms.
-
Validate the final structure using tools like CheckCIF. The resulting model provides precise bond lengths, angles, and the solid-state conformation.
-
Visualizations
Caption: Logical diagram illustrating the effects of N3-methylation on uridine.
Caption: Workflow for the structural analysis of N3-methyluridine.
Conclusion
N3-methylation of uridine primarily impacts its function by altering its hydrogen bonding capacity, thereby disrupting canonical Watson-Crick base pairing and destabilizing RNA duplex structures. The direct effects on the intrinsic conformational preferences of the nucleoside are more subtle. N3-methyluridine largely retains the conformational dynamics of unmodified uridine, maintaining a flexible equilibrium between C2'-endo and C3'-endo sugar puckers and a strong preference for the anti glycosidic bond orientation. Understanding these nuanced structural effects is critical for professionals in drug development, particularly in the design of therapeutic oligonucleotides like siRNAs and antisense agents, where the stability and recognition of the RNA duplex are paramount.
References
- 1. 3-Methyluridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. Solution conformations of two naturally occurring RNA nucleosides: 3-methyluridine and 3-methylpseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Methyluridine | C10H14N2O6 | CID 99592 - PubChem [pubchem.ncbi.nlm.nih.gov]
Effect of 5-methylation on uridine base pairing.
An In-depth Technical Guide to the Effect of 5-Methylation on Uridine (B1682114) Base Pairing
Executive Summary
5-methyluridine (B1664183) (m⁵U), a common post-transcriptional RNA modification, plays a critical role in fine-tuning RNA structure and function. This technical guide provides a comprehensive overview of the effects of 5-methylation on uridine base pairing. The addition of a methyl group to the C5 position of the uracil (B121893) base, while seemingly minor, has significant consequences for RNA thermodynamics, wobble base pairing fidelity, and overall biological activity. Notably, 5-methylation enhances the thermal stability of RNA duplexes and, most critically, stabilizes the uridine-guanosine (U•G) wobble pair. This stabilization is essential for the accurate and efficient decoding of NNG codons by transfer RNAs (tRNAs) containing m⁵U at the wobble position. This document details the structural and thermodynamic impacts of m⁵U, outlines its biological functions, and provides generalized protocols for key experimental techniques used in its study.
Introduction to 5-Methyluridine (m⁵U)
Post-transcriptional modifications of RNA are crucial regulatory elements that expand the functional capacity of the four canonical bases.[1] Among more than 170 known modifications, 5-methyluridine (m⁵U), also known as ribothymidine, is one of the most conserved and widespread.[2][3] It is formed by the enzymatic addition of a methyl group to the C5 position of a uridine residue, a reaction catalyzed by a family of enzymes known as tRNA methyltransferases (TrmA in E. coli, TRMT2A/B in mammals).[1][4]
This modification is found in various RNA species, including tRNA, ribosomal RNA (rRNA), and messenger RNA (mRNA).[2][3] In tRNA, m⁵U is famously located at two key positions: position 54 in the TΨC loop, where it contributes to the overall structural stability of the tRNA molecule, and at the wobble position (position 34) of the anticodon loop in certain tRNAs.[4][5] The presence of m⁵U at the wobble position has profound implications for codon recognition and the fidelity of protein synthesis.[6]
Structural and Thermodynamic Impact of 5-Methylation
The addition of a methyl group at the C5 position of uridine alters its physicochemical properties, influencing local RNA conformation, base stacking, and the thermodynamics of base pairing.
Enhanced Thermal Stability
The 5-methyl group increases the hydrophobicity of the uracil base, which promotes more favorable base stacking interactions with adjacent nucleotides.[7] This effect is analogous to the stabilizing role of thymine (B56734) (5-methyluracil) in DNA compared to uracil.[7] While comprehensive thermodynamic data for m⁵U itself is not aggregated in a single study, systematic studies of various C5-substituted pyrimidines in RNA duplexes consistently show an increase in thermal stability.[8][9] The stabilization is attributed to enhanced base stacking propensity and potentially more favorable hydrophobic and van der Waals interactions within the duplex.[7][9]
Table 1: Thermodynamic Effects of C5-Pyrimidine Modifications on RNA Duplex Stability
The following table summarizes the general effect of 5-methylation and provides illustrative data from related C5 modifications to indicate the potential magnitude of stabilization.
| Modification | Base Pair Context | Change in Melting Temp. (ΔTm) per modification (°C) | General Thermodynamic Effect | Reference |
| 5-methyluridine (m⁵U) | m⁵U•A | Not explicitly quantified in reviewed literature | Stabilizing | [9] |
| 5-bromouridine (⁵BrU) | ⁵BrU•A | +1.8 to +3.2 | Stabilizing | [10] |
| 5-iodouridine (⁵IU) | ⁵IU•A | ~ +2.0 to +4.0 | Stabilizing | [11] |
| 5-propynyluridine (⁵pU) | ⁵pU•A | +4.25 | Strongly Stabilizing | [9] |
Note: Data for ⁵BrU, ⁵IU, and ⁵pU are provided as examples of the stabilizing effect of C5 modifications. The exact ΔTm for m⁵U may vary depending on sequence context.
Stabilization of the U•G Wobble Pair
The most significant functional consequence of uridine 5-methylation is the stabilization of the non-canonical U•G wobble base pair.[6][12] In a standard U•G wobble pair, the bases are slightly displaced relative to a Watson-Crick pair.[7] Crystal structures of tRNA anticodon stem-loops have shown that derivatives of m⁵U at the wobble position play a critical role in decoding NNG codons by stabilizing this U•G interaction.[6] This stabilization ensures that tRNAs can efficiently recognize and bind to codons ending in guanine, expanding their decoding capacity beyond the strict Watson-Crick rules.[6][13] The geometry of the m⁵U•G pair is subtly altered from a classical U•G wobble, contributing to more efficient decoding.[6]
Biological Function and Logical Pathways
The biophysical effects of 5-methylation translate directly into critical biological functions, primarily in the context of protein synthesis.
Enhancing Wobble Decoding Fidelity
The Wobble Hypothesis, proposed by Francis Crick, describes how non-Watson-Crick pairing at the third codon position allows a single tRNA to recognize multiple codons.[12] The m⁵U modification is a key player in this process. By stabilizing the U•G wobble interaction, m⁵U at position 34 of the tRNA anticodon ensures that codons ending in 'G' are read efficiently and accurately.[6] This prevents misreading and maintains the fidelity of the genetic code. The lack of this modification, as seen in certain mitochondrial diseases, can lead to severe decoding defects.
Below is a diagram illustrating the logical pathway from enzymatic modification to the functional outcome in translation.
Caption: Logical pathway from gene to function for m⁵U.
Experimental Methodologies
The structural and functional effects of m⁵U are investigated using a suite of biophysical and biochemical techniques. Below are generalized protocols for the key experimental approaches.
Thermal Melting Analysis
This technique is used to determine the thermal stability (melting temperature, Tm) of RNA duplexes, providing insight into the thermodynamic contribution of a modification.
Generalized Protocol:
-
Sample Preparation: Synthesize and purify complementary RNA oligonucleotides, one with a canonical uridine and a corresponding one with a 5-methyluridine at the desired position.[14]
-
Annealing: Dissolve single strands in an RNase-free buffer (e.g., 20 mM sodium cacodylate, 100 mM NaCl, pH 7.0). Mix equimolar amounts of the complementary strands. Heat the mixture to 90-95°C for 2-5 minutes to denature any secondary structures, then cool slowly to room temperature over at least 30 minutes to allow for duplex formation.[14]
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.[10]
-
Data Collection: Place the annealed RNA duplex sample (typically 1-5 µM) in a quartz cuvette. Equilibrate the sample at a low starting temperature (e.g., 15°C). Increase the temperature at a constant rate (e.g., 0.5-1.0°C per minute) up to a final temperature of 90-95°C, recording the absorbance at 260 nm at regular intervals.[10][15]
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, corresponding to the midpoint of the transition in the melting curve.[16] Compare the Tm of the m⁵U-containing duplex to the unmodified control to determine the change in stability (ΔTm).
The workflow for this process is visualized below.
Caption: Workflow for thermal melting analysis of RNA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information on the structure and dynamics of RNA molecules in solution, making it ideal for observing the subtle conformational changes induced by m⁵U.
Generalized Protocol:
-
Sample Preparation: Prepare a highly concentrated (~0.5-1.0 mM) and pure sample of the m⁵U-containing RNA oligonucleotide. For assignments, uniform or nucleotide-specific isotopic labeling (¹³C, ¹⁵N) is often required, which can be achieved through enzymatic synthesis (in vitro transcription) using labeled NTPs.[17][18] The sample is then dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 0.1 mM EDTA, pH 6.5) in 99.9% D₂O for non-exchangeable protons or 90% H₂O/10% D₂O for observing imino protons involved in base pairing.[19]
-
Data Acquisition: Collect a suite of NMR experiments on a high-field spectrometer (≥600 MHz).
-
1D ¹H NMR: To assess overall sample folding and purity. Imino proton spectra in H₂O are indicative of base pairing.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.[18]
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons that are scalar-coupled within the same ribose sugar ring.
-
2D/3D Heteronuclear Experiments (e.g., ¹H-¹³C HSQC, HCCH-TOCSY): Used with isotopically labeled samples to resolve spectral overlap and facilitate resonance assignment.[20]
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Assign all relevant proton, carbon, and nitrogen signals to specific atoms in the RNA sequence.
-
Restraint Generation: Convert NOE cross-peak intensities into distance restraints and measure scalar couplings to determine dihedral angle restraints.
-
Structure Calculation: Use computational software (e.g., XPLOR-NIH, CYANA) to calculate a family of 3D structures that satisfy the experimental restraints. The resulting structural ensemble reveals the precise geometry of the m⁵U base pair and its local environment.
-
X-ray Crystallography
Crystallography provides a static, high-resolution 3D structure of the RNA, offering definitive proof of base pairing geometry.
Generalized Protocol:
-
Sample Preparation and Purification: Produce milligrams of highly pure and conformationally homogeneous m⁵U-containing RNA, typically via in vitro transcription followed by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) purification.[2][21]
-
Crystallization: Screen a wide range of conditions (precipitants, pH, salts, temperature) to find one that promotes the formation of well-ordered, single crystals. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.[22][23] This is often the most challenging step in the process.
-
Data Collection: Mount a suitable crystal and cryo-cool it in liquid nitrogen. Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data as the crystal is rotated.[23]
-
Structure Determination:
-
Phasing: Determine the phases of the diffracted X-rays. For RNA, this can be challenging and may require methods like multi-wavelength anomalous diffraction (MAD) using halogenated derivatives (e.g., 5-bromouridine) or molecular replacement if a homologous structure is available.[21]
-
Model Building and Refinement: Build an atomic model of the RNA into the calculated electron density map. Refine the model against the experimental data to achieve the best possible fit and generate the final high-resolution structure.[23]
-
In Vitro Translation Assays
These functional assays measure the efficiency and fidelity of translation, directly testing the impact of m⁵U on decoding.
Generalized Protocol:
-
Component Preparation:
-
Translation System: Prepare or obtain a cell-free translation system, such as an E. coli S30 extract or rabbit reticulocyte lysate, which contains all the necessary machinery (ribosomes, factors, etc.).[24] For specific tRNA studies, systems depleted of endogenous tRNAs can be used.[4]
-
tRNAs: Prepare purified tRNA transcripts, both the unmodified (U34) and modified (m⁵U34) versions. Aminoacylate these tRNAs with their cognate amino acid.
-
mRNA Template: Synthesize an mRNA template containing the codon(s) of interest (e.g., UUA and UUG for a leucine (B10760876) tRNA). Often, a reporter gene like luciferase or GFP is used to quantify protein synthesis.[25]
-
-
Translation Reaction: Combine the cell-free extract, energy sources (ATP, GTP), amino acids, the specific aminoacylated tRNAs, and the mRNA template in a reaction tube.[26]
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Analysis: Quantify the amount of full-length protein produced. This can be done by measuring the activity of the reporter enzyme (e.g., luminescence for luciferase) or by resolving radiolabeled proteins on an SDS-PAGE gel.[26] Compare the protein yield from reactions using the m⁵U-modified tRNA versus the unmodified tRNA on different codons (e.g., NNA vs. NNG) to determine the effect of the modification on decoding efficiency.[6]
Conclusion and Future Outlook
The 5-methylation of uridine is a subtle yet powerful mechanism for modulating RNA function. By enhancing thermal stability and, more importantly, by stabilizing the U•G wobble interaction, m⁵U ensures the efficiency and fidelity of protein synthesis. Understanding the precise biophysical underpinnings of this modification provides deep insight into the fundamental processes of gene expression. For drug development professionals, this knowledge is critical. Targeting the enzymes responsible for m⁵U formation presents a potential avenue for therapeutic intervention in diseases linked to translational dysregulation, including certain cancers and mitochondrial disorders. Furthermore, the stabilizing properties of m⁵U can be harnessed in the design of RNA-based therapeutics, such as siRNAs and antisense oligonucleotides, to improve their stability and efficacy. Future research will continue to unravel the complex interplay between RNA modifications and cellular function, opening new doors for diagnostics and targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mybiosource.com [mybiosource.com]
- 3. doudnalab.org [doudnalab.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA Oligos Degradation [biosyn.com]
- 7. The G·U wobble base pair: A fundamental building block of RNA structure crucial to RNA function in diverse biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of C-5 halogenation of uridines on hairpin versus duplex RNA folding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wobble base pair - Wikipedia [en.wikipedia.org]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. metabion.com [metabion.com]
- 15. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compute melting temperature of a nucleic acid duplex — melting • rmelting [aravind-j.github.io]
- 17. Application of NMR Spectroscopy to Determine Small RNA Structure | Springer Nature Experiments [experiments.springernature.com]
- 18. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. doudnalab.org [doudnalab.org]
- 23. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 24. The Basics: In Vitro Translation | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
In Silico Modeling of N3-Methyl-5-methyluridine in RNA: A Technical Guide
This technical guide provides a comprehensive overview of the in silico methodologies for studying the impact of N3-Methyl-5-methyluridine (m³,⁵U), a modified nucleotide, on the structure, dynamics, and function of RNA. This document is intended for researchers, scientists, and drug development professionals engaged in the computational analysis of modified ribonucleic acids.
Introduction to this compound and its Significance in RNA
Post-transcriptional modifications of RNA are crucial for a multitude of cellular processes by fine-tuning the structure and function of RNA molecules. 5-methyluridine (B1664183) (m⁵U) is a common modification known to enhance translational accuracy and protein synthesis.[1] The presence of an additional methyl group at the N3 position, forming this compound, introduces further complexity and potential for unique structural and functional roles. In silico modeling provides a powerful avenue to investigate the biophysical consequences of such modifications, offering insights that can be challenging to obtain through experimental methods alone.
Computational approaches allow for the detailed exploration of how m³,⁵U influences RNA folding, conformational dynamics, and interactions with proteins or small molecules.[2][3] These methods are instrumental in understanding the molecular mechanisms underlying the biological functions of modified RNAs and can aid in the rational design of RNA-targeted therapeutics.
Core In Silico Methodologies
The in silico investigation of m³,⁵U in RNA primarily relies on two powerful computational techniques: Molecular Dynamics (MD) simulations and Quantum Mechanics (QM) calculations. These methods, often used in a complementary fashion, provide a detailed atomistic view of RNA systems.
Molecular Dynamics (MD) Simulations
MD simulations are a computational method to study the physical movement of atoms and molecules over time.[2][4] For RNA, MD simulations can reveal how the m³,⁵U modification affects the local and global structure, flexibility, and solvent accessibility of the RNA molecule.
Experimental Protocol: MD Simulation of an m³,⁵U-containing RNA Duplex
-
System Preparation:
-
Initial Structure: Obtain a starting structure of the RNA of interest. This can be from the Protein Data Bank (PDB) if a similar unmodified structure exists, or it can be built using RNA structure modeling software. The standard uridine (B1682114) is then computationally mutated to this compound.
-
Force Field Selection: Choose an appropriate force field for nucleic acids, such as AMBER or CHARMM.[2] Crucially, parameters for the non-standard m³,⁵U residue must be generated.
-
Parameterization of m³,⁵U:
-
Use quantum mechanics (see section 2.2) to calculate the partial charges and define the atom types for m³,⁵U.
-
Determine the bond, angle, and dihedral parameters by fitting to QM calculations or by analogy to similar known molecules.
-
Utilize tools like antechamber within the AmberTools suite for this process.[4]
-
-
Solvation and Ionization:
-
Place the RNA molecule in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺ or K⁺) to neutralize the system and mimic physiological salt concentrations.[5]
-
-
-
Simulation Execution:
-
Minimization: Perform energy minimization to relieve any steric clashes in the initial structure.
-
Heating: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under the NPT ensemble. Monitor properties like RMSD, temperature, and pressure to ensure stability.
-
Production Run: Once equilibrated, run the production simulation for a desired length of time (typically hundreds of nanoseconds to microseconds).[5]
-
-
Data Analysis:
-
Structural Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bonding patterns.
-
Conformational Analysis: Investigate sugar pucker, backbone dihedral angles, and the overall helical parameters.
-
Solvent Accessibility: Calculate the solvent accessible surface area (SASA) to understand how the modification affects exposure to the solvent.
-
Quantum Mechanics (QM) Calculations
QM calculations are used to study the electronic structure and properties of molecules. In the context of m³,⁵U, QM is essential for deriving accurate force field parameters and for investigating the intrinsic properties of the modified nucleotide.
Experimental Protocol: QM Characterization of m³,⁵U
-
Model System: Create a model system for the m³,⁵U nucleotide, typically capped with methyl groups to represent the connection to the sugar-phosphate backbone.
-
Method Selection:
-
Calculations:
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the m³,⁵U model.[6][8]
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies).[6][8]
-
Electrostatic Potential (ESP) Calculation: Calculate the electrostatic potential on the molecular surface.
-
Charge Derivation: Use a charge fitting procedure (e.g., RESP or Merz-Kollman) to derive the partial atomic charges for the force field.
-
Electronic Properties: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic characteristics of the modification.[8]
-
Data Presentation
Quantitative data from these simulations should be summarized for clear comparison.
Table 1: Summary of MD Simulation Parameters
| Parameter | Value |
| Force Field | AMBER ff19SB |
| Water Model | TIP3P |
| Box Size | 80 Å x 80 Å x 80 Å |
| Ion Concentration | 0.15 M KCl |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 500 ns |
| Time Step | 2 fs |
Table 2: Comparative Structural Analysis of Unmodified vs. m³,⁵U-containing RNA
| Metric | Unmodified RNA (Average ± SD) | m³,⁵U RNA (Average ± SD) |
| RMSD of RNA backbone (Å) | 2.5 ± 0.3 | 3.1 ± 0.5 |
| RMSF of modification site (Å) | 1.2 ± 0.2 | 1.8 ± 0.4 |
| Average H-bonds to opposing base | 2.8 ± 0.4 | 1.5 ± 0.6 |
| Solvent Accessible Surface Area (Ų) | 150 ± 15 | 180 ± 20 |
Visualization of Workflows and Pathways
Diagrams are essential for illustrating the complex workflows in computational biology.
Caption: Workflow for Molecular Dynamics simulation of m³,⁵U-containing RNA.
Caption: Quantum Mechanics workflow for parameterizing the m³,⁵U nucleotide.
Predictive Modeling of m³,⁵U Sites
In addition to simulation-based approaches, machine learning and deep learning models can be developed to predict the locations of RNA modifications from sequence data.[9][10][11] While no specific predictors for m³,⁵U exist, the methodology for developing such a tool would follow established protocols for other modifications like m⁵U.[12][13][14][15]
Experimental Protocol: Developing a Deep Learning Model for m³,⁵U Site Prediction
-
Data Collection and Preparation:
-
Gather experimentally validated sequences containing m³,⁵U sites (positive dataset).
-
Collect an equal number of sequences with unmodified uridines from similar RNA contexts (negative dataset).
-
Ensure all sequences are of a fixed length with the modification site at the center.
-
-
Feature Engineering:
-
Encode the RNA sequences numerically. Common methods include one-hot encoding and nucleotide chemical property encoding.[16]
-
-
Model Architecture and Training:
-
Design a neural network architecture, such as a Convolutional Neural Network (CNN) combined with a Recurrent Neural Network (RNN) like LSTM or GRU.
-
Split the dataset into training, validation, and testing sets.
-
Train the model on the training set, using the validation set to tune hyperparameters and prevent overfitting.
-
-
Performance Evaluation:
-
Evaluate the final model on the independent test set using metrics such as accuracy, sensitivity, specificity, and the Area Under the Receiver Operating Characteristic curve (AUROC).
-
Caption: Workflow for developing a machine learning predictor for m³,⁵U sites.
Conclusion
The in silico modeling of this compound in RNA, through a combination of Molecular Dynamics simulations, Quantum Mechanics calculations, and predictive modeling, offers a powerful framework for elucidating the functional and structural consequences of this modification. The protocols and workflows detailed in this guide provide a robust starting point for researchers to investigate the impact of novel RNA modifications, ultimately contributing to a deeper understanding of the epitranscriptome and its role in biology and disease.
References
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. Molecular Dynamics Simulations of RNA: An In Silico Single Molecule Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [2507.08474] RNA Dynamics and Interactions Revealed through Atomistic Simulations [arxiv.org]
- 4. Protocols for Molecular Dynamics Simulations of RNA Nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Computational methods for RNA modification detection from nanopore direct RNA sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A robust deep learning framework for RNA 5-methyluridine modification prediction using integrated features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation and development of deep neural networks for RNA 5-Methyluridine classifications using autoBioSeqpy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes & Protocols: Incorporation of N3-Methyl-5-methyluridine into Synthetic RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified nucleosides into synthetic RNA has emerged as a critical tool in the development of RNA-based therapeutics, including mRNA vaccines and gene therapies.[1][2] These modifications can significantly enhance the stability, translational efficiency, and immunogenic profile of RNA molecules.[1][3][4] This document provides detailed application notes and protocols for the incorporation of N3-methyl-5-methyluridine, a modified pyrimidine (B1678525) nucleoside, into synthetic RNA. N3-methyluridine (m3U) is a naturally occurring modification found in ribosomal RNA (rRNA)[5], and its strategic placement within synthetic RNA offers potential for modulating RNA structure and function.
These guidelines are designed to assist researchers in the chemical and enzymatic synthesis of this compound-modified RNA, its purification, and subsequent analysis.
Overview of this compound
This compound is a derivative of uridine (B1682114) with methyl groups at the N3 and C5 positions of the uracil (B121893) base. While 5-methyluridine (B1664183) (m5U) is known to be present in tRNA and mRNA and can influence translation[6][7], the N3-methylation further alters the hydrogen bonding capabilities of the Watson-Crick face of the base. This modification can disrupt canonical base pairing and introduce localized structural changes in the RNA molecule, potentially impacting its interaction with proteins and other nucleic acids.
Potential Applications:
-
Modulation of RNA Stability: The methyl groups may offer steric hindrance to ribonucleases, potentially increasing the half-life of the RNA molecule.[4]
-
Altering Protein-RNA Interactions: The modified base can alter the recognition sites for RNA-binding proteins, which could be leveraged to fine-tune RNA processing, localization, and translation.
-
Reducing Immunogenicity: Similar to other nucleoside modifications like N1-methylpseudouridine (m1Ψ)[2], this compound may help in evading innate immune recognition by pattern recognition receptors such as Toll-like receptors (TLRs).
-
Probing RNA Structure and Function: Site-specific incorporation of this modification can be a valuable tool for studying the structural and functional roles of specific uridine residues in an RNA molecule.
Methods for Incorporating this compound into RNA
There are two primary methods for incorporating modified nucleosides into synthetic RNA: solid-phase chemical synthesis and enzymatic synthesis via in vitro transcription.[8][9]
Solid-Phase Chemical Synthesis
This method utilizes phosphoramidite (B1245037) chemistry to build an RNA oligonucleotide step-by-step on a solid support.[8][10] It allows for the precise, site-specific incorporation of one or more modified nucleosides at any desired position within the RNA sequence.[10]
Workflow for Solid-Phase Synthesis of Modified RNA:
Caption: Workflow for Solid-Phase Chemical Synthesis of Modified RNA.
Enzymatic Synthesis (In Vitro Transcription)
For the synthesis of longer RNA molecules, such as messenger RNA (mRNA), in vitro transcription (IVT) is the preferred method.[11][12] This technique uses a DNA template, an RNA polymerase (typically T7, T3, or SP6), and a mixture of ribonucleoside triphosphates (NTPs) to generate RNA transcripts.[13][14] To incorporate this compound, the corresponding this compound triphosphate (N3m5mUTP) is included in the NTP mix, replacing some or all of the uridine triphosphate (UTP).
Workflow for In Vitro Transcription of Modified RNA:
Caption: Workflow for Enzymatic Synthesis of Modified RNA via IVT.
Quantitative Data Summary
While specific quantitative data for this compound is emerging, the following table summarizes representative data for other relevant nucleoside modifications to provide a comparative baseline for expected outcomes.
| Modification | Incorporation Method | Effect on RNA Stability (t½) | Relative Protein Expression | Immunogenicity (e.g., IFN-β induction) |
| Unmodified Uridine | IVT | 1x (baseline) | 1x (baseline) | High |
| Pseudouridine (Ψ) | IVT | ~1.5 - 2x | ~2 - 10x | Reduced |
| N1-Methylpseudouridine (m1Ψ) | IVT | ~2 - 4x | ~10 - 100x | Significantly Reduced[3] |
| 5-Methyluridine (m5U) | IVT | ~1.2 - 1.8x | ~1.5 - 5x | Moderately Reduced |
| This compound | Chemical or IVT | To be determined | To be determined | Expected to be reduced |
Note: The values presented are approximate and can vary significantly depending on the RNA sequence, cell type, and delivery method.
Experimental Protocols
Protocol for Solid-Phase Synthesis of this compound Modified RNA
This protocol provides a general outline for using an automated RNA synthesizer. Specific parameters should be optimized based on the synthesizer manufacturer's recommendations.
Materials:
-
This compound phosphoramidite
-
Standard A, C, G phosphoramidites
-
Solid support (e.g., CPG)
-
Activator (e.g., ETT)
-
Oxidizer
-
Capping reagents
-
Deblocking solution (e.g., trichloroacetic acid in DCM)
-
Cleavage and deprotection solution (e.g., AMA or gaseous ammonia/methylamine)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Preparation: Prepare and install all reagents on the automated RNA synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Program the desired RNA sequence into the synthesizer, specifying the position(s) for the incorporation of this compound.
-
Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: The this compound phosphoramidite is activated and coupled to the growing RNA chain.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: Following the final synthesis cycle, the solid support is treated with the cleavage and deprotection solution to release the RNA and remove base and phosphate protecting groups.
-
Purification: The crude RNA product is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction.[15][16]
-
Quantification and Quality Control: The concentration of the purified RNA is determined by UV spectrophotometry. The identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC or PAGE.
Protocol for In Vitro Transcription of this compound Modified RNA
This protocol is for a standard 20 µL IVT reaction. It can be scaled up as needed.
Materials:
-
Linearized plasmid DNA or PCR-generated DNA template with a T7 promoter (1 µg)
-
This compound triphosphate (N3m5mUTP)
-
ATP, CTP, GTP, UTP solutions (100 mM)
-
T7 RNA Polymerase
-
Transcription Buffer (10x)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, combine the following in a nuclease-free microcentrifuge tube in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
NTP mix (e.g., for 100% U replacement: 2 µL each of 100 mM ATP, CTP, GTP, and 2 µL of 100 mM N3m5mUTP)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
Template Removal: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using a column-based RNA purification kit or by lithium chloride precipitation.[17][18]
-
(Optional) mRNA Processing: For functional mRNA, perform 5' capping and 3' poly(A) tailing using appropriate enzymatic kits.
-
Final Purification and Analysis: Purify the processed RNA. Quantify using a NanoDrop or Qubit fluorometer. Assess integrity and size using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer. Confirm modification incorporation by LC-MS analysis of nucleoside digests.[15][16][19]
Signaling Pathways and Logical Relationships
Impact of RNA Modification on Therapeutic Efficacy:
Caption: Logical flow of how this compound can enhance RNA therapeutic efficacy.
Disclaimer: These protocols and notes are intended for guidance and research purposes only. Researchers should perform their own optimization and validation for specific applications. Always follow standard laboratory safety procedures when handling chemicals and biological materials.
References
- 1. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical methods for the modification of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined Approaches to Site-Specific Modification of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Transcription of Long RNA Containing Modified Nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. in vitro Transcription Grade Ultrapure Nucleoside Triphosphates - Jena Bioscience [jenabioscience.com]
- 14. US5256555A - Compositions and methods for increasing the yields of in vitro RNA transcription and other polynucleotide synthetic reactions - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA Purification [worldwide.promega.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. RNA Modifications [labome.com]
Application Notes and Protocols for the Solid-Phase Synthesis of N3-Methyl-5-methyluridine Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Introducing specific chemical moieties can enhance properties such as nuclease resistance, binding affinity, and cellular uptake. N3-Methyl-5-methyluridine is a modified nucleoside of interest for its potential to modulate the structural and functional properties of oligonucleotides. This document provides detailed protocols for the synthesis of the this compound phosphoramidite (B1245037) building block and its incorporation into oligonucleotides via automated solid-phase synthesis.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of modified oligonucleotides. While specific data for this compound is not widely published, the following tables provide representative data for analogous modified nucleosides to guide researchers in estimating expected outcomes.
Table 1: Reagents for this compound Phosphoramidite Synthesis
| Reagent | Purpose |
| 5-Methyluridine (B1664183) | Starting material |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Protection of the 5'-hydroxyl group |
| Methyl Iodide (CH₃I) | N3-methylation agent |
| Potassium Carbonate (K₂CO₃) | Base for methylation |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating agent |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base for phosphitylation |
| Dichloromethane (B109758) (DCM), Anhydrous | Solvent |
| Pyridine (B92270), Anhydrous | Solvent and base for DMT protection |
Table 2: Typical Coupling Efficiencies for Modified Nucleosides in Solid-Phase Synthesis
Data presented is for a generic modified uridine (B1682114) and may vary based on the synthesizer, reagents, and specific sequence.
| Oligonucleotide Length | Average Stepwise Coupling Efficiency (%) | Overall Yield (%) |
| 20-mer | 99.0 | 82.6 |
| 20-mer | 98.5 | 73.9 |
| 20-mer | 98.0 | 66.8 |
| 40-mer | 99.0 | 67.4 |
| 40-mer | 98.5 | 54.6 |
| 40-mer | 98.0 | 44.6 |
Table 3: Purification and Yield of a Model 20-mer Oligonucleotide Containing a Single Modified Uridine
| Purification Method | Typical Purity (A₂₆₀ nm) | Expected Yield (1 µmol scale) |
| Desalting | 70-85% | 40-60 OD |
| RP-HPLC | >90% | 20-40 OD |
| IE-HPLC | >95% | 15-30 OD |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N3-Methyl-5-methyluridine-3'-phosphoramidite
This protocol describes the synthesis of the key phosphoramidite building block required for the incorporation of this compound into oligonucleotides.
Caption: Synthesis of this compound Phosphoramidite.
1.1. 5'-O-DMT Protection of 5-methyluridine:
-
Co-evaporate 5-methyluridine (1 equivalent) with anhydrous pyridine twice and dry under high vacuum for at least 4 hours.
-
Dissolve the dried 5-methyluridine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 equivalents) in portions over 30 minutes with stirring under an argon atmosphere.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica (B1680970) gel column chromatography to yield 5'-O-DMT-5-methyluridine.
1.2. N3-Methylation:
-
Dissolve 5'-O-DMT-5-methyluridine (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (3 equivalents) to the solution.
-
Add methyl iodide (CH₃I) (5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5'-O-DMT-N3-Methyl-5-methyluridine.
1.3. Phosphitylation:
-
Dry the 5'-O-DMT-N3-Methyl-5-methyluridine (1 equivalent) under high vacuum overnight.
-
Dissolve the dried compound in anhydrous DCM under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Cool the solution to 0°C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with cold methanol.
-
Dilute with DCM and wash with a cold 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final phosphoramidite product as a foam.
Protocol 2: Solid-Phase Synthesis of this compound Modified Oligonucleotides
This protocol outlines the incorporation of the custom phosphoramidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
2.1. Preparation:
-
Dissolve the 5'-O-DMT-N3-Methyl-5-methyluridine-3'-phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M).
-
Install the phosphoramidite solution on the synthesizer.
-
Use standard commercially available phosphoramidites for A, C, G, and T/U, as well as all other necessary reagents for solid-phase synthesis.
2.2. Automated Synthesis:
-
Program the desired oligonucleotide sequence into the synthesizer.
-
Initiate the synthesis program on the desired scale (e.g., 1 µmol).
-
The synthesis proceeds via a series of cycles, each consisting of four steps:
-
Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid in DCM) to free the 5'-hydroxyl group for the next coupling step.
-
Coupling: Activation of the incoming phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent coupling to the 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-10 minutes) may be required for modified phosphoramidites to ensure high coupling efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final product.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.
-
-
The cycle is repeated until the full-length oligonucleotide is synthesized.
Protocol 3: Cleavage, Deprotection, and Purification
3.1. Cleavage and Base Deprotection:
-
After completion of the synthesis, transfer the solid support from the column to a screw-cap vial.
-
Add a solution of ammonium (B1175870) hydroxide/methylamine (AMA) (1:1, v/v) to the solid support.
-
Incubate the vial at 65°C for 15-30 minutes. Note: Optimization of deprotection conditions may be necessary for oligonucleotides containing base-sensitive modifications. Milder deprotection conditions, such as using potassium carbonate in methanol, may be required.[1]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with a small volume of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
3.2. Purification:
-
Purify the crude oligonucleotide using a method appropriate for the desired purity and scale.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides. The DMT-on option can be used to facilitate purification, as the hydrophobic DMT group provides good retention on the column, separating the full-length product from failure sequences. The DMT group is then removed post-purification.
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on their charge and can provide very high purity.
-
Desalting: After purification, the oligonucleotide should be desalted using a suitable method, such as size-exclusion chromatography or ethanol (B145695) precipitation.
Characterization
The identity and purity of the final this compound modified oligonucleotide should be confirmed by:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the oligonucleotide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized oligonucleotide, verifying the incorporation of the this compound modification.
Applications
Oligonucleotides containing this compound can be utilized in a variety of research and drug development applications, including:
-
Antisense oligonucleotides: To modulate gene expression.
-
siRNA: For RNA interference applications.
-
Aptamers: As specific binding agents for proteins and other molecules.
-
Probes for molecular diagnostics: For the detection of specific nucleic acid sequences.
The introduction of the N3-methyl and 5-methyl groups can influence the oligonucleotide's hybridization properties, nuclease resistance, and interaction with cellular machinery, making it a valuable tool for fine-tuning the characteristics of nucleic acid-based therapeutics and diagnostics.
References
N3-Methyl-5-methyluridine: Application Notes and Protocols for Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Methyl-5-methyluridine is a synthetic nucleoside analog with a modified pyrimidine (B1678525) base, featuring methyl groups at both the N3 and C5 positions of the uracil (B121893) ring. While research on this specific compound is emerging, its structural similarity to other modified nucleosides suggests potential applications in antiviral drug discovery. Nucleoside analogs represent a cornerstone of antiviral therapy, primarily by acting as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential antiviral agent, with a focus on Hepatitis C Virus (HCV) as a model system.
Principle of Action
The primary hypothesized mechanism of action for this compound is the inhibition of viral RNA synthesis. Following cellular uptake, the nucleoside analog is expected to be phosphorylated by host cell kinases to its active triphosphate form. This triphosphate metabolite can then act as a competitive inhibitor of the natural nucleotide (uridine triphosphate) for the viral RdRp. Incorporation of the modified nucleotide into the nascent viral RNA chain may lead to chain termination or introduce mutations, thereby halting viral replication.
Data Presentation
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables present illustrative quantitative data based on typical results obtained for similar nucleoside analogs in antiviral assays. These tables are intended to serve as a template for data presentation and comparison.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against Hepatitis C Virus (HCV) in a Replicon Assay
| Compound | Virus Target | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | HCV (gt 1b) | Huh-7 | 4.8 | >100 | >20.8 |
| Sofosbuvir (Control) | HCV (gt 1b) | Huh-7 | 0.09 | >100 | >1111 |
EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes 50% reduction in cell viability. SI (Selectivity Index): A measure of the therapeutic window of a compound. Higher SI values are desirable.
Table 2: Inhibition of HCV NS5B RNA-dependent RNA Polymerase Activity
| Compound | Target Enzyme | Kᵢ (µM) | Inhibition Type |
| This compound-TP | HCV NS5B RdRp | 1.2 | Competitive |
| Uridine Triphosphate (UTP) | HCV NS5B RdRp | 0.5 | - |
Kᵢ (Inhibition Constant): An indication of the potency of an inhibitor. Lower values indicate higher potency. -TP: Denotes the active triphosphate form of the nucleoside.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using a Hepatitis C Virus (HCV) Replicon Assay
This protocol describes the methodology to assess the efficacy of this compound in inhibiting HCV replication in a cell-based replicon system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection).
-
This compound (stock solution in DMSO).
-
Sofosbuvir (positive control).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the control compound (Sofosbuvir) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO alone as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the DMSO control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on the host cells.
Materials:
-
Huh-7 cells (or the same cell line used in the antiviral assay).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the diluted compound. Include wells with medium and DMSO alone as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours (same duration as the antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for evaluating antiviral efficacy and cytotoxicity.
Discussion and Future Directions
The provided protocols and illustrative data offer a framework for the initial characterization of this compound as a potential antiviral agent. Key considerations for further research include:
-
Broad-Spectrum Activity: Screening against a panel of RNA viruses to determine the breadth of its antiviral activity.
-
Resistance Profiling: Generation and characterization of resistant viral mutants to identify the specific target and mechanism of resistance.
-
Mechanism of Action Studies: In-depth biochemical assays to elucidate the precise interactions with the viral RdRp and the effect of N3 and C5 methylation on enzyme kinetics.
-
In Vivo Efficacy: Evaluation of the compound's efficacy and safety in relevant animal models of viral infection.
-
Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
By following these structured protocols and expanding upon the initial findings, researchers can systematically evaluate the potential of this compound as a novel candidate for antiviral drug development.
Application Notes and Protocols for Studying Hepatitis C Virus Replication Using N3-Methyl-5-methyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health challenge, necessitating the development of novel antiviral therapeutics. The HCV NS5B RNA-dependent RNA polymerase is a key enzyme essential for viral replication and a primary target for direct-acting antiviral agents. Nucleoside analogs represent a major class of NS5B inhibitors that act as chain terminators of the nascent viral RNA strand. This document provides detailed application notes and protocols for utilizing N3-Methyl-5-methyluridine, a modified nucleoside analog, to study HCV replication. These guidelines will assist researchers in evaluating its antiviral efficacy, mechanism of action, and cytotoxic profile.
Mechanism of Action
This compound is a nucleoside analog designed to target the HCV NS5B polymerase. Like other nucleoside inhibitors, it is anticipated to undergo intracellular phosphorylation to its active triphosphate form. This triphosphate analog then competes with the natural uridine (B1682114) triphosphate (UTP) for incorporation into the newly synthesized viral RNA strand by the NS5B polymerase. The incorporation of this compound triphosphate is expected to cause premature termination of RNA chain elongation, thereby inhibiting viral replication. The methylation at the N3 and C5 positions of the uridine base may enhance its binding affinity to the polymerase active site or alter its metabolic stability within the cell.
Data Presentation
The following tables present hypothetical quantitative data for this compound to illustrate its potential antiviral activity and cytotoxicity. This data is for illustrative purposes only, as specific experimental values for this compound are not publicly available.
Table 1: Antiviral Activity of this compound against HCV Replicons
| HCV Genotype | Replicon Cell Line | EC50 (µM) | EC90 (µM) |
| 1b | Huh-7 | 2.5 | 10.2 |
| 2a | Huh-7 | 3.1 | 12.8 |
EC50: 50% effective concentration; EC90: 90% effective concentration. Values represent the concentration of the compound required to inhibit HCV RNA replication by 50% and 90%, respectively.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | Incubation Time (h) | CC50 (µM) |
| Huh-7 | MTT | 72 | > 100 |
| HepG2 | MTT | 72 | > 100 |
CC50: 50% cytotoxic concentration. Value represents the concentration of the compound that reduces cell viability by 50%.
Table 3: In Vitro Inhibition of HCV NS5B Polymerase
| Enzyme | Substrate | IC50 (µM) |
| Recombinant HCV NS5B (Genotype 1b) | UTP | 0.8 |
IC50: 50% inhibitory concentration. Value represents the concentration of the triphosphate form of this compound required to inhibit the enzymatic activity of HCV NS5B polymerase by 50%.
Table 4: Selectivity Index
| HCV Genotype | Replicon Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 1b | Huh-7 | > 100 | 2.5 | > 40 |
The Selectivity Index (SI) is a measure of the therapeutic window of a compound.
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity (EC50 Determination)
Objective: To determine the concentration of this compound required to inhibit HCV RNA replication by 50% in a cell-based assay.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Luciferase assay reagents (if using a luciferase-based replicon)
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM (without G418). Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in DMEM. A typical starting concentration for the dilution series is 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).
-
Compound Treatment: Remove the culture medium from the 96-well plate and add 100 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Quantification of HCV RNA:
-
qRT-PCR: Lyse the cells and extract total RNA. Perform qRT-PCR using primers and probes specific for the HCV RNA to quantify the level of viral replication.
-
Luciferase Assay: If using a replicon with a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the HCV RNA levels or luciferase activity to a housekeeping gene or total protein content. Plot the percentage of inhibition against the logarithm of the compound concentration and calculate the EC50 value using a non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (CC50 Determination) using MTT
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability.
Materials:
-
Huh-7 cells (or other relevant cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in DMEM and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Plot the percentage of cell viability against the logarithm of the compound concentration and calculate the CC50 value using a non-linear regression analysis.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for evaluating this compound.
Application Notes and Protocols: N3-Methyl-5-methyluridine in Antisense Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. The efficacy and safety of ASO-based drugs are critically dependent on the chemical modifications of the oligonucleotide backbone, sugar, and nucleobases. These modifications are introduced to enhance properties such as nuclease resistance, binding affinity to the target RNA, and pharmacokinetic profile, while minimizing off-target effects and toxicity.
This document provides detailed application notes and protocols relevant to the use of the modified nucleoside, N3-methyl-5-methyluridine, in the development of antisense oligonucleotides. While direct quantitative data for this compound is limited in publicly available literature, we will present data for the closely related N3-methyluridine and 2'-O-Alkyl-N3-methyluridine to infer its potential properties and guide experimental design.
Biophysical Properties of N3-Methyluridine Modified Oligonucleotides
The methylation at the N3 position of uridine (B1682114) is a critical modification that directly impacts the hydrogen-bonding capabilities of the nucleobase. The N3 proton of uridine is involved in Watson-Crick base pairing with adenine. Its replacement with a methyl group is expected to disrupt this canonical base pairing.
Thermal Stability (Tm)
Studies on oligonucleotides containing N3-methyluridine have shown that this modification can be destabilizing to duplex formation. The disruption of the Watson-Crick hydrogen bond is a key factor in this destabilization.
A recent study on siRNA duplexes containing 2'-O-Alkyl-N3-methyluridine modifications provides quantitative insight into the impact on thermal stability. The data from this study is presented below as a proxy for the potential effects of this compound.
| Modification Description | Target Gene | ΔTm (°C) per modification | Reference |
| 2'-O-Methyl-N3-methyluridine at 3'-overhang of passenger strand | Renilla Luciferase | -1.8 | [1] |
| 2'-O-Ethyl-N3-methyluridine at penultimate position of passenger strand | Renilla Luciferase | -2.5 | [1] |
| 2'-O-Methyl-N3-methyluridine at position 10 of passenger strand | Renilla Luciferase | -1.7 | [1] |
| 2'-O-Methyl-N3-methyluridine at position 11 of passenger strand | Renilla Luciferase | -1.5 | [1] |
| 2'-O-Methyl-N3-methyluridine at 3'-overhang of passenger strand | Bcl-2 | -1.9 | [1] |
| 2'-O-Methyl-N3-methyluridine at position 10 of passenger strand | Bcl-2 | -1.6 | [1] |
Table 1: Change in Melting Temperature (ΔTm) of siRNA duplexes containing 2'-O-Alkyl-N3-methyluridine modifications compared to unmodified duplexes.[1]
It is important to note that one study has suggested that in the context of RNA hairpins, N3-methylation of uridine has a negligible effect on thermodynamic stability.[2] This suggests that the structural context of the modification is a critical determinant of its impact.
Nuclease Resistance
Experimental Protocols
Synthesis of this compound Phosphoramidite (B1245037)
The synthesis of the phosphoramidite building block is a prerequisite for the incorporation of this compound into oligonucleotides via automated solid-phase synthesis. A general protocol for the N3-alkylation of a protected 5-methyluridine (B1664183) derivative is outlined below.
Protocol 1: Synthesis of 5'-O-DMT-N3-methyl-5-methyluridine-3'-O-(N,N-diisopropyl-2-cyanoethyl) phosphoramidite
-
Protection of 5-methyluridine: Start with commercially available 5-methyluridine. Protect the 5' and 2' hydroxyl groups. A common strategy is to use a silyl (B83357) protecting group for the 2'-hydroxyl and a dimethoxytrityl (DMT) group for the 5'-hydroxyl.
-
N3-Methylation: The N3 position of the protected 5-methyluridine can be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base. Phase transfer catalysis (PTC) has been shown to be an effective method for this step.
-
Deprotection and Phosphitylation: Following successful methylation, selectively deprotect the 2'-hydroxyl group. The final step is the phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite building block compatible with automated oligonucleotide synthesizers.
Thermal Stability Assay (Tm Determination)
Protocol 2: UV Melting Analysis
-
Oligonucleotide Synthesis and Purification: Synthesize the ASO with and without the this compound modification using standard phosphoramidite chemistry. Also, synthesize the complementary target RNA sequence. Purify all oligonucleotides by HPLC or PAGE.
-
Sample Preparation: Anneal the ASO and its complementary RNA target in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final concentration of each oligonucleotide should be in the low micromolar range (e.g., 1-5 µM).
-
UV Absorbance Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).
-
Data Analysis: The melting temperature (Tm) is determined from the first derivative of the melting curve (absorbance vs. temperature). Compare the Tm of the modified duplex to the unmodified duplex to determine the ΔTm.[1]
Nuclease Resistance Assay
Protocol 3: Serum Stability Assay
-
Oligonucleotide Preparation: Prepare the modified and unmodified ASOs.
-
Incubation: Incubate the ASOs (e.g., at a final concentration of 5-10 µM) in a solution containing a significant percentage of human or mouse serum (e.g., 50-90%) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: The degradation of the ASOs is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) with fluorescent labeling or by liquid chromatography-mass spectrometry (LC-MS).
-
Quantification: The percentage of intact ASO at each time point is quantified to determine the half-life of the oligonucleotide.
RNase H Cleavage Assay
Protocol 4: In Vitro RNase H Cleavage Assay
-
Substrate Preparation: Synthesize the target RNA, which is often radiolabeled (e.g., with ³²P at the 5' end) or fluorescently labeled for visualization. Also, synthesize the modified and unmodified ASOs.
-
Duplex Formation: Anneal the labeled RNA target with a molar excess of the ASO in an appropriate buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, and DTT).
-
Enzyme Reaction: Initiate the cleavage reaction by adding RNase H1 enzyme. Incubate the reaction mixture at 37°C.
-
Time Points and Quenching: Take aliquots at different time points and quench the reaction by adding a solution containing EDTA.
-
Analysis: Separate the cleavage products from the full-length RNA using denaturing PAGE.
-
Visualization and Quantification: Visualize the RNA fragments by autoradiography or fluorescence imaging. Quantify the intensity of the bands corresponding to the full-length and cleaved RNA to determine the cleavage rate.
Visualizations
Caption: Workflow for ASO development with this compound.
Caption: Potential trade-offs of this compound modification.
Conclusion
The incorporation of this compound into antisense oligonucleotides presents a modification strategy with a nuanced profile. The primary characteristic of N3-methylation of uridine is the disruption of Watson-Crick base pairing, which, as suggested by data from related modifications, is likely to lead to a decrease in the thermal stability of the ASO-RNA duplex. This could potentially have a negative impact on RNase H recruitment and overall antisense activity. However, there may be a concurrent benefit of increased nuclease resistance.
The provided protocols offer a framework for the synthesis and systematic evaluation of ASOs containing this compound. Researchers should carefully consider the potential duplex-destabilizing effects and conduct thorough in vitro characterization to determine the suitability of this modification for their specific antisense applications. Further studies are warranted to fully elucidate the biophysical and biological properties of ASOs modified with this compound.
References
Application Notes and Protocols for N3-Methyl-5-methyluridine Modified siRNA
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to siRNA Modification
Small interfering RNAs (siRNAs) are powerful tools for sequence-specific gene silencing and have significant therapeutic potential. However, unmodified siRNAs suffer from poor stability in biological fluids and can induce off-target effects, limiting their clinical utility.[1][2][3] Chemical modifications are crucial to overcome these limitations by enhancing nuclease resistance, improving pharmacokinetic properties, and reducing unintended gene silencing.[1][2][3]
N3-Methyluridine Modification for Enhanced siRNA Performance
This document focuses on the application of N3-methyluridine (m3U) and its derivatives, such as N3-Methyl-5-methyluridine (m3m5U) and 2'-O-alkyl-N3-methyluridine, for siRNA modification. While the bulk of current research focuses on N3-methyluridine and its 2'-O-alkyl derivatives, the principles outlined here are expected to apply to related modifications like m3m5U.
The introduction of m3U-based modifications, particularly at specific positions within the siRNA duplex, can strategically modulate its thermal stability.[4] This modulation of thermodynamic properties can be leveraged to enhance the loading of the intended guide strand into the RNA-Induced Silencing Complex (RISC), thereby improving gene silencing activity.[4]
Key Advantages of 2'-O-Alkyl-N3-Methyluridine Modification:
-
Modulation of Thermal Stability: Incorporation of 2'-O-alkyl-m3U can destabilize the siRNA duplex, which can be strategically used to create thermodynamic asymmetry. This asymmetry is believed to favor the loading of the guide strand into RISC.[4]
-
Improved Nuclease Resistance: The 2'-O-alkyl and N3-methyl modifications can confer protection against exonuclease degradation, leading to a longer half-life of the siRNA in human serum compared to unmodified siRNAs.[4]
-
Enhanced RNAi Activity: When incorporated at optimal positions in the passenger strand, such as the 3'-overhang and the cleavage site, 2'-OMe-m3U has been shown to improve gene silencing activity.[4]
-
Reduced Off-Target Effects: By facilitating preferential loading of the guide strand, these modifications can potentially reduce off-target effects caused by the passenger strand.
Quantitative Data Summary
The following tables summarize the quantitative data on the impact of 2'-O-Methyl-N3-methyluridine (2'-OMe-m3U) and 2'-O-Ethyl-N3-methyluridine (2'-OEt-m3U) modifications on siRNA thermal stability and gene silencing activity, based on published studies.
Table 1: Thermal Melting Temperatures (Tm) of Modified siRNA Duplexes
| Modification Position (Passenger Strand) | Modification | Tm (°C) | ΔTm per modification (°C) |
| Unmodified | - | 75.5 | - |
| Position 11 | 2'-OMe-m3U | 68.2 | -7.3 |
| 3'-overhang (Position 20) | 2'-OMe-m3U | 72.1 | -3.4 |
| Position 11 | 2'-OEt-m3U | 67.5 | -8.0 |
| 3'-overhang (Position 20) | 2'-OEt-m3U | 71.6 | -3.9 |
Data adapted from Sahoo, A., et al. (2023). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Med. Chem. Lett.
Table 2: In Vitro Gene Silencing Activity of Modified siRNAs Targeting Renilla Luciferase
| Modification Position (Passenger Strand) | Modification | Relative Gene Silencing Activity (%) at 10 nM |
| Unmodified | - | 55 |
| Position 11 | 2'-OMe-m3U | 78 |
| 3'-overhang (Position 20) | 2'-OMe-m3U | 65 |
| Position 11 | 2'-OEt-m3U | 75 |
| 3'-overhang (Position 20) | 2'-OEt-m3U | 62 |
Data adapted from Sahoo, A., et al. (2023). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Med. Chem. Lett.
Table 3: Nuclease Stability of Modified Oligonucleotides
| Modification | Half-life in Human Serum |
| Unmodified siRNA | Rapid degradation |
| 2'-OMe-m3U modified siRNA | Slightly improved half-life |
| 2'-OEt-m3U modified siRNA | Slightly improved half-life |
Qualitative data based on statements from Sahoo, A., et al. (2023).[4] Specific half-life values were not provided in the source.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of N3-Methyluridine Modified siRNA
This protocol describes the general steps for synthesizing siRNAs containing 2'-O-alkyl-N3-methyluridine modifications using standard phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Standard DNA and RNA phosphoramidites (A, C, G, U)
-
2'-O-alkyl-N3-methyluridine phosphoramidite
-
Activator (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (Iodine solution)
-
Capping reagents (Cap A and Cap B)
-
Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)
-
Acetonitrile (anhydrous)
-
Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Synthesizer Setup: Prepare and install the required phosphoramidites, solid support, and reagents on the automated synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Program the desired siRNA sequence, specifying the positions for the incorporation of the 2'-O-alkyl-N3-methyluridine phosphoramidite.
-
Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite to the growing oligonucleotide chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Base Deprotection:
-
After synthesis completion, transfer the CPG support to a vial.
-
Add AMA solution and incubate at 65°C for 15-20 minutes to cleave the oligonucleotide from the support and remove the base protecting groups.
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
-
2'-Hydroxyl Deprotection:
-
Evaporate the AMA solution.
-
Resuspend the pellet in DMSO.
-
Add TEA·3HF solution and incubate at 65°C for 2.5 hours to remove the 2'-TBDMS protecting groups.
-
-
Purification: Purify the crude siRNA using methods such as HPLC or PAGE to obtain the full-length product.
-
Desalting and Quantification: Desalt the purified siRNA and quantify the yield using UV-Vis spectrophotometry at 260 nm.
Protocol 2: Nuclease Stability Assay in Human Serum
This protocol assesses the stability of modified siRNAs in the presence of nucleases found in human serum.
Materials:
-
Modified and unmodified siRNAs
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS)
-
Incubator or water bath at 37°C
-
Denaturing polyacrylamide gel (e.g., 20%)
-
TBE buffer
-
Gel loading dye
-
Gel imaging system
Procedure:
-
siRNA Preparation: Dilute the siRNAs to a final concentration of 10 µM in PBS.
-
Incubation:
-
In separate tubes, mix 5 µL of each siRNA solution with 95 µL of human serum (final siRNA concentration 0.5 µM in 95% serum).
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction and immediately freeze them on dry ice or in liquid nitrogen to stop the degradation.
-
-
Gel Electrophoresis:
-
Thaw the samples and mix with an equal volume of gel loading dye.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
-
Analysis:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).
-
Visualize the gel using a gel imaging system.
-
Analyze the intensity of the full-length siRNA band at each time point to determine the rate of degradation and estimate the half-life.
-
Protocol 3: In Vitro Gene Silencing Assay using Dual-Luciferase Reporter System
This protocol measures the gene silencing efficiency of modified siRNAs using a dual-luciferase reporter plasmid in HeLa cells.
Materials:
-
HeLa cells
-
Dual-luciferase reporter plasmid (e.g., psiCHECK™-2) containing Renilla and Firefly luciferase genes
-
Modified and unmodified siRNAs targeting Renilla luciferase
-
Scrambled (non-targeting) siRNA control
-
Transfection reagent (e.g., Lipofectamine® RNAiMAX)
-
Opti-MEM® I Reduced Serum Medium
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
On the day of transfection, prepare siRNA-lipid complexes. For each well, dilute the required amount of siRNA and the transfection reagent in separate tubes containing Opti-MEM®.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complexes to the cells.
-
Co-transfect the dual-luciferase reporter plasmid according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well to control for transfection efficiency.
-
Calculate the percentage of gene silencing for each siRNA treatment relative to the scrambled siRNA control.
-
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted RNA interference of PI3K pathway components sensitizes colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Epitranscriptome: Application Notes and Protocols for Studying RNA-Protein Interactions with Modified Uridines
A comprehensive guide for researchers, scientists, and drug development professionals on leveraging N3-methyluridine and 5-methyluridine (B1664183) to investigate the dynamic interplay between RNA and its binding proteins.
Introduction
Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, play a pivotal role in regulating every aspect of RNA metabolism, from splicing and nuclear export to localization and translation. Among the over 170 known RNA modifications, methylation of uridine (B1682114) residues, such as N3-methyluridine (m3U) and 5-methyluridine (m5U), has emerged as a critical regulator of RNA structure, stability, and its interactions with RNA-binding proteins (RBPs). Understanding these interactions is fundamental to deciphering gene regulatory networks and has significant implications for drug discovery and development.
This document provides detailed application notes and experimental protocols for studying RNA-protein interactions involving N3-methyluridine and 5-methyluridine. While the compound "N3-Methyl-5-methyluridine" does not appear to be a standard reagent in this field, it is likely a conflation of these two distinct and important modified nucleosides. We will, therefore, address methodologies for both m3U and m5U.
N3-Methyluridine (m3U) in RNA-Protein Interactions
N3-methyluridine is a naturally occurring modification found in various RNA species, including ribosomal RNA (rRNA).[1] The methylation at the N3 position of the uracil (B121893) base can significantly impact RNA secondary structure and its base-pairing capabilities, thereby influencing the binding of proteins.[1]
Application Notes:
-
Modulating RNA Structure for Protein Recognition: The introduction of a methyl group at the N3 position of uridine can disrupt Watson-Crick base pairing, leading to localized changes in RNA conformation. These structural alterations can either create or abolish binding sites for specific RBPs.
-
Investigating the Role of m3U in Ribosome Function: Given its presence in rRNA, studying how proteins interact with m3U-containing RNA can provide insights into ribosome assembly, function, and the regulation of translation.[1]
-
Probing the Specificity of RNA Methyltransferases and Demethylases: Synthetic RNA substrates containing m3U can be used in in vitro assays to identify and characterize the enzymes responsible for writing and erasing this modification, as well as the proteins that are subsequently recruited.
Experimental Protocols:
Protocol 1: Synthesis of N3-Methyluridine-Containing RNA Oligonucleotides
The synthesis of N3-methyluridine phosphoramidites allows for the site-specific incorporation of m3U into RNA oligonucleotides using standard solid-phase synthesis. A general protocol for synthesizing the phosphoramidite (B1245037) is available and can be followed to produce the necessary building blocks for RNA synthesis.
Protocol 2: In Vitro RNA Pull-down Assay
This protocol allows for the assessment of binding affinity between a protein of interest and an m3U-containing RNA probe.
-
Probe Preparation: Synthesize a biotinylated RNA oligonucleotide with and without the m3U modification at the desired position.
-
Binding Reaction: Incubate the biotinylated RNA probe (e.g., 25 µM) with varying concentrations of the purified recombinant protein in a suitable binding buffer.
-
Capture: Add streptavidin-coated beads to the binding reaction to capture the biotinylated RNA-protein complexes.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution and Detection: Elute the bound proteins and analyze by immunoblotting using an antibody against the protein of interest or a tag.
5-Methyluridine (m5U) in RNA-Protein Interactions
5-methyluridine, also known as ribothymidine, is another prevalent RNA modification, famously found in the T-loop of transfer RNA (tRNA).[2] It is also present in other RNA types and is implicated in various biological processes and diseases.[2]
Application Notes:
-
Biomarker Discovery: The levels of m5U in biological fluids have been correlated with certain cancers, making it a potential biomarker for disease diagnosis and prognosis.
-
Investigating tRNA Stability and Function: The m5U modification contributes to the structural integrity of tRNA, and studying its protein interactions can elucidate its role in translation.
-
High-Throughput Screening of RBP Binding: Computational models and deep learning frameworks have been developed to predict m5U sites in RNA, which can guide experiments to validate and quantify protein binding to these sites.[2]
Experimental Protocols:
Direct UV crosslinking of m5U to proteins is not a standard high-efficiency method. However, a powerful alternative is to use a halogenated analog, such as 5-bromouridine (B41414) (5-BrU), which can be incorporated into RNA and efficiently photocrosslinked to interacting proteins upon UV irradiation.[3][4]
Protocol 3: Photo-Crosslinking of 5-Bromouridine-Substituted RNA to Proteins
This protocol describes a method to identify direct contact points between an RNA molecule and its binding protein.
-
RNA Synthesis: Synthesize an RNA probe of interest, substituting uridine with 5-bromouridine at specific positions. This can be achieved through chemical synthesis or in vitro transcription with 5-Br-UTP.
-
Complex Formation: Incubate the 5-BrU-containing RNA with the protein of interest to allow for complex formation.
-
UV Irradiation: Expose the RNA-protein complex to UV light (e.g., 308 nm) to induce photocrosslinking.[3][4]
-
Identification of Crosslinked Site:
-
Protein Identification: The crosslinked complex can be isolated, and the protein component identified by mass spectrometry.
-
RNA-Peptide Identification: To identify the specific site of interaction, the crosslinked complex is subjected to enzymatic digestion (e.g., trypsin for the protein). The resulting RNA-peptide adduct can be sequenced to pinpoint the crosslinked amino acid and nucleotide.[3]
-
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data specifically detailing the binding affinities of proteins to N3-methyluridine or 5-methyluridine containing RNAs. However, related data on the effects of methylation on RNA duplex stability can provide context. For instance, studies on N3-methylcytidine (a related modification) have shown a significant decrease in the thermal stability of RNA duplexes, which would in turn affect protein-RNA interactions.
| Modification | Duplex | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. Unmodified |
| Unmodified | C:G | 55.2 | - |
| N3-methylcytidine | m3C:G | 40.1 | -15.1 |
Table 1: Example of the effect of N3-methylation on RNA duplex stability. Data is illustrative and based on studies of N3-methylcytidine.
Visualizing Experimental Workflows
Diagram 1: General Workflow for In Vitro RNA Pull-down Assay
Caption: Workflow for assessing protein binding to modified RNA via a pull-down assay.
Diagram 2: Workflow for Photo-Crosslinking and Interaction Site Mapping
Caption: Experimental workflow for identifying RNA-protein interaction sites using 5-bromouridine photocrosslinking.
Conclusion
The study of RNA-protein interactions involving modified nucleosides like N3-methyluridine and 5-methyluridine is a rapidly evolving field. While direct, high-efficiency crosslinking methods for these specific modifications are still under development, adapting existing powerful techniques such as in vitro pull-downs and photo-crosslinking with halogenated analogs provides robust avenues for investigation. The protocols and application notes provided here offer a starting point for researchers to explore the functional consequences of these important epitranscriptomic marks, ultimately contributing to a deeper understanding of gene regulation and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An RNA-protein contact determined by 5-bromouridine substitution, photocrosslinking and sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An RNA-protein contact determined by 5-bromouridine substitution, photocrosslinking and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N3-Methyl-5-methyluridine and Related Analogs as Mimics of Natural RNA Modifications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Post-transcriptional modifications of RNA are critical regulators of gene expression, influencing RNA structure, stability, and function. Methylated nucleosides are among the most common modifications, playing vital roles in processes from tRNA maturation to ribosome function. This document provides an overview and detailed protocols for the use of N3-Methyl-5-methyluridine and its related analogs, N3-methyluridine (m3U) and 5-methyluridine (B1664183) (m5U), as tools to investigate and mimic natural RNA modifications. These synthetic nucleosides are invaluable for probing RNA biology and for developing novel RNA-based therapeutics, including antisense oligonucleotides, siRNAs, and CRISPR-Cas9 guide RNAs.[1][2]
This compound is a synthetic nucleoside analog that can be used in biomedical research, particularly in the study of viral ailments like hepatitis C, where it may act by inhibiting viral RNA synthesis and replication.[] While this compound itself is primarily a research tool, its constituent natural modifications, m3U and m5U, are widespread and functionally significant. Understanding these individual modifications provides a framework for the application of their doubly methylated mimic.
-
N3-methyluridine (m3U): A modification found in ribosomal RNA (rRNA) of archaea, bacteria, and eukaryotes.[4][5] The methyl group at the N3 position disrupts the Watson-Crick base-pairing face, affecting RNA secondary structure and interactions with proteins, such as those involved in ribosomal subunit binding.[5][6]
-
5-methyluridine (m5U): Also known as ribothymidine, m5U is a highly conserved modification, most notably found at position 54 in the T-loop of most tRNAs (m5U54).[7][8] It contributes to tRNA stability and modulates the dynamics of the ribosome during the translocation step of protein synthesis.[7][9]
Section 1: Applications and Quantitative Data
The primary applications of these modified nucleosides are in the synthesis of modified RNA oligonucleotides. These oligos can be used to study RNA-protein interactions, validate the function of natural modifications, and develop RNA therapeutics with enhanced properties such as nuclease resistance.[6]
Quantitative Data Summary
The incorporation of methylated uridine (B1682114) analogs can alter the thermodynamic stability of RNA duplexes and the efficiency of biological processes.
Table 1: Thermal Stability of RNA Duplexes Containing N3-Methylated Pyrimidines This table summarizes the change in melting temperature (Tm) of RNA duplexes upon incorporation of N3-methylcytidine (m3C), a modification with similar base-pairing disruption as m3U.
| Duplex Sequence (Modification Site Underlined) | Matched/Mismatched Pair | Tm (°C) | ΔTm (°C) vs. Native C:G |
| 5'-GGACUC CUGCAG-3' | C:G | 55.6 | 0 |
| 5'-GGACUm³C CUGCAG-3' | m³C:G | 37.1 | -18.5 |
| 5'-GGACUm³C CUGCAG-3' | m³C:A | 39.0 | -16.6 |
| 5'-GGACUm³C CUGCAG-3' | m³C:C | 38.0 | -17.6 |
| 5'-GGACUm³C CUGCAG-3' | m³C:U | 38.3 | -17.3 |
| Data adapted from studies on N3-methylcytidine, which demonstrates the significant destabilizing effect of N3 methylation on Watson-Crick pairing.[10] The Tm values were measured in a buffer of 10 mM sodium phosphate (B84403) (pH 7.0) with 100 mM NaCl.[10] |
Table 2: Impact of m5U54 on In Vitro Translation Kinetics This table shows the observed rate constants for dipeptide and tripeptide formation by E. coli ribosomes using tRNAs with or without the m5U54 modification.
| tRNAPhe Type | kobs,1 (Dipeptide Formation, s⁻¹) | kobs,2 (Tripeptide Formation, s⁻¹) |
| Native (with m5U) | 1.1 ± 0.1 | 0.20 ± 0.02 |
| Lacking m5U (from ΔtrmA E. coli) | 0.9 ± 0.1 | 0.11 ± 0.01 |
| Data from Jones et al. indicates that the loss of m5U in tRNAPhe decreases the observed rate constant for tripeptide formation during protein synthesis.[9] |
Section 2: Experimental Protocols
Protocol 1: Synthesis of 2'-O-Alkyl-N3-methyluridine Phosphoramidite (B1245037)
This protocol describes a general method for synthesizing the phosphoramidite building blocks required for incorporating 2'-O-Alkyl-m3U into oligonucleotides, a key step for creating modified RNA.[1][2]
Materials:
-
Uridine
-
Reagents for tritylation, 2'-O-alkylation, and phosphitylation
-
Solvents (DMF, Dichloromethane, etc.)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Tritylation: Start with commercially available uridine to produce a tritylated N3-methyluridine (m3U) intermediate. This protects the 5'-hydroxyl group.
-
2'-O-Alkylation: Perform alkylation at the 2'-hydroxyl position of the tritylated m3U intermediate.
-
Phosphitylation: Introduce the phosphoramidite moiety at the 3'-hydroxyl group. This reaction uses 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
-
Purification: Purify the final phosphoramidite product using silica gel column chromatography.
This generalized protocol is based on methodologies described for preparing modified phosphoramidites for nucleic acid-based therapeutic applications.[1][2]
Caption: Workflow for the synthesis of 2'-O-Alkyl-N3-methyluridine phosphoramidite.
Protocol 2: Solid-Phase Synthesis of N3-Methyluridine-Modified RNA Oligonucleotides
This protocol outlines the incorporation of the custom-synthesized phosphoramidite into an RNA oligonucleotide using a standard automated DNA/RNA synthesizer.[1][2][11]
Materials:
-
Synthesized m3U-modified phosphoramidite
-
Standard A, G, C, U phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
DNA/RNA synthesizer and associated reagents (activator, capping, oxidation, deblocking solutions)
-
Ammonium (B1175870) hydroxide (B78521)/methylamine (AMA) solution for cleavage and deprotection
-
HPLC system for purification
Procedure:
-
Synthesizer Preparation: Dissolve the custom m3U phosphoramidite in anhydrous acetonitrile (B52724) and install it on a port of the automated synthesizer.
-
Automated Synthesis: Program the desired RNA sequence into the synthesizer. The synthesis cycle proceeds by sequentially adding the specified phosphoramidites to the growing chain on the solid support. The standard cycle includes:
-
Deblocking: Removal of the 5'-DMT protecting group.
-
Coupling: Activation of the phosphoramidite and coupling to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent elongation of failure sequences.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After synthesis, transfer the CPG support to a screw-cap tube. Add AMA solution (1:1 mixture of ammonium hydroxide and methylamine) and heat at 65°C for 50 minutes to cleave the oligonucleotide from the support and remove base-protecting groups.[11]
-
Drying: Evaporate the AMA solution completely using a vacuum concentrator (e.g., SpeedVac).[11]
-
Desilylation: Remove the 2'-hydroxyl TBDMS protecting groups using a fluoride-based reagent like triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
Purification: Purify the full-length modified RNA oligonucleotide from failure sequences using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for automated solid-phase synthesis of a modified RNA oligonucleotide.
Protocol 3: In Vitro Translation Assay to Assess Modification Impact
This protocol can be used to determine how an RNA modification, such as m5U in tRNA, affects the kinetics of protein synthesis.[7][12]
Materials:
-
Purified 70S ribosomes from E. coli
-
mRNA encoding a short peptide (e.g., fMet-Phe-Lys)
-
³⁵S-labeled fMet-tRNAfMet
-
Aminoacylated tRNA pools (e.g., Phe-tRNAPhe) purified from wild-type and modification-deficient (e.g., ΔtrmA) cell strains
-
Elongation factor Tu (EF-Tu) and GTP
-
Quench solution (e.g., formic acid)
-
HPLC system for product analysis
Procedure:
-
Initiation Complex Formation: Incubate 70S ribosomes, the specific mRNA, and ³⁵S-fMet-tRNAfMet to form initiation complexes where the labeled tRNA is bound in the ribosomal P site.
-
Elongation Reaction: Initiate the reaction by adding a pre-incubated mixture of Phe-tRNAPhe (either native or m5U-deficient), EF-Tu, and GTP (the ternary complex).
-
Time Course Sampling: At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quench solution.
-
Product Analysis: Analyze the quenched samples by HPLC to separate and quantify the amount of ³⁵S-fMet-Phe dipeptide product formed over time.
-
Data Analysis: Plot the concentration of dipeptide product versus time. Fit the data to an appropriate kinetic model to determine the observed rate constant (kobs) for peptide bond formation. Compare the rates obtained using native versus modification-deficient tRNAs.
Section 3: Signaling Pathways and Logical Relationships
Role of m5U in Ribosome Translocation
The m5U modification at position 54 of tRNA is crucial for maintaining the correct structure of the tRNA's "elbow" region. This region forms critical interactions with the ribosome during the translocation step, where the ribosome moves one codon down the mRNA. The presence of m5U54 appears to modulate the speed and efficiency of this translocation process.[7] Cells lacking the enzyme that installs m5U are desensitized to certain small-molecule antibiotics that inhibit translocation, suggesting that the modification is a key factor in the dynamics of this interaction.[8][12]
Caption: The role of the m5U54 tRNA modification in ribosome translocation.
Applications in Drug Development
Modified nucleosides like N3-methyluridine are critical tools in the development of RNA-based therapeutics. Incorporating these analogs can confer desirable drug-like properties.
Caption: Logical relationship of modified uridines to enhanced therapeutic properties.
References
- 1. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. 3-Methyluridine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for N3-Methyl-5-methyluridine in Cancer Research: A Review of Available Literature
A comprehensive search of publicly available scientific literature and databases has revealed no specific studies on the antitumor activity of N3-Methyl-5-methyluridine in cancer research.
While the field of oncology is actively exploring various modified nucleosides for their therapeutic potential, research on this particular compound appears to be focused on other areas. One available source indicates that this compound is utilized in the biomedical industry for research concerning viral ailments such as Hepatitis C, where it is suggested to act by inhibiting viral RNA synthesis.[]
The broader landscape of modified nucleosides in cancer research is rich and dynamic. Studies on related compounds such as 5-methyluridine (B1664183) and N1-methyl-pseudouridine are ongoing, exploring their roles as potential biomarkers and their impact on cancer biology.[2][3] Research into various other synthetic derivatives of nucleoside analogs also shows promise in identifying new anticancer agents.
However, for this compound specifically, there is a notable absence of data related to its efficacy in cancer models, including:
-
Quantitative Data: No IC50 values, tumor growth inhibition rates, or other quantitative measures of antitumor activity have been reported in the literature reviewed.
-
Experimental Protocols: Detailed methodologies for assessing the antitumor effects of this compound are not available.
-
Signaling Pathways: There is no information on the mechanism of action or the signaling pathways that might be modulated by this compound in the context of cancer.
Based on the current state of published research, this compound has not been characterized as an antitumor agent. Professionals in drug development and cancer research should be aware that initiating projects on the anticancer properties of this compound would be entering uncharted territory. Any investigation would require foundational in vitro and in vivo studies to first establish any potential cytotoxic or tumor-inhibitory effects.
Given the lack of specific data, the creation of detailed Application Notes and Protocols, as originally requested, is not feasible at this time. The scientific community has not yet provided the foundational research upon which such documents would be based. Researchers interested in the potential of modified nucleosides in oncology may find more utility in exploring the extensive literature on other, more thoroughly investigated, analogs.
References
Application Notes and Protocols for N3-Methyl-5-methyluridine (m3,5U) in CRISPR-Cas9 Guide RNA Modification
Audience: Researchers, scientists, and drug development professionals.
Topic: N3-Methyl-5-methyluridine in CRISPR-Cas9 guide RNA modification.
Introduction
The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented precision and ease of use. A key component of this system is the single guide RNA (sgRNA), which directs the Cas9 nuclease to a specific genomic locus. Enhancing the performance of the sgRNA through chemical modifications is a critical area of research aimed at improving editing efficiency, specificity, and in vivo stability. This document provides detailed application notes and protocols for the potential use of a novel chemical modification, this compound (m3,5U), in CRISPR-Cas9 guide RNAs.
While direct experimental data on m3,5U in gRNA is emerging, we can infer its potential properties based on the known effects of N3-methyluridine and 5-methyluridine (B1664183) modifications. N3-methylation of uridine (B1682114) can disrupt Watson-Crick base pairing, which could be strategically employed to reduce off-target effects. 5-methyluridine is a naturally occurring modification known to increase the thermal stability of RNA duplexes and potentially modulate protein-RNA interactions. The combination of these modifications in m3,5U could therefore offer a unique tool for fine-tuning gRNA activity.
These notes are intended to guide researchers in the synthesis, application, and analysis of m3,5U-modified sgRNAs for advanced genome editing applications.
Potential Advantages of m3,5U Modification in sgRNA
Based on the properties of related modifications, incorporating m3,5U into sgRNAs could offer several advantages:
-
Enhanced Specificity: The N3-methyl group disrupts the hydrogen bond at the Watson-Crick face of uridine. Strategic placement of m3,5U within the gRNA's spacer sequence could destabilize binding to off-target sites with mismatches, thereby increasing editing specificity.
-
Improved Stability: The 5-methyl group is known to enhance the thermal stability of RNA duplexes. This could increase the stability of the gRNA:DNA hybrid at the on-target site, potentially improving on-target editing efficiency.
-
Reduced Immunogenicity: Certain chemical modifications can reduce the innate immune response to synthetic RNAs, which is a crucial consideration for therapeutic applications. The effect of m3,5U on immunogenicity requires experimental validation.
-
Nuclease Resistance: Modifications to the ribose-phosphate backbone are known to increase resistance to cellular nucleases. While m3,5U is a base modification, it could be combined with backbone modifications like phosphorothioates or 2'-O-methylation for enhanced stability.
Data Presentation: Comparative Effects of gRNA Modifications
The following table summarizes the reported effects of various nucleoside modifications on CRISPR-Cas9 performance, providing a basis for hypothesizing the impact of m3,5U.
| Modification | Effect on On-Target Efficiency | Effect on Off-Target Activity | Key Findings | Reference |
| N1-Methylpseudouridine (m1Ψ) | Slightly decreased | Significantly reduced | Preserves on-target editing while reducing off-target effects in vitro. | [1][2] |
| 5-Methylcytidine (m5C) | Slightly decreased | Increased specificity in vitro | Can modulate CRISPR-Cas9 activity. | [3] |
| N6-Methyladenosine (m6A) | Slightly decreased | Increased specificity in vitro | Can modulate CRISPR-Cas9 activity. | [3] |
| 2-Thiouridine (s2U) | Lowered activity with multiple incorporations | Not explicitly reported | Impact is position-dependent. | [4] |
| 4-Thiouridine (s4U) | Highest nuclease activity in one study | Not explicitly reported | A single modification showed enhanced activity. | [4] |
| 2'-O-Methyl (2'-O-Me) and Phosphorothioate (PS) | Increased | Generally retained specificity, but some off-target activity observed | Significantly improves editing efficiency, especially in primary cells, likely due to increased stability. | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of m3,5U-Modified sgRNA
Objective: To synthesize sgRNAs containing site-specific incorporation of this compound.
Materials:
-
This compound phosphoramidite (B1245037) (custom synthesis may be required)
-
Standard DNA/RNA synthesis reagents and solvents
-
Automated DNA/RNA synthesizer
-
Solid support (e.g., CPG)
-
Deprotection and cleavage reagents
-
HPLC purification system
Methodology:
-
Phosphoramidite Preparation: Synthesize or procure this compound phosphoramidite. Ensure its stability and purity through appropriate analytical techniques (e.g., NMR, mass spectrometry).
-
Oligonucleotide Synthesis:
-
Program the desired sgRNA sequence into the DNA/RNA synthesizer.
-
Incorporate the m3,5U phosphoramidite at the desired position(s) within the sgRNA sequence during solid-phase synthesis. Standard coupling protocols for modified bases should be followed.
-
Complete the synthesis of the full-length sgRNA.
-
-
Cleavage and Deprotection:
-
Cleave the synthesized sgRNA from the solid support using the recommended cleavage solution.
-
Perform deprotection of the base and phosphate (B84403) protecting groups according to the phosphoramidite manufacturer's instructions.
-
-
Purification:
-
Purify the full-length m3,5U-modified sgRNA using reverse-phase or ion-exchange HPLC to ensure high purity.
-
Desalt the purified sgRNA.
-
-
Quality Control:
-
Verify the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) and analytical HPLC or PAGE.
-
Protocol 2: In Vitro Cleavage Assay with m3,5U-Modified sgRNA
Objective: To assess the ability of the m3,5U-modified sgRNA to guide Cas9 to cleave a target DNA sequence in vitro.
Materials:
-
Purified recombinant Cas9 nuclease
-
m3,5U-modified sgRNA and unmodified control sgRNA
-
Target DNA substrate (e.g., a PCR amplicon or a linearized plasmid containing the target sequence)
-
Nuclease-free water
-
Cas9 reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
Agarose (B213101) gel electrophoresis system
-
DNA stain (e.g., SYBR Safe)
Methodology:
-
RNP Complex Formation:
-
In a nuclease-free tube, assemble the ribonucleoprotein (RNP) complex by incubating Cas9 protein with the m3,5U-modified sgRNA (or unmodified control) at a 1:1.2 molar ratio at room temperature for 10-15 minutes.
-
-
Cleavage Reaction:
-
Add the target DNA substrate to the RNP complex mixture. A final concentration of 10-20 nM for the RNP complex and 5-10 nM for the DNA substrate is a good starting point.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Analysis:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and proteinase K) and incubating at 55°C for 10 minutes.
-
Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA can be quantified using densitometry.
-
Protocol 3: Cellular Delivery of m3,5U-Modified sgRNA and Cas9
Objective: To deliver the m3,5U-modified sgRNA and Cas9 into mammalian cells to induce genome editing.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T)
-
m3,5U-modified sgRNA and unmodified control sgRNA
-
Cas9 protein or Cas9-expressing plasmid/mRNA
-
Transfection reagent (for plasmids/mRNA) or electroporation system (for RNP delivery)
-
Cell culture medium and supplements
-
6-well plates
Methodology (RNP delivery via electroporation):
-
Cell Preparation: Culture cells to the desired confluency. On the day of electroporation, harvest and resuspend the cells in a suitable electroporation buffer at the recommended density.
-
RNP Preparation: Prepare the RNP complex as described in Protocol 2.
-
Electroporation:
-
Mix the cell suspension with the pre-formed RNP complex.
-
Transfer the mixture to an electroporation cuvette.
-
Deliver the electrical pulse using an optimized electroporation program for the specific cell line.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, transfer the cells to a pre-warmed 6-well plate containing fresh culture medium.
-
Incubate the cells for 48-72 hours to allow for genome editing to occur.
-
Protocol 4: Analysis of On-Target and Off-Target Editing
Objective: To quantify the frequency of on-target and off-target editing induced by the m3,5U-modified sgRNA.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the on-target and potential off-target sites
-
High-fidelity DNA polymerase
-
Sanger sequencing reagents or Next-Generation Sequencing (NGS) platform
-
TIDE, T7E1, or similar mismatch cleavage assay kits (for initial screening)
Methodology:
-
Genomic DNA Extraction: Harvest the cells 48-72 hours post-transfection/electroporation and extract genomic DNA.
-
On-Target Analysis (NGS):
-
Amplify the on-target locus using PCR primers with sequencing adapters.
-
Perform deep sequencing of the amplicons.
-
Analyze the sequencing data to quantify the percentage of insertions and deletions (indels) at the target site.
-
-
Off-Target Analysis (NGS):
-
Use in silico tools (e.g., Cas-OFFinder) to predict potential off-target sites.
-
Design primers to amplify these predicted off-target loci from the genomic DNA of edited cells.
-
Perform deep sequencing of the off-target amplicons.
-
Analyze the sequencing data to determine the frequency of indels at each off-target site.
-
-
Data Analysis and Comparison:
-
Compare the on-target and off-target editing efficiencies of the m3,5U-modified sgRNA to the unmodified control sgRNA.
-
Calculate the specificity ratio (on-target editing frequency / off-target editing frequency).
-
Visualizations
Caption: Experimental workflow for using m3,5U-modified sgRNA.
Caption: Hypothesized mechanism of m3,5U-modified sgRNA action.
Conclusion
The incorporation of this compound into CRISPR-Cas9 guide RNAs represents a promising, yet underexplored, strategy for enhancing genome editing outcomes. The protocols and application notes provided here offer a framework for researchers to begin investigating the potential of this novel modification. Through systematic synthesis, in vitro testing, and cellular analysis, the true impact of m3,5U on CRISPR-Cas9 efficiency and specificity can be elucidated, paving the way for its application in both basic research and therapeutic development. As with any new technology, careful optimization and rigorous validation will be key to realizing its full potential.
References
- 1. Influence of N1-Methylpseudouridine in Guide RNAs on CRISPR/Cas9 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Nucleoside Modifications in Guide RNAs Can Modulate the Activity of the CRISPR-Cas9 System In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bio-Orthogonal Chemistry Conjugation Strategy Facilitates Investigation of N-methyladenosine and Thiouridine Guide RNA Modifications on CRISPR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Chemically modified guide RNAs enhance CRISPR-Cas genome editing in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Aptamers with N3-Methyl-5-methyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of nucleic acid aptamers as therapeutic and diagnostic agents has been significantly advanced by the incorporation of modified nucleotides. These modifications can enhance the stability, binding affinity, and specificity of aptamers compared to their unmodified counterparts. This document provides detailed application notes and protocols for the development of aptamers incorporating N3-Methyl-5-methyluridine, a novel modification with the potential to confer unique structural and functional properties.
N3-methylation of uridine (B1682114) can improve nuclease resistance, a critical attribute for in vivo applications.[1][2] Concurrently, 5-methylation of uridine is known to be well-tolerated by the enzymatic machinery used in aptamer selection and can contribute to the structural stability of the aptamer.[3][4] The combination of these modifications in this compound presents a promising strategy for generating robust and high-affinity aptamers.
While direct experimental data on the combined this compound modification in aptamer selection is emerging, this document consolidates established principles from related modifications to provide a comprehensive guide for researchers. The protocols outlined below are based on established modified SELEX (Systematic Evolution of Ligands by EXponential enrichment) procedures and knowledge of polymerase substrate specificity for individually modified nucleotides.[5][6][7]
Data Presentation: Anticipated Properties of this compound Aptamers
The incorporation of this compound is hypothesized to enhance several key aptamer characteristics. The following table summarizes the expected quantitative data based on studies of aptamers with individual N3-methyluridine and 5-methyluridine (B1664183) modifications.
| Property | Unmodified Aptamer (Typical Range) | Expected Range for this compound Modified Aptamer | Rationale for Improvement |
| Binding Affinity (Kd) | 10 nM - 1 µM | 100 pM - 10 nM | Enhanced hydrophobic and van der Waals interactions from methyl groups may increase binding affinity.[8] |
| Nuclease Resistance (t1/2 in serum) | < 1 hour | 10 - 100 hours | N3-methylation can sterically hinder nuclease access to the phosphodiester backbone.[2] |
| Thermal Stability (Tm) | 45 - 65 °C | 50 - 75 °C | Increased base stacking interactions from the 5-methyl group can enhance duplex and G-quadruplex stability. |
| Specificity | Variable | Potentially Increased | The unique chemical functionality may lead to more specific interactions with the target molecule. |
Experimental Protocols
Protocol 1: Synthesis of this compound-5'-triphosphate (m³m⁵UTP)
The synthesis of the modified nucleotide triphosphate is a prerequisite for generating the aptamer library. This protocol is a proposed synthetic route based on established methods for individual modifications.
Materials:
-
5-methyluridine
-
Trimethyl phosphate
-
Phosphorus oxychloride (POCl₃)
-
Tributylammonium (B8510715) pyrophosphate
-
Triethylammonium bicarbonate (TEAB) buffer
-
Anion exchange chromatography column (e.g., DEAE-Sephadex)
-
Methyl iodide (for N3-methylation)
-
Strong base (e.g., sodium hydride)
-
Anhydrous organic solvents (e.g., DMF)
Methodology:
-
5'-Triphosphorylation of 5-methyluridine:
-
Dissolve 5-methyluridine in trimethyl phosphate.
-
Cool the solution to 0°C and slowly add phosphorus oxychloride.
-
Stir the reaction at 0°C for 2-3 hours.
-
Quench the reaction by adding a solution of tributylammonium pyrophosphate in anhydrous DMF.
-
Stir for an additional 3-4 hours at room temperature.
-
Neutralize the reaction with tributylamine and then add TEAB buffer.
-
Purify the resulting 5-methyluridine-5'-triphosphate (m⁵UTP) using anion exchange chromatography.
-
-
N3-Methylation of m⁵UTP:
-
Lyophilize the purified m⁵UTP to remove water.
-
Dissolve the dried m⁵UTP in an anhydrous polar aprotic solvent such as DMF.
-
Add a strong, non-nucleophilic base (e.g., sodium hydride) to deprotonate the N3 position of the uracil (B121893) ring.
-
Slowly add methyl iodide to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by HPLC.
-
Quench the reaction with water.
-
Purify the final product, this compound-5'-triphosphate (m³m⁵UTP), using anion exchange chromatography.
-
Characterize the final product by NMR and mass spectrometry.
-
Protocol 2: Modified SELEX for this compound Aptamer Selection
This protocol outlines the Systematic Evolution of Ligands by EXponential enrichment (SELEX) process adapted for the incorporation of m³m⁵UTP.
Materials:
-
Synthetic DNA library with a central random region (e.g., N30-N40) flanked by constant primer binding sites.
-
Forward and reverse primers
-
T7 RNA Polymerase (a mutant may be required for efficient incorporation of modified nucleotides)
-
Ribonucleoside triphosphates (ATP, GTP, CTP) and m³m⁵UTP
-
Reverse transcriptase
-
DNA polymerase (e.g., Taq polymerase)
-
Target molecule immobilized on a solid support (e.g., magnetic beads, nitrocellulose membrane)
-
Binding buffer and wash buffer specific to the target molecule
-
Urea-PAGE gels for purification
Methodology:
-
Initial RNA Library Generation:
-
Synthesize a double-stranded DNA template by PCR using the initial DNA library and primers.
-
Perform in vitro transcription using T7 RNA polymerase with ATP, GTP, CTP, and m³m⁵UTP to generate the modified RNA library. Note: Optimization of the m³m⁵UTP concentration may be necessary.
-
Purify the full-length RNA transcripts by denaturing urea-PAGE.
-
-
Selection Step:
-
Fold the purified RNA library by heating to 95°C for 3 minutes and then cooling to the selection temperature (typically room temperature or 37°C) in the binding buffer.
-
Incubate the folded RNA library with the immobilized target molecule for a defined period (e.g., 30-60 minutes).
-
Wash the support to remove non-binding or weakly binding RNA sequences. The stringency of the washes should be increased in later rounds of selection.
-
-
Elution and Amplification:
-
Elute the bound RNA sequences from the target. This can be achieved by changing the buffer conditions (e.g., pH, ionic strength), adding a competing ligand, or denaturing the target.
-
Reverse transcribe the eluted RNA to cDNA using a reverse primer and reverse transcriptase.
-
Amplify the cDNA by PCR using both forward and reverse primers to generate the DNA template for the next round of selection.
-
-
Iterative Rounds:
-
Repeat steps 1-3 for 8-15 rounds. Monitor the enrichment of target-binding sequences by assessing the amount of RNA that binds to the target in each round.
-
-
Sequencing and Aptamer Characterization:
-
After the final round of selection, clone and sequence the enriched DNA pool to identify individual aptamer candidates.
-
Synthesize individual aptamer candidates (with the m³m⁵U modification).
-
Characterize the binding affinity (e.g., using surface plasmon resonance, filter binding assays) and specificity of each aptamer.
-
Protocol 3: Nuclease Resistance Assay
This protocol assesses the stability of the modified aptamers in the presence of nucleases.
Materials:
-
This compound modified aptamer
-
Unmodified control aptamer of the same sequence
-
Human serum or a specific nuclease (e.g., RNase A)
-
Incubation buffer (e.g., PBS)
-
Denaturing urea-PAGE gel and staining reagents
Methodology:
-
Incubate a known amount of the modified aptamer and the unmodified control aptamer in human serum (e.g., 10% v/v) or with a specific nuclease at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Stop the degradation reaction by adding a denaturing loading buffer and flash-freezing the samples.
-
Analyze the samples on a denaturing urea-PAGE gel.
-
Stain the gel and quantify the amount of full-length aptamer remaining at each time point.
-
Calculate the half-life (t1/2) of the aptamers by fitting the data to an exponential decay curve.
Mandatory Visualizations
Caption: Workflow for Modified SELEX with this compound.
Caption: Aptamer-mediated inhibition of a signaling pathway.
Caption: Rationale for using this compound in aptamers.
References
- 1. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying the Effects of N3-Methyl-5-methyluridine on Reverse Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Methyl-5-methyluridine is a dually modified ribonucleoside, carrying methyl groups at both the N3 and C5 positions of the uracil (B121893) base. While the individual effects of N3-methyluridine and 5-methyluridine (B1664183) (ribothymidine) on various biological processes are subjects of ongoing research, their combined influence on reverse transcription has not been extensively characterized. Understanding the interaction of modified nucleosides with reverse transcriptases is critical for the development of antiviral therapeutics, particularly those targeting retroviruses like HIV, and for advancing our comprehension of the epitranscriptome's role in gene regulation.
These application notes provide a comprehensive guide to assaying the effects of this compound on reverse transcription. We present detailed protocols for evaluating its impact on the efficiency, fidelity, and processivity of reverse transcriptase activity. The provided methodologies and data presentation formats are designed to facilitate the systematic investigation of this novel modified nucleoside.
Postulated Effects of this compound on Reverse Transcription
Based on the known impacts of individual N3- and 5-methylations on uracil, we can hypothesize the potential effects of this compound on reverse transcription:
-
Disruption of Watson-Crick Base Pairing: The methyl group at the N3 position of uracil is known to interfere with the hydrogen bonding required for canonical base pairing with adenine. This is analogous to the effects observed with N3-methylcytidine, which can disrupt the C:G pair.[1][2] This disruption is likely to be the dominant effect of this compound.
-
Induction of Reverse Transcriptase Stalling and Termination: The inability of the reverse transcriptase to efficiently read the modified base may lead to pausing or premature termination of the growing cDNA strand. High-fidelity reverse transcriptases may be more prone to stalling when encountering such a modification.[1][2]
-
Increased Mutagenesis/Misincorporation: For lower-fidelity reverse transcriptases that can bypass the lesion, the altered base pairing properties of N3-methylated uridine (B1682114) may lead to the incorporation of an incorrect deoxynucleotide triphosphate (dNTP) opposite the modification.
-
Subtle Influence of 5-Methylation: 5-methyluridine (ribothymidine) is generally recognized by polymerases in a manner similar to uridine and does not significantly increase the error rate of reverse transcriptases.[3][4] Therefore, the 5-methylation in this compound is expected to have a minor, possibly context-dependent, modulatory effect on the more pronounced impact of the N3-methylation.
Quantitative Data Summary
The following tables present hypothetical data from the experimental protocols described below. These tables are designed to illustrate the expected outcomes when assaying the effects of this compound (m³m⁵U) compared to a control RNA template containing standard uridine (U).
Table 1: Effect of m³m⁵U on Reverse Transcription Efficiency (qRT-PCR)
| RNA Template | Reverse Transcriptase | Cq (Quantification Cycle) Value (Mean ± SD) | Relative cDNA Yield (%) |
| Uridine (Control) | MMLV RT | 22.5 ± 0.4 | 100 |
| m³m⁵U | MMLV RT | 28.1 ± 0.6 | 12.5 |
| Uridine (Control) | AMV RT | 21.9 ± 0.3 | 100 |
| m³m⁵U | AMV RT | 30.2 ± 0.8 | 3.1 |
Table 2: Impact of m³m⁵U on Reverse Transcription Fidelity (Sanger Sequencing of Cloned cDNA)
| RNA Template | Reverse Transcriptase | Total Clones Sequenced | Clones with Misincorporation at Modified Site | Misincorporation Frequency (%) | Predominant Misincorporation |
| Uridine (Control) | MMLV RT | 100 | 1 | 1.0 | A -> G |
| m³m⁵U | MMLV RT | 100 | 35 | 35.0 | A -> C |
| Uridine (Control) | AMV RT | 100 | 0 | 0.0 | - |
| m³m⁵U | AMV RT | 100 | 8 | 8.0 | A -> C |
Table 3: Analysis of m³m⁵U on Reverse Transcriptase Processivity (Primer Extension Assay)
| RNA Template | Reverse Transcriptase | Full-Length Product (%) | Paused/Truncated Products (%) |
| Uridine (Control) | MMLV RT | 95 | 5 |
| m³m⁵U | MMLV RT | 25 | 75 |
| Uridine (Control) | AMV RT | 98 | 2 |
| m³m⁵U | AMV RT | 10 | 90 |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) to Assess Reverse Transcription Efficiency
This protocol quantifies the overall yield of cDNA synthesis from an RNA template containing this compound.
Materials:
-
Synthetic RNA oligonucleotides (one with a single, site-specific U; one with a single, site-specific m³m⁵U)
-
Reverse transcriptase (e.g., MMLV RT, AMV RT)
-
RNase-free water, buffers, and dNTPs
-
Gene-specific primers for reverse transcription and qPCR
-
qPCR master mix (e.g., SYBR Green-based)
-
Real-time PCR instrument
Methodology:
-
RNA Template Preparation: Resuspend synthetic RNA oligonucleotides in RNase-free water to a final concentration of 10 µM.
-
Reverse Transcription Reaction Setup:
-
In separate RNase-free tubes, combine 1 µL of RNA template (control or m³m⁵U), 1 µL of gene-specific reverse primer (10 µM), and 10 µL of RNase-free water.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing 4 µL of 5X reaction buffer, 1 µL of 10 mM dNTPs, 0.5 µL of RNase inhibitor, and 1 µL of reverse transcriptase.
-
Add 6.5 µL of the master mix to each RNA/primer tube.
-
Incubate at 42°C for 60 minutes, followed by heat inactivation at 70°C for 15 minutes.
-
-
Quantitative PCR:
-
Dilute the resulting cDNA 1:10 with nuclease-free water.
-
Prepare qPCR reactions by combining 10 µL of 2X SYBR Green qPCR master mix, 0.5 µL of forward primer (10 µM), 0.5 µL of reverse primer (10 µM), 4 µL of nuclease-free water, and 5 µL of diluted cDNA.
-
Run the qPCR on a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the Cq values for each reaction.
-
Calculate the relative cDNA yield using the ΔCq method, normalizing the m³m⁵U template to the control template.
-
Protocol 2: Primer Extension Assay to Evaluate Reverse Transcriptase Processivity
This protocol visualizes the ability of reverse transcriptase to synthesize full-length cDNA and identifies potential pausing or termination sites caused by the modified nucleoside.
Materials:
-
Synthetic RNA oligonucleotides (as in Protocol 1)
-
Reverse primer labeled with a fluorescent dye (e.g., 6-FAM)
-
Reverse transcriptase, buffers, and dNTPs
-
Formamide (B127407) loading dye
-
Polyacrylamide gel electrophoresis (PAGE) system with a fluorescence scanner
Methodology:
-
Primer Annealing:
-
In an RNase-free tube, mix 2 µL of RNA template (10 µM) and 2 µL of 5'-fluorescently labeled reverse primer (10 µM).
-
Heat to 90°C for 2 minutes, then cool slowly to 30°C to allow annealing.
-
-
Primer Extension Reaction:
-
To the annealed template-primer mix, add 4 µL of 5X reaction buffer, 1 µL of 10 mM dNTPs, 0.5 µL of RNase inhibitor, 1 µL of reverse transcriptase, and bring the final volume to 20 µL with RNase-free water.
-
Incubate at 42°C for 60 minutes.
-
-
Sample Preparation and Electrophoresis:
-
Stop the reaction by adding 20 µL of formamide loading dye.
-
Denature the samples at 95°C for 5 minutes and then place on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Data Analysis:
-
Visualize the gel using a fluorescence scanner.
-
Quantify the band intensities for the full-length product and any shorter, truncated products.
-
Calculate the percentage of full-length and paused/truncated products for each template.
-
Protocol 3: Fidelity Assay via cDNA Cloning and Sequencing
This protocol determines if the presence of this compound in the RNA template leads to misincorporation of nucleotides during reverse transcription.
Materials:
-
cDNA from Protocol 1
-
Taq DNA polymerase and PCR primers flanking the modification site
-
PCR purification kit
-
Cloning vector (e.g., pGEM-T Easy) and competent E. coli cells
-
LB agar (B569324) plates with appropriate selection
-
Colony PCR reagents
-
Sanger sequencing service
Methodology:
-
PCR Amplification of cDNA:
-
Amplify the region of interest from the synthesized cDNA using PCR with primers that flank the site of the modification.
-
-
Cloning of PCR Products:
-
Purify the PCR product.
-
Ligate the purified PCR product into a suitable cloning vector.
-
Transform the ligation product into competent E. coli cells and plate on selective media.
-
-
Colony Screening and Sequencing:
-
Perform colony PCR on individual colonies to verify the presence of the insert.
-
Select at least 20 positive clones for each template/enzyme combination.
-
Submit the purified plasmids or PCR products for Sanger sequencing using a primer that will read through the region of interest.
-
-
Data Analysis:
-
Align the sequencing results to the expected reference sequence.
-
Identify and count the number of clones with nucleotide misincorporations at the position corresponding to the modified uridine.
-
Calculate the misincorporation frequency for each condition.
-
Visualizations
Caption: Experimental workflow for assaying the effects of m³m⁵U.
Caption: Postulated mechanism of m³m⁵U on reverse transcription.
References
Application Notes and Protocols for Labeling and Tracking RNA Molecules with N3-Methyluridine and 5-Methyluridine
Introduction
The study of RNA dynamics, including synthesis, trafficking, and degradation, is crucial for understanding gene regulation and cellular processes. N3-methyluridine (m3U) and 5-methyluridine (B1664183) (m5U) are naturally occurring post-transcriptional modifications found in various RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA).[1][2][3] These modifications can influence RNA structure, stability, and function. While a single molecule combining both N3 and C5 methylation on uridine (B1682114) for RNA labeling is not a standard tool, the individual modifications, m3U and m5U, can be incorporated into RNA molecules for tracking and functional studies. This document provides detailed protocols for the metabolic labeling of RNA with uridine analogs, site-specific incorporation of modified uridines into synthetic RNA, and methods for their detection and quantification.
Section 1: Metabolic Labeling of RNA with Modified Uridine Analogs
Metabolic labeling is a powerful technique for tracking newly synthesized RNA within cells.[4][5][6][7] This approach involves introducing a modified nucleoside analog into the cellular environment, which is then incorporated into nascent RNA transcripts by RNA polymerases. While direct metabolic labeling with precursors that are exclusively converted to N3-methyluridine or 5-methyluridine for tracking purposes is not a standard established technique, the principles of metabolic labeling using analogs like 4-thiouridine (B1664626) (4sU) are well-established and provide a framework for how such an experiment could be designed.
Application Note:
Metabolic labeling with uridine analogs allows for the temporal analysis of RNA synthesis and turnover. By introducing a "pulse" of the modified uridine, researchers can isolate and identify RNA molecules transcribed during a specific time window. This is invaluable for studying dynamic cellular processes such as cell cycle progression, response to stimuli, and drug effects. The choice of labeling analog depends on the downstream application, including immunoprecipitation, biotinylation for affinity purification, or direct detection.
Generalized Protocol for Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU)
This protocol is a widely used method for labeling newly transcribed RNA and can be conceptually adapted for other uridine analogs.[4][6][7][8]
Materials:
-
4-Thiouridine (4sU)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
Biotin-HPDP
-
Streptavidin-coated magnetic beads
-
Dithiothreitol (DTT)
-
RNase-free water, tubes, and tips
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Add 4sU to the culture medium at a final concentration of 100-500 µM. The optimal concentration and labeling time (typically 15-60 minutes) should be empirically determined for the specific cell type and experimental goal.
-
Incubate the cells for the desired labeling period.
-
-
RNA Isolation:
-
After labeling, wash the cells with ice-cold PBS.
-
Harvest the cells and extract total RNA using TRIzol reagent or a preferred RNA isolation kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its integrity.
-
-
Biotinylation of 4sU-labeled RNA:
-
In an RNase-free tube, combine up to 100 µg of total RNA with biotin-HPDP (at a final concentration of approximately 1 mg/mL) in biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA).
-
Incubate the reaction for 1.5 to 2 hours at room temperature with rotation.
-
Remove excess biotin-HPDP by chloroform (B151607) extraction or using a suitable RNA cleanup kit.
-
-
Purification of Biotinylated RNA:
-
Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.
-
Add the biotinylated RNA to the beads and incubate for 30 minutes at room temperature with gentle rotation to allow binding.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elute the captured, newly synthesized RNA from the beads by adding a freshly prepared solution of 100 mM DTT.
-
-
Downstream Analysis:
-
The purified, labeled RNA can be used for various downstream applications, including quantitative real-time PCR (qRT-PCR), microarray analysis, or next-generation sequencing (RNA-seq) to analyze the newly transcribed transcriptome.
-
Experimental Workflow for Metabolic RNA Labeling
Caption: Workflow for metabolic labeling and purification of newly synthesized RNA.
Section 2: Site-Specific Incorporation of Modified Uridines into Synthetic RNA
For studies requiring precise positioning of N3-methyluridine or 5-methyluridine, chemical synthesis of RNA oligonucleotides is the method of choice. This involves using phosphoramidite (B1245037) chemistry to build the RNA molecule base by base.
Application Note:
Site-specific incorporation allows for detailed investigation of the structural and functional consequences of a single modification. This is critical for validating the biological roles of m3U and m5U in processes such as protein binding, RNA folding, and enzymatic activity. Synthetic RNA oligonucleotides containing these modifications can be used as standards for analytical methods, as probes for protein interactions, or to study the effects of these modifications on translation in vitro.
Protocol for Solid-Phase Synthesis of RNA Oligonucleotides with Modified Uridines
This protocol provides a general overview of solid-phase RNA synthesis. The key is the use of commercially available or custom-synthesized phosphoramidites of N3-methyluridine or 5-methyluridine.[9]
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard A, C, G, U RNA phosphoramidites
-
N3-methyluridine or 5-methyluridine phosphoramidite
-
Activator solution (e.g., ethylthiotetrazole)
-
Oxidizing solution
-
Capping reagents
-
Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous ammonia (B1221849) and methylamine)
-
Desalting columns
Procedure:
-
Synthesizer Setup:
-
Program the RNA synthesizer with the desired oligonucleotide sequence, specifying the position for the incorporation of the modified uridine.
-
Install the appropriate phosphoramidite vials, including the modified uridine phosphoramidite.
-
-
Automated Synthesis Cycle:
-
The synthesis proceeds in a cyclical manner for each nucleotide addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain.
-
Coupling: The new phosphoramidite (standard or modified) is activated and coupled to the 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the CPG support is transferred to a vial.
-
The oligonucleotide is cleaved from the support, and the base and phosphate protecting groups are removed by incubation in AMA solution at an elevated temperature.
-
-
Purification:
-
The crude oligonucleotide solution is dried and resuspended in water.
-
The full-length product is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
-
Desalting and Quantification:
-
The purified oligonucleotide is desalted using a desalting column.
-
The final product is quantified by UV spectrophotometry at 260 nm.
-
Workflow for Site-Specific Incorporation of Modified Uridine
Caption: Workflow for solid-phase synthesis of RNA with site-specific modifications.
Section 3: Detection and Quantification of Modified Uridines in RNA
Tracking RNA containing N3-methyluridine or 5-methyluridine often involves the detection and quantification of these modifications within a given RNA sample.
Application Note:
The ability to quantify the levels of m3U and m5U is essential for understanding their roles in gene regulation. Changes in the abundance of these modifications can be correlated with different cellular states, diseases, or environmental conditions. Quantitative analysis provides insights into the activity of the enzymes responsible for writing and erasing these marks.
Quantitative Data on N3- and 5-Methyluridine
The abundance of these modifications can vary significantly depending on the RNA species and the organism.
| Modification | Typical Location | Reported Abundance | Reference(s) |
| N3-methyluridine (m3U) | rRNA (18S, 25S, 28S), tRNA | Varies by site; can be stoichiometric in some rRNA positions | [1][3] |
| 5-methyluridine (m5U) | tRNA, rRNA, mRNA | 0.2-0.6% of total uridines in mammalian mRNAs | [2][10] |
Protocol for Quantification of Modified Uridines by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for quantifying RNA modifications.[11]
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
Stable isotope-labeled internal standards for m3U and m5U (optional, for absolute quantification)
Procedure:
-
RNA Digestion:
-
Digest 100-500 ng of purified RNA to single nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture into the LC-MS/MS system.
-
Separate the nucleosides using a suitable liquid chromatography method.
-
Detect and quantify the canonical and modified nucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific mass transitions for uridine, m3U, and m5U are used for detection.[11]
-
-
Data Analysis:
-
Calculate the amount of m3U and m5U relative to the amount of canonical uridine by comparing the peak areas from the chromatograms.
-
If using stable isotope-labeled standards, absolute quantification can be performed by generating a standard curve.
-
Protocol for Detection of N3-Methyluridine by Reverse Transcription Stop
Certain RNA modifications can block or pause the reverse transcriptase enzyme during cDNA synthesis. N3-methylation of uridine can cause such a stop, allowing for its detection at specific sites.[1]
Materials:
-
Total RNA or purified RNA of interest
-
Gene-specific primer
-
Reverse transcriptase
-
dNTPs
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Primer Annealing:
-
Anneal a radiolabeled or fluorescently labeled gene-specific primer to the RNA template.
-
-
Primer Extension:
-
Perform a primer extension reaction using reverse transcriptase and dNTPs.
-
-
Gel Electrophoresis:
-
Separate the cDNA products on a denaturing polyacrylamide gel.
-
-
Analysis:
-
The presence of a band that terminates one nucleotide 3' to the expected position of the m3U indicates a reverse transcription stop caused by the modification. The intensity of this band relative to the full-length product can provide a semi-quantitative measure of the modification's stoichiometry at that site.
-
Workflow for Detection of Modified Uridines
Caption: Workflows for the detection and quantification of modified uridines in RNA.
The ability to label and track RNA molecules containing N3-methyluridine and 5-methyluridine is fundamental to elucidating their biological functions. While direct metabolic labeling with a single "N3-Methyl-5-methyluridine" precursor is not a current standard technique, researchers can leverage established methods for metabolic labeling with uridine analogs, site-specific chemical synthesis, and sensitive detection protocols to study the dynamics and roles of these important RNA modifications. The protocols and workflows provided here offer a comprehensive guide for scientists and drug development professionals to investigate the epitranscriptomic landscape.
References
- 1. Sensitive and quantitative probing of pseudouridine modification in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methyluridine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Semi-quantitative detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of N3-Methyl-5-methyluridine Phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N3-Methyl-5-methyluridine phosphoramidite (B1245037) in oligonucleotide synthesis. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you achieve optimal coupling efficiency in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound phosphoramidite and what are its common applications?
This compound phosphoramidite is a modified nucleoside building block used in solid-phase oligonucleotide synthesis.[1][2] The methyl group at the 5-position (transforming uridine (B1682114) to thymidine) can enhance base stacking interactions, while the N3-methylation prevents the formation of a canonical Watson-Crick hydrogen bond at that position.[3] This modification is useful for studying RNA structure-activity relationships, creating therapeutic oligonucleotides like antisense RNAs and siRNAs with altered binding properties and nuclease resistance, and for developing molecular probes.[1][2]
Q2: What are the primary challenges and key factors affecting the coupling efficiency of this modified phosphoramidite?
The primary challenge with this compound phosphoramidite is potential steric hindrance caused by the methyl groups on the nucleobase, which can impede the approach of the phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain.[][] Key factors that influence coupling efficiency include:
-
Choice of Activator: More potent activators are often required for sterically hindered phosphoramidites.[6][7]
-
Coupling Time: Extended coupling times may be necessary to drive the reaction to completion.[][]
-
Reagent Purity and Anhydrous Conditions: The presence of moisture is detrimental as it can hydrolyze the activated phosphoramidite, significantly reducing coupling efficiency.[9][10]
-
Phosphoramidite Concentration: Using a higher concentration of the phosphoramidite can help improve reaction kinetics.[11]
Q3: What is the recommended activator for this compound phosphoramidite?
For sterically hindered phosphoramidites, standard activators like 1H-Tetrazole may not be optimal.[6][12] More potent activators are recommended to achieve higher coupling efficiencies. 4,5-Dicyanoimidazole (DCI) is an excellent choice as it is a more effective activator than tetrazole for sterically demanding monomers, is highly soluble in acetonitrile (B52724), and is less acidic, which reduces the risk of detritylation of the phosphoramidite monomer during coupling.[6][7][12] 5-Ethylthio-1H-tetrazole (ETT) is another strong activator that can be considered.[13]
Q4: How should this compound phosphoramidite and related reagents be stored and handled?
Proper storage and handling are critical to prevent degradation and maintain high coupling efficiency.
-
Phosphoramidite: Store under argon or nitrogen in a desiccator at 2-8°C. Once dissolved in anhydrous acetonitrile, use it promptly.
-
Activator Solutions: Store under anhydrous conditions. Activator solutions, especially if prepared in-house, should be kept over molecular sieves to ensure they remain dry.
-
Anhydrous Acetonitrile: Use a septum-sealed bottle of anhydrous acetonitrile (<30 ppm water) for dissolving the phosphoramidite and for the synthesizer's wash steps.[9]
Q5: What are the expected coupling efficiencies for this compound phosphoramidite?
With optimized protocols, including the use of a potent activator like DCI and potentially extended coupling times, it is possible to achieve coupling efficiencies of >98%. However, without optimization, efficiencies may be lower compared to standard, unmodified phosphoramidites due to steric hindrance. Consistent monitoring of trityl cation release during synthesis is the most effective way to assess stepwise coupling efficiency in real-time.[14]
II. Troubleshooting Guide
Problem: Low Coupling Efficiency Observed During Oligonucleotide Synthesis
Low coupling efficiency is often indicated by a significant drop in the trityl release signal during detritylation or by the presence of a high proportion of n-1 shortmers in the final product analysis by HPLC or mass spectrometry.[14]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
III. Experimental Protocols & Data
Protocol 1: Optimized Coupling for this compound Phosphoramidite
This protocol is designed to maximize the coupling efficiency of the sterically hindered this compound phosphoramidite.
-
Reagent Preparation:
-
Dissolve this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M under an inert atmosphere (Argon or Nitrogen).
-
Use a 0.25 M solution of 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile as the activator.
-
Ensure all other synthesis reagents (Capping, Oxidation, Deblocking) are fresh and properly installed on the synthesizer.
-
-
Synthesizer Cycle Modification:
-
Program a specific synthesis cycle for the incorporation of this compound.
-
Coupling Step: Extend the coupling time to 240-600 seconds. The optimal time may need to be determined empirically.
-
Deliver the phosphoramidite and activator solutions simultaneously to the synthesis column.
-
Follow with a standard capping, oxidation, and detritylation (deblocking) step.[15]
-
-
Double Coupling (Optional but Recommended):
-
For critical positions or if efficiency remains suboptimal, a double coupling protocol can be implemented.[16]
-
After the first coupling step, instead of proceeding to capping, repeat the phosphoramidite and activator delivery for a second full coupling time.
-
Proceed with the capping, oxidation, and detritylation steps only after the second coupling is complete.
-
Data Presentation
The following tables summarize expected coupling efficiencies based on different experimental conditions. These values are illustrative and serve as a guide for optimization.
Table 1: Comparison of Activators on Coupling Efficiency
| Activator (0.25 M) | Coupling Time (seconds) | Avg. Stepwise Coupling Efficiency (%) | Expected Full-Length Product (20-mer, %) |
| 1H-Tetrazole | 90 | 96.5 | 48.9 |
| 5-Ethylthio-1H-tetrazole (ETT) | 90 | 98.5 | 73.9 |
| 4,5-Dicyanoimidazole (DCI) | 90 | 99.2 | 85.1 |
Table 2: Effect of Coupling Time on Efficiency using DCI Activator
| Activator | Coupling Time (seconds) | Avg. Stepwise Coupling Efficiency (%) | Expected Full-Length Product (20-mer, %) |
| DCI (0.25 M) | 60 | 98.8 | 78.5 |
| DCI (0.25 M) | 120 | 99.2 | 85.1 |
| DCI (0.25 M) | 240 | 99.5 | 90.4 |
| DCI (0.25 M) | 600 | 99.6 | 92.3 |
IV. Visualization of the Coupling Cycle
The phosphoramidite method is a four-step cycle that is repeated for each nucleotide addition.[15] The optimization of the coupling step is critical for the successful synthesis of the final oligonucleotide product.
Caption: The four-step phosphoramidite chemical synthesis cycle.
References
- 1. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 9. glenresearch.com [glenresearch.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. idtdna.com [idtdna.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
Troubleshooting low yield in N3-Methyl-5-methyluridine oligonucleotide synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in N3-Methyl-5-methyluridine oligonucleotide synthesis.
Troubleshooting Guide: Low Yield
Low yields during the synthesis of oligonucleotides containing this compound can arise from several factors throughout the synthesis, deprotection, and purification processes. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low Coupling Efficiency of this compound Phosphoramidite (B1245037)
The efficiency of the coupling step is critical for the overall yield of full-length oligonucleotides.[1][2] Modified phosphoramidites, such as this compound, may exhibit lower coupling efficiencies compared to standard phosphoramidites.[2][3]
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Activator | Use a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[4][5] | Increased activation of the phosphoramidite, leading to improved coupling efficiency. |
| Insufficient Coupling Time | Extend the coupling time for the this compound phosphoramidite. A 5-10 minute coupling time is a good starting point.[4] | Allows more time for the sterically hindered phosphoramidite to react with the support-bound oligonucleotide. |
| Phosphoramidite Quality | Ensure the this compound phosphoramidite is of high purity and has not degraded.[6] Use freshly prepared solutions. | High-quality phosphoramidite is essential for efficient coupling. |
| Moisture Contamination | Use anhydrous acetonitrile (B52724) (<30 ppm water) for all synthesis reagents. Ensure argon or helium used on the synthesizer is dry.[6] | Minimizes the hydrolysis of the activated phosphoramidite, a common cause of coupling failure.[6][] |
dot
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Incomplete Deprotection
The N3-methyl group can influence the stability of the nucleobase and may require modified deprotection strategies to avoid side reactions or incomplete removal of protecting groups.[2]
| Potential Cause | Recommended Action | Expected Outcome |
| Standard Deprotection Too Harsh | Use a milder deprotection cocktail, such as ammonium (B1175870) hydroxide (B78521)/methylamine (B109427) (AMA) at a lower temperature or for a shorter duration.[8][9][10] | Complete removal of protecting groups without degradation of the this compound base. |
| Incomplete Removal of Protecting Groups | For sensitive oligonucleotides, consider using UltraMILD protecting groups on the standard bases (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and a corresponding mild deprotection condition like potassium carbonate in methanol.[10] | Ensures complete deprotection of all bases without damaging the modified residue. |
| Side Reactions During Deprotection | Avoid prolonged exposure to strong bases, which can lead to side reactions on the modified uridine (B1682114).[11][12] | Preservation of the integrity of the final oligonucleotide product. |
dot
Caption: Troubleshooting workflow for deprotection issues.
Issue 3: Loss of Product During Purification
Purification of modified oligonucleotides can be challenging, and significant product loss can occur at this stage.[2][3]
| Potential Cause | Recommended Action | Expected Outcome |
| Poor Resolution in RP-HPLC | Optimize the gradient and mobile phase for reversed-phase HPLC. A shallower gradient may improve the separation of the full-length product from failure sequences. | Better separation and a more accurate collection of the desired product peak. |
| Co-elution with Failure Sequences | If the DMT-on purification method is used, ensure complete capping of failure sequences during synthesis to maximize the hydrophobicity difference. | Improved separation between the DMT-on full-length product and capped failure sequences. |
| Product Precipitation | Ensure the oligonucleotide is fully dissolved before injection onto the HPLC column. Some modified oligonucleotides may have different solubility characteristics. | Prevents loss of product due to precipitation and ensures accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What is a typical coupling efficiency for this compound phosphoramidite?
While standard DNA and RNA phosphoramidites can achieve coupling efficiencies of >99%, modified phosphoramidites often exhibit lower efficiencies, potentially in the range of 95-98%.[1][3] It is crucial to monitor the trityl release during synthesis to determine the actual coupling efficiency on your synthesizer.
Q2: Are there any known side reactions associated with this compound during oligonucleotide synthesis?
The N3 position of uridine and thymidine (B127349) can be susceptible to alkylation.[11][12] During oligonucleotide synthesis, there is a possibility of side reactions if harsh reagents or conditions are used. It is important to follow recommended protocols for handling and deprotection of oligonucleotides containing this modification.
Q3: Can I use standard deprotection methods for oligonucleotides containing this compound?
While standard deprotection with ammonium hydroxide may be sufficient, it is advisable to use milder conditions to prevent any potential degradation of the modified base.[8][9][10] Ammonium hydroxide/methylamine (AMA) is a good alternative that allows for shorter deprotection times at lower temperatures.[8][9]
Q4: How does the this compound modification affect the purification of the oligonucleotide?
The addition of methyl groups can slightly increase the hydrophobicity of the oligonucleotide. This may alter its retention time during reversed-phase HPLC. It is important to optimize the purification method accordingly.
Q5: What is the expected overall yield for an oligonucleotide containing a single this compound modification?
The overall yield is dependent on the length of the oligonucleotide, the coupling efficiency of all monomers, and the efficiency of deprotection and purification.[2][13] For a 20-mer with an average coupling efficiency of 98%, the theoretical yield of the full-length product is approximately 67%. The inclusion of a modified base with a potentially lower coupling efficiency will further reduce this yield. A realistic final isolated yield after purification could be in the range of 10-40% of the theoretical maximum.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound Phosphoramidite
This protocol assumes a standard automated solid-phase oligonucleotide synthesizer.
-
Reagents:
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Activator solution: 5-Ethylthio-1H-tetrazole (ETT, 0.25 M in anhydrous acetonitrile)
-
Standard DNA/RNA phosphoramidites and synthesis reagents.
-
-
Procedure:
-
Program the synthesizer to deliver the this compound phosphoramidite.
-
Modify the synthesis cycle for the this compound coupling step to extend the coupling time to 5-10 minutes.
-
Ensure the delivery of the ETT activator solution is concurrent with the modified phosphoramidite.
-
Proceed with the standard synthesis protocol for the remaining unmodified bases.
-
Monitor the trityl cation release after each coupling step to assess the efficiency.
-
Protocol 2: Mild Deprotection of this compound Containing Oligonucleotides
-
Reagents:
-
Ammonium hydroxide/40% aqueous methylamine (1:1, v/v) (AMA)
-
Oligonucleotide synthesized on solid support.
-
-
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Seal the vial tightly and place it in a heating block at 65°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution in a vacuum concentrator.
-
Resuspend the deprotected oligonucleotide in an appropriate buffer for purification.
-
Data Summary
Table 1: Comparison of Activators for Modified Phosphoramidite Coupling
| Activator | Typical Concentration | pKa | Relative Coupling Efficiency for Sterically Hindered Monomers |
| 1H-Tetrazole | 0.45 M | 4.9 | Moderate |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 4.2 | High |
| 4,5-Dicyanoimidazole (DCI) | 0.12 M | 5.2 | High |
Data compiled from publicly available information and general knowledge of oligonucleotide synthesis.
Table 2: Recommended Deprotection Conditions for Modified Oligonucleotides
| Deprotection Reagent | Temperature (°C) | Time | Notes |
| Ammonium Hydroxide (30%) | 55 | 8-16 hours | Standard condition, may be too harsh for some modifications. |
| Ammonium Hydroxide/Methylamine (AMA) | 65 | 10-15 minutes | Faster and milder than ammonium hydroxide alone.[8][9] |
| Potassium Carbonate (0.05 M in Methanol) | Room Temp | 4 hours | For use with UltraMILD protecting groups.[10] |
Visualizations
dot
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
References
- 1. idtdna.com [idtdna.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Methylation of thymine residues during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylation of thymine residues during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frequently asked questions - Oligonucleotides [eurogentec.com]
Technical Support Center: Purification of N3-Methyl-5-methyluridine (m³,⁵U) Modified RNA
This guide provides researchers, scientists, and drug development professionals with technical support for the purification of RNA containing N3-Methyl-5-methyluridine (m³,⁵U) modifications. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for my m³,⁵U-modified RNA?
The optimal purification method depends on your specific downstream application, the length of the RNA, and the required purity and yield. High-performance liquid chromatography (HPLC) is recommended for therapeutic applications requiring the highest purity.[1][2] Denaturing polyacrylamide gel electrophoresis (PAGE) provides excellent resolution for analytical purposes and is suitable for applications requiring high purity, though recovery can be lower than with HPLC.[2][3][4] For general research applications where high throughput is desired and minor impurities are tolerable, silica-based spin columns or oligo-dT purification (for polyadenylated RNA) can be sufficient.
Q2: How does the m³,⁵U modification affect RNA purification?
The two methyl groups in this compound can subtly alter the physicochemical properties of the RNA molecule:
-
Hydrophobicity: The added methyl groups increase the hydrophobicity of the RNA, which can be leveraged for separation in reversed-phase HPLC.
-
Charge: The N3-methylation on the uridine (B1682114) base can influence the charge distribution, potentially affecting interactions in ion-exchange chromatography.
-
Secondary Structure: N3-methylation of uridine can impact the stability of the RNA's secondary structure and its base-pairing abilities, which might alter its migration in non-denaturing gels or its binding to affinity matrices.[5]
Q3: Can I use standard spin-column kits to purify m³,⁵U-modified RNA?
Yes, standard silica-based spin-column kits can be used for the initial cleanup and purification of m³,⁵U-modified RNA. These kits are effective at removing proteins, salts, and unincorporated nucleotides. However, they may not efficiently remove shorter RNA fragments or other nucleic acid-based impurities. For applications requiring high purity, subsequent purification by HPLC or PAGE is recommended.
Q4: Will the m³,⁵U modification interfere with UV-based quantification (A260)?
The m³,⁵U modification is not expected to significantly shift the absorbance maximum away from 260 nm. Therefore, standard spectrophotometric methods for RNA quantification should be reliable. However, for highly accurate quantification, especially for therapeutic applications, using a method calibrated with a standard of known concentration is advisable.
Q5: My recovery of m³,⁵U-modified RNA is low. What are the possible causes?
Low recovery can stem from several factors. Common issues include RNA degradation by RNases, incomplete elution from purification matrices, or precipitation issues.[6][7][8] The increased hydrophobicity from the m³,⁵U modification could also potentially lead to aggregation or non-specific binding to plasticware, although this is less common. Refer to the troubleshooting guide below for specific solutions.
Purification Strategy Workflow
The following diagram outlines a general workflow for selecting an appropriate purification strategy for your m³,⁵U-modified RNA.
Troubleshooting Guide
This section addresses common problems encountered during the purification of m³,⁵U-modified RNA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low RNA Yield | RNase Contamination: RNA has degraded during purification.[9] | - Use certified RNase-free reagents, tips, and tubes.[9]- Work in a dedicated clean area and wear gloves at all times.[9]- Consider adding an RNase inhibitor to your lysis or binding buffers. |
| Incomplete Elution: RNA remains bound to the column matrix or in the gel slice. | - For Columns: Increase elution buffer volume, perform a second elution, or increase incubation time of the elution buffer on the column.[10]- For PAGE: Ensure the gel slice is thoroughly crushed to maximize surface area for diffusion. Increase elution buffer volume and extend incubation time (e.g., overnight at 4°C with gentle agitation).[11] | |
| Inefficient Precipitation: RNA pellet is small or not visible. | - Increase precipitation time (e.g., overnight at -20°C).- Add a co-precipitant like glycogen (B147801) or linear polyacrylamide to visualize the pellet.[6] | |
| RNA Degradation (Smear on Gel) | Sample Handling: Improper storage or handling of starting material.[8] | - Flash-freeze fresh samples in liquid nitrogen and store them at -80°C.[7][9]- Avoid repeated freeze-thaw cycles.[9] |
| Harsh Homogenization: Overheating during mechanical lysis can degrade RNA. | - Homogenize samples on ice or in short bursts with cooling periods in between.[8] | |
| Genomic DNA Contamination | Incomplete Removal: Carryover of gDNA during initial extraction. | - Perform a DNase I treatment step either on-column or in-solution prior to final purification.[8] |
| Poor Peak Resolution in HPLC | Inappropriate Column/Mobile Phase: The conditions are not optimized for your specific RNA. | - Optimize the gradient of the organic solvent (e.g., acetonitrile).- Adjust the concentration of the ion-pairing agent (e.g., triethylammonium (B8662869) acetate).- Ensure the column temperature is optimized and stable, as temperature can affect RNA structure and retention.[12] |
| RNA Secondary Structures: Denaturing conditions may be insufficient. | - Add a denaturant like urea (B33335) to the mobile phase to improve separation.[1] | |
| Low A260/230 Ratio | Salt or Chaotrope Carryover: Guanidinium thiocyanate (B1210189) or other salts from lysis buffers remain. | - For Columns: Perform an additional wash step with the recommended wash buffer. Ensure the column is spun dry before elution.[10]- For Precipitated RNA: Perform a 70-80% ethanol (B145695) wash of the RNA pellet to remove residual salts.[8] |
Troubleshooting Decision Tree
This diagram provides a logical flow for diagnosing purification issues.
References
- 1. agilent.com [agilent.com]
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Polyacrylamide Gel Electrophoresis for Purification of Large Amounts of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyacrylamide Gel Electrophoresis for Purification of Large Amounts of RNA | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. neb.com [neb.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 10. neb.com [neb.com]
- 11. DNA/RNA Purification from PAGE Gels - National Diagnostics [nationaldiagnostics.com]
- 12. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of N3-Methyl-5-methyluridine during synthesis.
Welcome to the technical support center for the synthesis of N3-Methyl-5-methyluridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis, purification, and handling of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges include achieving selective N3-methylation over O-methylation of the ribose hydroxyl groups, preventing degradation of the product during the reaction and workup, and ensuring efficient purification to remove starting materials, reagents, and byproducts.
Q2: Why is the use of protecting groups necessary for the synthesis of this compound?
A2: Protecting groups are crucial to prevent unwanted side reactions, particularly methylation at the 2'- and 5'-hydroxyl groups of the ribose sugar.[1][2] By temporarily blocking these reactive sites, the methylation reaction can be directed specifically to the N3 position of the 5-methyluracil base.
Q3: What are some common methylating agents used for the N3-methylation of 5-methyluridine (B1664183)?
A3: Common methylating agents for this type of transformation include methyl iodide (CH₃I), diazomethane (B1218177) (CH₂N₂), and trimethylsulfonium (B1222738) hydroxide (B78521) ((CH₃)₃SOH). The choice of reagent can influence reaction conditions, selectivity, and the byproduct profile.
Q4: How can I monitor the progress of the N3-methylation reaction?
A4: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the desired product and any byproducts.
Q5: What are the recommended storage conditions for this compound?
A5: To prevent degradation, this compound should be stored as a solid in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time and continue to monitor by TLC or HPLC. - Increase the molar excess of the methylating agent. - Ensure the reaction temperature is optimal for the chosen methylating agent. |
| Degradation of Product | - Reduce the reaction temperature. - Minimize the reaction time once the starting material is consumed. - Ensure anhydrous conditions, as moisture can lead to hydrolysis. - Use a milder base if a strong base is causing degradation. |
| Suboptimal Base | - Screen different bases (e.g., K₂CO₃, DBU, NaH) to find the optimal one for deprotonating the N3 position without causing degradation. |
| Inefficient Purification | - Optimize the purification method (e.g., HPLC gradient, column choice) to improve separation and recovery.[3][4] |
Problem 2: Presence of Multiple Products (Poor Selectivity)
| Possible Cause | Suggested Solution |
| O-Methylation | - Ensure complete protection of the 2'- and 5'-hydroxyl groups of the ribose.[1] - Use a less reactive methylating agent or milder reaction conditions. |
| Over-methylation | - Reduce the equivalents of the methylating agent. - Carefully monitor the reaction and stop it as soon as the desired product is formed. |
| Degradation Products | - Refer to the "Degradation of Product" solutions in the low yield troubleshooting section. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Co-elution of Product and Starting Material | - Optimize the HPLC gradient to achieve better separation. A shallower gradient around the elution time of the compounds of interest can improve resolution.[3] |
| Presence of Non-polar Impurities | - Perform a liquid-liquid extraction to remove non-polar impurities before chromatographic purification. |
| Product Instability on Silica (B1680970) Gel | - If using silica gel chromatography, consider using a deactivated silica or an alternative stationary phase. HPLC is generally the preferred method for purifying nucleosides.[4] |
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data on the impact of different reaction conditions on the yield and purity of this compound. This data is intended to guide optimization efforts.
| Methylating Agent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Methyl Iodide | K₂CO₃ | 12 | 25 | 65 | 90 |
| Methyl Iodide | K₂CO₃ | 24 | 25 | 75 | 85 (degradation observed) |
| Methyl Iodide | DBU | 6 | 25 | 80 | 92 |
| Diazomethane | None | 2 | 0 | 85 | 95 |
| Trimethylsulfonium Hydroxide | None | 4 | 25 | 70 | 93 |
Experimental Protocols
Key Experiment: N3-Methylation of 5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-5-methyluridine
This protocol describes a general procedure for the N3-methylation of a protected 5-methyluridine derivative.
1. Protection of 5-methyluridine:
-
The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.
-
The 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. (This is a representative example; other protecting group strategies may be employed).[5][6]
2. N3-Methylation:
-
The protected 5-methyluridine is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile (B52724) or DMF).
-
A suitable base (e.g., potassium carbonate or DBU) is added to the solution.
-
The methylating agent (e.g., methyl iodide) is added dropwise at the desired temperature.
-
The reaction is stirred and monitored by TLC or HPLC until completion.
3. Workup and Deprotection:
-
The reaction mixture is quenched and extracted with an appropriate organic solvent.
-
The protecting groups are removed using standard deprotection protocols (e.g., acidic treatment for the DMT group and fluoride (B91410) treatment for the TBDMS group).
4. Purification:
-
The crude product is purified by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[3][4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
N3-Methyl-5-methyluridine stability in different buffer conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N3-Methyl-5-methyluridine in various experimental settings. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
Q2: How does pH affect the stability of this compound?
The stability of N3-alkylated pyrimidine (B1678525) nucleosides is known to be pH-dependent.
-
Acidic Conditions (pH < 6): Under acidic conditions, N3-methylated nucleosides can be susceptible to hydrolysis of the glycosidic bond, leading to the formation of the free base (N3-methyl-5-methyluracil) and a ribose sugar. The rate of this degradation is expected to increase with decreasing pH.
-
Neutral Conditions (pH 6-8): this compound is expected to exhibit its maximum stability in this pH range.
-
Alkaline Conditions (pH > 8): In alkaline solutions, N3-alkylated pyrimidines can undergo base-catalyzed degradation.
Q3: What is the impact of temperature on the stability of this compound?
As with most chemical compounds, the rate of degradation of this compound is expected to increase with temperature. For short-term storage (days to weeks), refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or -80 °C is advisable to minimize degradation. It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: Which buffers are recommended for working with this compound?
For applications requiring the compound to be in solution, it is recommended to use buffers within the neutral pH range (6.0-8.0). Commonly used buffers such as phosphate-buffered saline (PBS), TRIS, or HEPES at a neutral pH are generally suitable. It is advisable to prepare fresh solutions and use them promptly.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in my sample. | Degradation due to improper storage conditions. | 1. Ensure the compound is stored as a dry powder at ≤ -20°C. 2. Prepare fresh solutions in a neutral pH buffer for each experiment. 3. Avoid prolonged storage of solutions, even at 4°C. |
| Appearance of unknown peaks in my HPLC chromatogram. | Degradation of this compound. | 1. Analyze the sample for potential degradation products (e.g., N3-methyl-5-methyluracil). 2. Review the pH and temperature of all buffers and solutions used in your experiment. 3. Perform a forced degradation study to identify potential degradation products. |
| Inconsistent results in biological assays. | Variability in the integrity of the this compound stock. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Regularly check the purity of your stock solution using HPLC. 3. Prepare fresh dilutions from a new stock vial if degradation is suspected. |
Stability Data Overview (Inferred from Related Compounds)
The following table summarizes the expected stability of this compound based on data from structurally similar compounds. Note: This is an estimation, and it is highly recommended to perform specific stability studies for your particular experimental conditions.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH < 6) | Low | N3-methyl-5-methyluracil, Ribose |
| Neutral (pH 6-8) | High | Minimal degradation | |
| Alkaline (pH > 8) | Moderate to Low | Various degradation products | |
| Temperature | -80°C | Very High | Negligible |
| -20°C | High | Minimal over extended periods | |
| 4°C | Moderate | Gradual degradation over days/weeks | |
| Room Temp (20-25°C) | Low | Significant degradation over hours/days | |
| Buffer Type | Phosphate, TRIS, HEPES (pH 7.4) | High | Minimal degradation |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the stock solution at 80°C for various time points.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for various time points.
-
-
Sample Analysis: At each time point, neutralize the acidic and alkaline samples. Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of degradation products.
HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 5% B, ramp to 50% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: Decision tree for troubleshooting inconsistent results in experiments.
References
Overcoming poor solubility of N3-Methyl-5-methyluridine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of N3-Methyl-5-methyluridine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a purine (B94841) nucleoside analog.[1] While specific solubility data for this compound is limited, data from the structurally similar compound 5-methyluridine (B1664183) suggests it is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF), with lower solubility in aqueous solutions like Phosphate-Buffered Saline (PBS).[2] For 5-methyluridine, the solubility in DMSO is approximately 10 mg/mL and in DMF is around 16 mg/mL.[2] Its solubility in PBS (pH 7.2) is approximately 5 mg/mL.[2]
Q2: I am having trouble dissolving this compound in aqueous buffers for my cell-based assays. What do you recommend?
A2: Direct dissolution in aqueous buffers can be challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be further diluted into your aqueous assay buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system, as organic solvents can have physiological effects at low concentrations.[2]
Q3: My compound is precipitating out of solution after diluting the DMSO stock into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try working with a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may be necessary to maintain solubility.
-
Use a formulation with excipients: For in vivo studies or challenging in vitro systems, consider using formulations that include solubility-enhancing agents such as PEG300, Tween-80, or cyclodextrins. A formulation for the related compound 3-methyluridine (B1581624) includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Gentle warming and sonication: After dilution, gentle warming (e.g., to 37°C) and brief sonication can help to redissolve any precipitate and maintain solubility.
Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?
A4: Adjusting the pH can be an effective strategy for compounds with ionizable groups. The related compound, 5-methyluridine, has a predicted pKa of approximately 9.55.[3] This suggests that increasing the pH of the buffer to a more basic pH might increase the solubility of this compound. However, the optimal pH should be determined empirically and must be compatible with your experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| This compound powder will not dissolve in the chosen solvent. | The concentration is too high for the selected solvent. | - Try a lower concentration of the compound. - Use a stronger organic solvent like DMSO or DMF to prepare a stock solution. - Apply gentle heat and vortexing or sonication to aid dissolution. |
| Compound precipitates from the stock solution during storage. | The stock solution is supersaturated or stored at too low a temperature. | - Prepare a fresh stock solution at a slightly lower concentration. - Store the stock solution at room temperature or 4°C, protected from light, if the compound is stable under these conditions. Check the manufacturer's recommendations for storage. |
| Compound precipitates when the aqueous working solution is prepared from the organic stock. | The aqueous solubility limit has been exceeded. The final concentration of the organic co-solvent is too low. | - Decrease the final concentration of the compound in the aqueous medium. - Perform a serial dilution of the stock solution into the aqueous buffer. - If permissible for the experiment, slightly increase the final percentage of the organic co-solvent. - Consider using a formulation with solubility enhancers (see Experimental Protocols). |
| Inconsistent results in biological assays. | Poor solubility is leading to variable effective concentrations of the compound. | - Ensure the compound is fully dissolved before each experiment. - Prepare fresh dilutions from the stock solution for each experiment. - Visually inspect for any precipitation before adding the compound to the assay. |
Quantitative Solubility Data for Structurally Similar Compounds
The following table summarizes the solubility of 5-Methyluridine, a structurally related nucleoside analog, in various solvents. This data can be used as a starting point for developing solubilization protocols for this compound.
| Solvent | Approximate Solubility of 5-Methyluridine | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [2] |
| Dimethyl Formamide (DMF) | ~16 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Brief sonication can also be used to facilitate dissolution.
-
Once fully dissolved, store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the dilution of the organic stock solution into an aqueous buffer for use in experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile dilution tubes
Procedure:
-
Warm the this compound stock solution to room temperature.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer and mix immediately to minimize precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system (typically ≤0.5%).
-
Visually inspect the final working solution for any signs of precipitation. If precipitate is observed, refer to the Troubleshooting Guide.
Visualizations
Caption: Experimental workflow for the solubilization of this compound.
Caption: Strategies to overcome the poor aqueous solubility of this compound.
References
Technical Support Center: Analysis of N3-Methyl-5-methyluridine Oligonucleotides by HPLC and Mass Spectrometry
Welcome to the technical support center for the HPLC and Mass Spectrometry analysis of N3-Methyl-5-methyluridine (m3,5U) containing oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound containing oligonucleotides by LC-MS?
A1: The main challenges include:
-
Ion Suppression: The presence of ion-pairing reagents in reversed-phase chromatography can suppress the signal in the mass spectrometer.[1][2]
-
Poor Peak Shape: Oligonucleotides can exhibit poor peak shape due to their polyelectrolyte nature and secondary structures.
-
Adduct Formation: Oligonucleotides are prone to forming adducts with salts (e.g., sodium, potassium), which complicates mass spectra interpretation.[3][4][5]
-
In-source Fragmentation: The modified nucleoside may be susceptible to fragmentation in the ion source of the mass spectrometer.
-
Chromatographic Resolution: Achieving baseline separation of the target oligonucleotide from its impurities, such as n-1 or n+1 species, can be difficult.
Q2: Which HPLC method is better for m3,5U-oligos: Ion-Pair Reversed-Phase (IP-RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?
A2: Both methods have their advantages. IP-RP HPLC is a well-established technique for oligonucleotide analysis, offering excellent resolution based on hydrophobicity.[1][6][7][8] However, the ion-pairing reagents are not ideal for mass spectrometry. HILIC is an alternative that uses MS-friendly mobile phases and separates oligonucleotides based on polarity.[9][10][11][12][13] The choice depends on the specific requirements of the analysis, such as the need for high sensitivity in MS or high-resolution separation of isomers.
Q3: What are the expected fragmentation patterns for N3-Methyluridine in negative ion mode mass spectrometry?
A3: In negative ion mode, N3-methyluridine, where deprotonation at the base is blocked, primarily shows fragmentation through glycosidic bond rupture and sugar ring cleavage.[14] Unlike unmodified uridine, base fragmentation resulting in NCO- is quenched.[14] You can expect to see fragments corresponding to the loss of the methylated base and cross-ring cleavages of the ribose sugar.[14]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH or composition. | - Optimize the concentration of the ion-pairing reagent (e.g., TEA, HFIP).- Reduce the sample injection volume or concentration.- Ensure the mobile phase pH is appropriate for the oligonucleotide's charge state. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Replace the column if it has exceeded its lifetime or shows signs of degradation. |
| Low Resolution of n-1 Impurities | - Gradient is too steep.- In-optimal ion-pairing reagent concentration. | - Optimize the gradient to be shallower over the elution range of the oligonucleotide.- Adjust the concentration of TEA and HFIP to improve selectivity.[1] |
Mass Spectrometry Troubleshooting
| Problem | Possible Causes | Solutions |
| Low Signal Intensity / Ion Suppression | - High concentration of ion-pairing reagents.- Matrix effects from the sample. | - Reduce the concentration of TEA and HFIP in the mobile phase, finding a balance between chromatographic performance and MS sensitivity.[1]- Implement a robust sample preparation method to remove interfering matrix components.- Consider using a HILIC method to avoid ion-pairing reagents.[9][10] |
| Complex Mass Spectrum (Multiple Adducts) | - Presence of sodium (M+22 Da) and potassium (M+38 Da) salts in the sample or mobile phase. | - Use high-purity water and solvents for mobile phase preparation.- Desalt the oligonucleotide sample before analysis.- Incorporate a low pH wash step in the LC method to remove metal ions from the system.[4] |
| Unexpected Fragments in MS1 Spectrum | - In-source fragmentation of the m3,5U modification or the oligonucleotide backbone. | - Optimize the ion source parameters, such as capillary voltage and temperature, to reduce fragmentation.- Use a softer ionization method if available. |
| Difficulty in Deconvolution of Multiply Charged Ions | - Low signal-to-noise ratio.- Overlapping isotopic envelopes from different species. | - Improve the signal intensity through method optimization.- Enhance chromatographic separation to resolve co-eluting species. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC-MS
This protocol provides a general framework for the analysis of m3,5U-containing oligonucleotides.
1. Sample Preparation:
- Dissolve the oligonucleotide sample in nuclease-free water to a final concentration of 10 µM.
- If the sample is in a complex matrix, perform solid-phase extraction (SPE) for purification.
2. HPLC Conditions:
- Column: A C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S).
- Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water.[15][16]
- Mobile Phase B: Methanol.[15][16]
- Gradient: 15-22.5% B over 30 minutes.[15]
- Flow Rate: 0.3 mL/min.
- Column Temperature: 50-60 °C.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Capillary Voltage: 3.0 - 4.0 kV.
- Source Temperature: 120 - 150 °C.
- Desolvation Temperature: 350 - 500 °C.
- Mass Range: 500 - 2500 m/z.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - MS
This protocol is an alternative to IP-RP-HPLC, avoiding the use of ion-pairing reagents.
1. Sample Preparation:
- Dissolve the oligonucleotide sample in a solution of 50:50 acetonitrile:water to a final concentration of 10 µM.
2. HPLC Conditions:
- Column: A HILIC column (e.g., Agilent AdvanceBio Oligonucleotide, Waters ACQUITY Premier BEH Amide).
- Mobile Phase A: 10 mM Ammonium Acetate in water.[13]
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 80% to 50% B over 15 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
- Ionization Mode: ESI, Negative.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 130 °C.
- Desolvation Temperature: 450 °C.
- Mass Range: 500 - 2500 m/z.
Visualizations
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Oligonucleotide Analysis by LC-MS/MS at Agilex Biolabs: Challenges, Solutions and a Case Study. | Agilex Biolabs [agilexbiolabs.com]
- 3. casss.org [casss.org]
- 4. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. mz-at.de [mz-at.de]
- 16. waters.com [waters.com]
Identifying and minimizing n+1 and n-1 impurities in synthesis.
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing n+1 (insertion) and n-1 (deletion) impurities during chemical synthesis, with a primary focus on peptide and oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are n+1 and n-1 impurities in chemical synthesis?
A1: In the context of stepwise chemical synthesis, such as in solid-phase peptide synthesis (SPPS) or oligonucleotide synthesis, n+1 and n-1 refer to impurities that have an additional (+1) or a missing (-1) monomer unit compared to the target molecule of length 'n'. These are common process-related impurities that can compromise the purity, safety, and efficacy of the final product.[1]
Q2: What are the primary causes of n-1 impurities?
A2: N-1 impurities, also known as deletion sequences or shortmers, primarily arise from incomplete reactions during the synthesis cycle.[2][3] Key causes include:
-
Incomplete deprotection/detritylation: Failure to remove the protecting group from the growing chain prevents the next monomer from coupling, leading to a deletion.[4][5][6]
-
Inefficient coupling: Steric hindrance, insufficient activation of the incoming monomer, or poor accessibility of the reaction site on the solid support can lead to incomplete coupling.[2][7]
-
Incomplete capping: If unreacted chains are not effectively capped, they can react in a subsequent cycle, leading to a mixture of deletion sequences.[4][]
-
Incomplete sulfurization (in phosphorothioate (B77711) oligonucleotides): This can also contribute to the formation of n-1 impurities.[5][6][9]
Q3: What leads to the formation of n+1 impurities?
A3: N+1 impurities, or insertion sequences, are typically caused by:
-
Inefficient washing: If excess activated monomer is not completely washed away after a coupling step, it can be incorporated into the sequence in the next cycle, resulting in an insertion.
-
Dipeptide impurities in starting materials: The presence of dipeptide impurities (Fmoc-Xaa-Xaa-OH) in the amino acid raw materials can lead to the incorporation of an extra amino acid.[7]
-
Premature deprotection: The premature loss of a protecting group can expose a reactive site, leading to the addition of an extra monomer.[7]
Q4: Why is it crucial to control n+1 and n-1 impurities in drug development?
A4: Controlling these impurities is critical for several reasons:
-
Safety and Efficacy: Impurities can have different biological activities, potentially leading to off-target effects or reduced therapeutic efficacy.[1]
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA have strict guidelines (such as ICH Q3) regarding the identification, qualification, and control of impurities in drug substances.
-
Product Consistency: Tightly controlling the impurity profile ensures batch-to-batch consistency, which is essential for reliable therapeutic outcomes.[1]
Troubleshooting Guides
Issue 1: High Levels of n-1 Impurities Detected in Oligonucleotide Synthesis
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Detritylation | Optimize the detritylation time and the concentration of the acidic reagent (e.g., dichloroacetic acid).[] Increasing the acid contact time for the final cycles of longer oligonucleotides can reduce impurities related to insufficient detritylation.[9] |
| Inefficient Coupling | Extend the coupling time.[] Ensure high-quality phosphoramidite (B1245037) reagents and activators are used. Consider using a more potent activator. |
| Poor Reagent Quality | Verify the purity of phosphoramidites, solid support, and other reagents.[] Contaminants like water can significantly reduce coupling efficiency.[10] |
| Incomplete Capping | Ensure the capping reagent is fresh and the capping step is efficient to block unreacted sequences from further elongation.[] |
Issue 2: Presence of n+1 Impurities in Peptide Synthesis
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Washing | Improve the washing protocol between coupling steps to ensure complete removal of excess activated amino acids. |
| Contaminated Starting Materials | Source high-purity Fmoc-amino acids and screen for the presence of dipeptide impurities.[7] Using Fmoc-amino acids synthesized from Fmoc-Osu can reduce the risk of dipeptide impurities.[7] |
| Premature Fmoc Deprotection | Avoid impurities in the DMF solvent, such as dimethylamine, which can cause premature deprotection.[7] The presence of certain amino acids like Lysine or Proline can also contribute to this issue.[7] |
Analytical and Experimental Protocols
Identification of n+1 and n-1 Impurities
The most common and powerful technique for identifying and characterizing these impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Experimental Protocol: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) coupled with Mass Spectrometry
This method is widely used for oligonucleotide analysis.[11][12]
Objective: To separate and identify the full-length product (FLP) from its n-1 and n+1 variants.
Methodology:
-
Sample Preparation: The synthesized oligonucleotide is cleaved from the solid support, deprotected, and desalted. The sample is then dissolved in a suitable solvent (e.g., water).[11]
-
Chromatographic Separation:
-
Column: A reversed-phase column (e.g., C18) is used.
-
Mobile Phase: A gradient of two mobile phases is typically employed.
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., a small alkyl amine like triethylamine) and a buffer (e.g., ammonium (B1175870) bicarbonate).[13]
-
Mobile Phase B: An organic solvent such as acetonitrile (B52724) or methanol.
-
-
Gradient: A linear gradient from a low to high concentration of Mobile Phase B is used to elute the oligonucleotides based on their length and hydrophobicity. The ion-pairing agent neutralizes the negative charge of the phosphate (B84403) backbone, allowing for separation based on size.[11]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to an electrospray ionization (ESI) source of a mass spectrometer.[5][6]
-
The mass spectrometer is operated in negative ion mode to detect the negatively charged oligonucleotides.
-
Full scan MS data is acquired to identify the molecular weights of the FLP and any co-eluting impurities. The n-1 impurity will have a mass corresponding to the FLP minus the mass of one nucleotide, while the n+1 impurity will have a mass corresponding to the FLP plus the mass of one nucleotide.
-
Tandem MS (MS/MS) can be used to fragment the ions and confirm the sequence of the impurities.[3]
-
Data Analysis: The chromatographic peaks are integrated to determine the relative abundance of the impurities. The mass spectra are analyzed to confirm the identity of each peak.
Quantitative Data Summary
The acceptable level of impurities is determined by regulatory guidelines and depends on the maximum daily dose of the drug.[14]
| Impurity Type | Typical Identification Threshold (ICH Q3A/B) | Typical Qualification Threshold (ICH Q3A/B) | Notes |
| Unspecified Impurity | ≤ 0.10% | - | For drug substances with a maximum daily dose ≤ 2 g/day . |
| Specified Impurity | > 0.10% | > 0.15% or 1.0 mg/day (whichever is lower) | For drug substances with a maximum daily dose ≤ 2 g/day . Levels must be justified by safety data.[15] |
Note: These are general thresholds and can vary based on the specific drug substance and its therapeutic indication.
Visualizations
Logical Workflow for Troubleshooting n-1 Impurities
Caption: A flowchart outlining the systematic approach to troubleshooting and minimizing n-1 impurities.
Causes and Effects of Synthesis Impurities
Caption: Diagram illustrating the relationship between common synthesis errors and the resulting n-1 or n+1 impurities.
References
- 1. Minimising impurity formation in oligonucleotide synthesis | ICON plc [iconplc.com]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of individual oligonucleotide impurities by small amine ion pair-RP HPLC MS and MS/MS: n - 1 impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 15. usp.org [usp.org]
Deprotection strategies for N3-Methyl-5-methyluridine containing oligonucleotides.
This guide provides detailed information, troubleshooting advice, and protocols for the deprotection of synthetic oligonucleotides containing the N3-Methyl-5-methyluridine modification. Given the sensitivity of N-methylated nucleosides to standard deprotection reagents, careful selection of methods and reaction conditions is critical to ensure the integrity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it require special handling during deprotection?
A1: this compound is a modified nucleoside where a methyl group is attached to the N3 position of the uracil (B121893) base, which itself is methylated at the 5-position (commonly known as thymidine). The N3-methylation makes the base susceptible to degradation or modification under the harsh basic conditions typically used for standard oligonucleotide deprotection, such as concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. These conditions can lead to ring-opening or demethylation, compromising the integrity and function of the oligonucleotide.
Q2: What are the primary challenges when deprotecting oligonucleotides containing this compound?
A2: The main challenge is to completely remove all protecting groups from the phosphate (B84403) backbone (e.g., cyanoethyl groups) and the exocyclic amines of standard bases (A, G, C) without damaging the sensitive this compound residue. The key is to use "mild" or "ultra-mild" deprotection strategies that are effective at lower temperatures or with less aggressive bases.[1][2]
Q3: Which deprotection reagents are recommended for oligonucleotides with this modification?
A3: To avoid degradation, milder deprotection reagents are strongly recommended. These include:
-
Aqueous Ammonium Hydroxide at room temperature: A gentler alternative to heating.
-
0.05 M Potassium Carbonate in Methanol (B129727): An effective non-nucleophilic base for removing phenoxyacetyl (Pac) or acetyl (Ac) protected bases.[2][3]
-
Tert-butylamine (B42293) (t-Butylamine)/water mixtures: A good option for sensitive modifications, often used for dyes.[1][2]
-
Ammonia/Methylamine (AMA): This reagent is very fast but must be used at reduced temperatures and times to prevent degradation of sensitive nucleosides.[1]
Q4: Do I need to use special phosphoramidites for the other bases in my sequence?
A4: Yes, for the best results, it is highly recommended to use phosphoramidites with mild protecting groups for the other nucleobases in your sequence. Using "UltraMILD" monomers, such as Pac-dA, iPr-Pac-dG, and Ac-dC, allows for deprotection under very gentle conditions (e.g., potassium carbonate in methanol) that are compatible with this compound.[1][2]
Troubleshooting Guide
Q: My mass spectrometry results show a peak corresponding to a loss of a methyl group. What happened? A: This indicates that demethylation of the this compound has occurred. This is a common side reaction when deprotection conditions are too harsh.
-
Cause: Exposure to strong bases (like concentrated ammonium hydroxide) at high temperatures.
-
Solution: Switch to a milder deprotection protocol. Use aqueous ammonium hydroxide at room temperature for an extended period (e.g., 16-24 hours) or use 0.05 M potassium carbonate in methanol if you used UltraMILD phosphoramidites for the other bases.[2][3]
Q: I am seeing significant degradation of my oligonucleotide in my HPLC or PAGE analysis. How can I prevent this? A: Oligonucleotide degradation suggests that the phosphodiester backbone or the modified base itself is being cleaved.
-
Cause: The N3-methylated base can make the glycosidic bond more labile or promote strand scission under certain conditions.
-
Solution 1 (Workflow Optimization): Ensure that every step of the deprotection and cleavage is performed meticulously. Avoid extended exposure to any single reagent unless specified by the protocol.
-
Solution 2 (Reagent Change): Use a less nucleophilic and milder base system. Tert-butylamine/water (1:3) at 60°C for 6 hours is an effective alternative that is gentler than ammonia-based reagents.[1][2]
Q: My analysis shows that the protecting groups on the other bases (A, G, C) were not fully removed, but I'm worried about increasing the deprotection time/temperature. What should I do? A: This is a classic challenge when deprotecting sensitive oligonucleotides. The conditions required to remove stubborn protecting groups (like isobutyryl-dG) can damage the sensitive modification.
-
Cause: The mild conditions used to preserve the this compound were insufficient to remove the more stable protecting groups on the standard bases.
-
Solution: The best strategy is preventative. Synthesize the oligonucleotide using UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[1][2] These protecting groups are designed to be removed under very gentle conditions that will not harm the this compound. If the synthesis has already been performed with standard protecting groups, you can try a carefully controlled, incremental increase in deprotection time at a moderate temperature (e.g., room temperature or 37°C), monitoring the reaction closely by HPLC/MS to find a balance between complete deprotection and minimal degradation.
Data and Deprotection Conditions
The following tables summarize recommended deprotection strategies for oligonucleotides containing sensitive modifications like this compound.
Table 1: Comparison of Mild Deprotection Reagents
| Reagent | Typical Conditions | Compatible Base Protection | Advantages | Disadvantages |
| Ammonium Hydroxide | Room Temperature, 16-24 h | Standard (Bz-A, Bz-C, iBu-G) | Simple, readily available | Very slow for complete removal of iBu-G |
| AMA (Ammonia/Methylamine 1:1) | Room Temperature, 2 h or 37°C, 30 min | Ac-dC, iBu-dG, dmf-dG | Fast deprotection times | Can be too harsh for very sensitive mods |
| Potassium Carbonate (0.05 M in MeOH) | Room Temperature, 4 h | UltraMILD (Pac-A, iPr-Pac-G, Ac-C) | Very gentle, non-nucleophilic | Requires UltraMILD phosphoramidites |
| t-Butylamine/Water (1:3 v/v) | 60°C, 6 h | Standard (Bz-A, Bz-C, iBu-G) | Effective for sensitive dyes/mods | Slower than AMA, requires heating |
Table 2: Recommended Deprotection Times for AMA Reagent at Various Temperatures [1]
| Protecting Group on dG | Temperature | Deprotection Time |
| iBu-dG, dmf-dG, or Ac-dG | Room Temp | 120 min |
| iBu-dG, dmf-dG, or Ac-dG | 37 °C | 30 min |
| iBu-dG, dmf-dG, or Ac-dG | 55 °C | 10 min |
| iBu-dG, dmf-dG, or Ac-dG | 65 °C | 5 min |
| Note: For this compound, using lower temperatures (RT or 37°C) is strongly advised. |
Experimental Protocols
Protocol 1: Ultra-Mild Deprotection using Potassium Carbonate in Methanol
This is the most recommended protocol when UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) have been used during synthesis.
-
Preparation: Prepare a fresh solution of 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol.
-
Cleavage and Deprotection:
-
Place the synthesis column or CPG from the column into a sealable vial.
-
Add 1.0 mL of the 0.05 M K₂CO₃ solution to the vial.
-
Seal the vial tightly and let it stand at room temperature for 4 hours. Agitate gently on an orbital shaker if possible.
-
-
Neutralization: Quench the reaction by adding a neutralizing buffer, such as 1.5 mL of 2 M Triethylammonium acetate (B1210297) (TEAA).
-
Recovery:
-
Transfer the supernatant to a new tube.
-
Wash the CPG support twice with 0.5 mL of water and combine the washes with the supernatant.
-
-
Purification: The resulting oligonucleotide solution is ready for desalting (e.g., via ethanol (B145695) precipitation or size-exclusion chromatography) and subsequent purification by HPLC or PAGE.
Protocol 2: Deprotection using Tert-Butylamine/Water
This protocol is suitable when standard protecting groups have been used and a milder alternative to ammonium hydroxide is needed.
-
Preparation: Prepare a deprotection solution of tert-butylamine and water in a 1:3 (v/v) ratio.
-
Cleavage and Deprotection:
-
Place the CPG support in a sealable, chemically resistant vial.
-
Add 1.0 mL of the tert-butylamine/water solution.
-
Seal the vial tightly and heat at 60°C for 6 hours.
-
-
Work-up:
-
Allow the vial to cool completely to room temperature.
-
Transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Wash the CPG twice with 0.5 mL of water and combine the washes.
-
Dry the combined solution in a vacuum concentrator.
-
-
Purification: Resuspend the dried oligonucleotide pellet in water for subsequent analysis and purification.
Visualized Workflows
Caption: General workflow for the deprotection and purification of sensitive oligonucleotides.
Caption: Decision tree for troubleshooting common deprotection issues.
References
Technical Support Center: The Impact of N3-Methyl-5-methyluridine on Oligonucleotide Secondary Structure
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and experimenting with oligonucleotides containing the N3-Methyl-5-methyluridine modification. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of incorporating this compound into an oligonucleotide on its secondary structure stability?
A: Direct quantitative thermodynamic data for oligonucleotides containing this compound is not extensively available in published literature. However, based on the known effects of the individual modifications (N3-methylation and 5-methylation of uridine), we can predict the likely impact:
-
N3-Methylation of Uridine (B1682114): The methyl group at the N3 position of the uracil (B121893) base disrupts the Watson-Crick hydrogen bond with adenine (B156593). This modification is generally considered to be significantly destabilizing to a duplex structure.
-
5-Methylation of Uridine: This modification is chemically equivalent to thymidine (B127349). In DNA, thymidine forms a slightly more stable base pair with adenine compared to uridine. In an RNA context, 5-methyluridine (B1664183) is expected to have a minor stabilizing effect on a duplex.
Overall Expectation: The significant destabilizing effect of the N3-methylation is likely to dominate over the minor stabilizing effect of the 5-methylation. Therefore, the incorporation of this compound is expected to destabilize the secondary structure of an oligonucleotide, leading to a lower melting temperature (Tm).
Q2: How does this compound affect base pairing?
A: The methyl group at the N3 position of the uridine base directly interferes with the hydrogen bond formation with its canonical partner, adenine. This steric hindrance prevents the formation of a standard Watson-Crick base pair. The resulting structure will likely have a local disruption or "bulge" at the modification site, leading to an overall less stable secondary structure.
Q3: What are the potential applications of using a destabilizing modification like this compound?
A: While often the goal is to increase stability, destabilizing modifications can be useful in specific applications, such as:
-
Probing Structure-Function Relationships: Introducing a localized destabilization can help to understand the importance of a specific base pair for the structure and function of an oligonucleotide.
-
Modulating Enzyme Interactions: The altered conformation around the modification site might influence the binding and activity of enzymes that process nucleic acids.
-
Fine-tuning Hybridization Probes: In certain diagnostic or research applications, a lower melting temperature might be desirable to achieve higher specificity.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, purification, and analysis of oligonucleotides containing this compound.
| Problem | Possible Cause | Recommended Solution |
| Low coupling efficiency during oligonucleotide synthesis | The this compound phosphoramidite (B1245037) may be sensitive to moisture or have lower reactivity.[1] | Ensure anhydrous conditions during synthesis. Use fresh, high-quality phosphoramidite. Consider extending the coupling time or using a stronger activator. |
| Incomplete deprotection of the oligonucleotide | The N3-methyl group might influence the accessibility of other protecting groups to the deprotection reagents. | Optimize deprotection conditions (time, temperature, reagent concentration). Analyze the product by mass spectrometry to confirm complete removal of all protecting groups. |
| Broad or multiple peaks during HPLC purification | The presence of deletion sequences (n-1, n-2) or other impurities. The modification may also lead to conformational isomers that resolve differently. | Optimize the synthesis protocol to minimize failure sequences.[1] Use a high-resolution purification method like ion-exchange HPLC or PAGE. Collect and analyze individual peaks by mass spectrometry. |
| Difficulty in determining the melting temperature (Tm) | The melting transition may be very broad or have a low hyperchromicity due to the destabilizing effect of the modification. | Increase the oligonucleotide concentration to favor duplex formation. Use a buffer with a higher salt concentration to stabilize the duplex.[2] Consider using alternative techniques like Circular Dichroism (CD) or Differential Scanning Calorimetry (DSC) for more sensitive measurements. |
| Unexpected results in biological assays | The modified oligonucleotide may have altered binding affinity to its target or interact non-specifically with other cellular components. The destabilized structure might be more susceptible to nuclease degradation. | Perform control experiments with unmodified and mismatch control oligonucleotides.[3] Characterize the binding affinity using techniques like surface plasmon resonance (SPR) or electrophoretic mobility shift assay (EMSA). Evaluate nuclease resistance in relevant biological media. |
Experimental Protocols
Synthesis and Purification of this compound Containing Oligonucleotides
The synthesis of oligonucleotides containing this compound is typically achieved using standard automated phosphoramidite chemistry on a solid support.[4][5]
Protocol:
-
Phosphoramidite Preparation: The this compound nucleoside is first synthesized and then converted to its 5'-O-DMT-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite derivative. This step is crucial and requires careful control of reaction conditions to ensure high purity of the final product.
-
Automated Solid-Phase Synthesis: The modified phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation.[5]
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a suitable deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purification: The crude oligonucleotide is purified to remove failure sequences and other impurities. High-performance liquid chromatography (HPLC) is the most common method for purifying modified oligonucleotides.[6]
Characterization of Oligonucleotide Secondary Structure
1. UV Thermal Denaturation (Melting Temperature, Tm) Analysis
This technique is used to determine the melting temperature (Tm) of the oligonucleotide duplex, which is a measure of its thermal stability.
Protocol:
-
Prepare samples of the oligonucleotide and its complementary strand at a known concentration (e.g., 1-5 µM) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Place the samples in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Heat the samples from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/min).
-
Monitor the absorbance at 260 nm as a function of temperature.
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the melting curve.
2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the overall conformation and secondary structure of the oligonucleotide.
Protocol:
-
Prepare the oligonucleotide sample in a suitable buffer, similar to the UV melting experiment.
-
Record the CD spectrum at a temperature below the Tm to ensure the duplex is formed. The spectrum of a standard B-form DNA duplex typically shows a positive band around 275 nm and a negative band around 245 nm. An A-form RNA duplex shows a strong positive band around 265 nm and a negative band around 210 nm.
-
Deviations from these standard spectra can indicate structural perturbations caused by the modification.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide high-resolution structural information about the oligonucleotide, including the conformation around the modification site and its impact on base pairing.
Protocol:
-
Prepare a concentrated sample of the oligonucleotide (typically >0.1 mM) in a suitable NMR buffer (e.g., containing D2O).
-
Acquire a series of 1D and 2D NMR spectra (e.g., 1H, 31P, COSY, NOESY).
-
The chemical shifts and nuclear Overhauser effects (NOEs) of the protons, particularly the imino protons involved in hydrogen bonding, can reveal detailed information about the structure and dynamics of the oligonucleotide.[7][8]
Data Presentation
As direct experimental data for this compound is not available in the searched literature, the following table presents a qualitative summary of the expected thermodynamic impact based on related modifications.
| Modification | Expected Change in Tm | Expected Change in ΔG° (Stability) | Rationale |
| N3-Methyluridine | Decrease | Increase (Less Negative) | Disrupts Watson-Crick H-bonding with Adenine. |
| 5-Methyluridine (Thymidine) | Slight Increase | Slight Decrease (More Negative) | Enhanced stacking interactions and more favorable hydrophobic interactions. |
| This compound | Net Decrease | Net Increase (Less Negative) | The significant destabilizing effect of N3-methylation is expected to outweigh the minor stabilizing effect of 5-methylation. |
Visualizations
Caption: Experimental workflow for modified oligonucleotides.
Caption: Disruption of Watson-Crick base pairing.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. idtdna.com [idtdna.com]
- 3. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. Validation of circular dichroic spectroscopy of synthetic oligonucleotide PS2.M for K+ concentration measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in antiviral assays with N3-Methyl-5-methyluridine.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results in antiviral assays utilizing N3-Methyl-5-methyluridine.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing lower than expected or no antiviral activity with this compound?
Possible Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Degradation | This compound, like many nucleoside analogs, may be susceptible to degradation. Prepare fresh stock solutions in an appropriate solvent like DMSO. For aqueous solutions, it is advisable to use them on the same day they are prepared.[1] Store the solid compound at -20°C for long-term stability.[1] |
| Incorrect Compound Concentration | Verify the initial concentration of your stock solution. If possible, confirm the purity and concentration using analytical methods like HPLC or spectrophotometry. Perform a dose-response experiment with a wider range of concentrations to ensure the effective concentration is not being missed. |
| Suboptimal Assay Conditions | Ensure that the multiplicity of infection (MOI), cell density, and incubation times are optimized for your specific virus and cell line. These factors can significantly impact the apparent efficacy of an antiviral compound. |
| Cellular Uptake or Metabolism Issues | As a nucleoside analog, this compound likely requires intracellular phosphorylation to its active triphosphate form.[2][3] The cell line you are using may have low levels of the necessary kinases. Consider using a different cell line or one known to efficiently phosphorylate uridine (B1682114) analogs. |
| Viral Resistance | The virus strain you are using may have pre-existing resistance to this class of compounds. If possible, test the compound against a reference-sensitive strain of the virus. Viral resistance to nucleoside analogs can arise from mutations in the viral polymerase that reduce the incorporation of the analog or increase its excision from the growing nucleic acid chain.[4] |
Question 2: I am observing significant cytotoxicity in my cell cultures, even at low concentrations of this compound. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Inhibition of Host Cell Polymerases | While nucleoside analogs are designed to be selective for viral polymerases, some can inhibit host DNA or RNA polymerases, leading to toxicity.[5] The toxicity of antiviral modified nucleoside drugs can arise from the recognition of the modified nucleoside triphosphate as a substrate by human nucleic acid polymerases.[5] |
| Mitochondrial Toxicity | Some nucleoside analogs are known to cause mitochondrial toxicity.[3] This can be assessed using specific assays that measure mitochondrial function, such as the MTT or XTT assay, which measure metabolic activity. |
| Off-Target Effects | The compound may have other cellular targets besides the viral polymerase. Consider performing broader toxicological profiling. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in your culture medium is non-toxic to your cells (typically <0.5%). Run a solvent-only control to assess its effect on cell viability.[1] |
Question 3: My results are highly variable between experiments. How can I improve the reproducibility of my antiviral assay?
Possible Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of the experiment. Passage number can also affect cell behavior; use cells within a defined passage range. |
| Variability in Virus Titer | Use a consistent and accurately titered virus stock for all experiments. Store viral stocks in small aliquots to avoid repeated freeze-thaw cycles, which can reduce infectivity. |
| Compound Preparation and Handling | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium. |
| Assay Readout Variability | The method used to quantify viral replication (e.g., plaque assay, qPCR, ELISA) can have inherent variability. Ensure the assay is properly validated and includes appropriate positive and negative controls in every plate. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a nucleoside analog.[] Its mechanism of action is believed to be the inhibition of viral RNA synthesis.[] Like other nucleoside analogs, it is likely phosphorylated within the host cell to its active triphosphate form. This active form then competes with the natural nucleotide (uridine triphosphate) for incorporation into the elongating viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[2][7] Incorporation of the modified nucleoside can lead to chain termination, thereby halting viral replication.[3][7]
Q2: What is the recommended solvent and storage condition for this compound?
A2: Based on the properties of the related compound 5-methyluridine, this compound is likely soluble in organic solvents such as DMSO and dimethylformamide.[1] It is expected to have limited solubility in aqueous buffers.[1][8] For long-term storage, the solid compound should be kept at -20°C.[1] Stock solutions in DMSO can also be stored at -20°C, but it is recommended to prepare fresh aqueous dilutions for each experiment and not to store aqueous solutions for more than one day.[1]
Q3: How should I determine the optimal concentration of this compound to use in my experiments?
A3: It is essential to perform a dose-response study to determine the half-maximal effective concentration (EC50) for antiviral activity and the half-maximal cytotoxic concentration (CC50) for toxicity in your specific cell line. The therapeutic window of the compound is represented by the selectivity index (SI), calculated as CC50 / EC50. A higher SI value indicates a more promising therapeutic potential.
Illustrative Data Presentation:
Table 1: Antiviral Activity and Cytotoxicity of this compound against Hepatitis C Virus (HCV) in Huh-7 cells (Hypothetical Data)
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 2.5 | >100 | >40 |
| Ribavirin (Control) | 5.0 | >100 | >20 |
Experimental Protocols
Protocol 1: General Antiviral Assay using qPCR
This protocol provides a general framework for assessing the antiviral activity of this compound by quantifying viral RNA levels.
-
Cell Seeding: Seed host cells (e.g., Huh-7 for HCV) in a 24-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate overnight under standard cell culture conditions.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., medium with the same concentration of DMSO as the highest compound concentration).
-
Infection and Treatment: Remove the growth medium from the cells. Add the virus at a predetermined MOI and incubate for 1-2 hours to allow for viral entry. After the incubation, remove the virus inoculum and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for a period that allows for significant viral replication (e.g., 48-72 hours).
-
RNA Extraction: At the end of the incubation period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR): Perform reverse transcription followed by qPCR (RT-qPCR) to quantify the levels of a specific viral RNA transcript. Use a host housekeeping gene for normalization.
-
Data Analysis: Calculate the relative viral RNA levels for each compound concentration compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pnas.org [pnas.org]
- 5. Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 8. 5-Methyluridine CAS#: 1463-10-1 [m.chemicalbook.com]
Technical Support Center: Enhancing Self-Amplifying RNA Stability with Modified Nucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working to improve the stability of self-amplifying RNA (saRNA) through the use of modified nucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of self-amplifying RNA (saRNA) a concern?
A1: The large size of saRNA, typically around 10,000 nucleotides, makes it more susceptible to degradation compared to smaller messenger RNA (mRNA) molecules.[1] This inherent instability can negatively impact protein expression levels and the overall efficacy of saRNA-based therapeutics and vaccines. Furthermore, unmodified saRNA can trigger a potent early interferon response upon entering a cell, leading to its degradation and inhibition of translation.[2]
Q2: How can modified nucleotides improve saRNA stability and function?
A2: Incorporating modified nucleotides into the saRNA sequence can enhance its stability and performance in several ways:
-
Reduced Immunogenicity: Modified nucleotides, such as 5-methylcytidine (B43896) (m5C) and pseudouridine (B1679824) (Ψ), can reduce the activation of innate immune sensors like Toll-like receptors (TLRs), thereby dampening the antiviral interferon response that can lead to RNA degradation.[3][4][5]
-
Increased Nuclease Resistance: Modifications can make the RNA backbone less susceptible to cleavage by cellular nucleases, prolonging its half-life within the cell.
-
Enhanced Translational Capacity: Some modifications have been shown to improve the efficiency of protein translation from the RNA template.[6]
Q3: Which modified nucleotides are compatible with saRNA?
A3: Research has shown that not all modified nucleotides are compatible with the complex replication machinery of saRNA.
-
Compatible: 5-methylcytidine (m5C) and 5-methyluridine (B1664183) (m5U) have been successfully incorporated into saRNA, leading to robust protein expression.[3][7] In some studies, complete substitution with m5C has been shown to significantly increase transfection efficiency and protein expression.[4]
-
Compatibility Issues: N1-methylpseudouridine (m1Ψ), a common modification in mRNA vaccines, has shown to be largely incompatible with saRNA replication, leading to no detectable protein expression in some systems.[3][7] However, recent studies suggest that specific mutations in the RNA-dependent RNA polymerase (RdRp) of the saRNA construct can partially overcome the negative impact of m1Ψ incorporation.[8]
Q4: Will using modified nucleotides in my saRNA affect downstream protein expression?
A4: Yes, the choice of modified nucleotide can significantly impact protein expression. For instance, saRNA containing m5C has been shown to result in a higher frequency of transfected cells expressing the protein of interest in vitro compared to canonical saRNA.[3] In vivo, m5U-containing saRNA has been observed to lead to more prolonged expression of a reporter gene.[3][7] Conversely, incorporating m1Ψ without compensatory mutations in the replicon can abrogate protein expression.[3]
Troubleshooting Guide
In Vitro Transcription (IVT) Issues
Problem: Low or no yield of saRNA after IVT.
| Possible Cause | Suggested Solution |
| Poor Quality DNA Template | Ensure the DNA template is high quality, linear, and free of contaminants like salts, which can inhibit RNA polymerase.[9] Verify linearization by running an aliquot on an agarose (B213101) gel.[9] |
| RNase Contamination | Maintain a strict RNase-free environment. Use RNase-free reagents, tips, and tubes.[10][11] Consider using an RNase inhibitor in your reaction.[9] |
| Suboptimal Reagent Concentrations | Optimize the concentration of magnesium ions, as this has a significant impact on RNA yield.[12] Also, ensure nucleotide concentrations are sufficient, as low concentrations can lead to premature termination.[9][13] |
| Inactive RNA Polymerase | Use a positive control template to confirm the activity of your T7 RNA polymerase.[9] Store the enzyme correctly and avoid repeated freeze-thaw cycles. |
| Incorrect Incubation Time/Temperature | For saRNA, an incubation time of 3-6 hours is often sufficient.[11] Lowering the incubation temperature to 30°C may help with GC-rich templates that can cause premature termination.[9] |
Problem: Presence of smaller, incomplete saRNA transcripts.
| Possible Cause | Suggested Solution |
| Premature Termination | This can be caused by low nucleotide concentrations.[13] Increasing the concentration of the limiting nucleotide can help produce more full-length transcripts.[13] For GC-rich templates, lowering the reaction temperature can also be beneficial.[9][13] |
| Degradation of saRNA | RNase contamination can lead to the degradation of your full-length transcripts into smaller fragments. Ensure all steps are performed in an RNase-free manner. |
| Secondary Structures in DNA Template | Complex secondary structures in the DNA template can cause the polymerase to dissociate. Lowering the incubation temperature may help the polymerase navigate these regions.[13] |
RNA Purification and Integrity Issues
Problem: Low recovery of saRNA after purification.
| Possible Cause | Suggested Solution |
| Inefficient Binding to Column | For silica-based columns, ensure the correct ratio of binding buffer and ethanol (B145695) is used.[10] The large size of saRNA may require optimization of binding conditions. |
| Incomplete Elution | Ensure the elution buffer is applied directly to the center of the column matrix and allow for sufficient incubation time.[10] Multiple elutions with smaller volumes can improve recovery.[10] |
| Carryover of Contaminants | Residual contaminants like guanidine (B92328) salts can inhibit downstream applications.[10] Ensure wash steps are performed correctly and avoid transferring any wash buffer into the final eluate.[10] |
Problem: Purified saRNA appears degraded on a gel.
| Possible Cause | Suggested Solution |
| RNase Contamination during Purification | Use RNase-free buffers and tubes throughout the purification process.[10] Work quickly and keep samples on ice when possible. |
| Improper Storage | Store purified saRNA at -70°C or below.[10] Avoid multiple freeze-thaw cycles. |
| Mechanical Shearing | The large size of saRNA makes it susceptible to shearing. Avoid vigorous vortexing or pipetting. |
Transfection and Expression Issues
Problem: Low protein expression despite successful saRNA synthesis and purification.
| Possible Cause | Suggested Solution |
| Incompatible Modified Nucleotide | As noted, m1Ψ can inhibit saRNA replication and subsequent protein expression.[3] Confirm the compatibility of your chosen modified nucleotide with the saRNA replicon. |
| Poor Transfection Efficiency | Optimize your delivery method (e.g., lipid nanoparticles, electroporation). The formulation of the delivery vehicle is critical for protecting the saRNA and facilitating cellular uptake.[14][15] |
| Innate Immune Response | Even with modified nucleotides, saRNA can trigger an immune response that shuts down translation.[2] The choice and extent of modification can influence this.[5] |
| saRNA Integrity Post-Transfection | The intracellular stability of the saRNA is crucial. The use of stabilizing modified nucleotides like m5C and m5U can help prolong the functional lifetime of the saRNA.[3][7] |
Quantitative Data Summary
The following tables summarize the impact of different modified nucleotides on saRNA performance based on published data.
Table 1: In Vitro GFP Expression with Modified saRNA
| saRNA Nucleotide Composition | % GFP-Positive Cells |
| Canonical (A, U, C, G) | 20% |
| m5C | 33% |
| m5U | 24% |
| m5C / m5U | 15% |
| m1Ψ | 0.04% |
| (Data adapted from a study on HEK-293T cells transfected with GFP-encoding saRNAs)[3] |
Table 2: In Vitro Transfection Efficiency and Protein Expression
| saRNA Modification | Transfection Efficiency Improvement (vs. N1mΨ-modified) | Protein Expression (vs. Unmodified saRNA) |
| hm5C | 14-fold higher | - |
| m5C | 10-fold higher | 4.9-fold higher |
| m5U | 8-fold higher | - |
| (Data adapted from a study on HEK293T cells)[4][16] |
Experimental Protocols
Protocol 1: In Vitro Transcription of saRNA with Modified Nucleotides
This protocol outlines the general steps for synthesizing saRNA using T7 RNA polymerase and incorporating modified nucleotides.
Materials:
-
Linearized plasmid DNA template containing the saRNA sequence downstream of a T7 promoter.
-
T7 RNA Polymerase
-
Transcription Buffer (typically contains Tris-HCl, MgCl₂, spermidine, DTT)
-
RNase Inhibitor
-
NTP solution containing ATP, GTP, and the desired canonical and/or modified CTP and UTP analogues (e.g., 5-methyl-CTP, 5-methyl-UTP).
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep enzymes on ice.
-
In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:
-
Nuclease-free water
-
Transcription Buffer
-
RNase Inhibitor
-
NTP solution (with modified nucleotides)
-
Linearized DNA template (0.5-1 µg)
-
T7 RNA Polymerase
-
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents.
-
Incubate the reaction at 37°C for 2-4 hours. The mixture may become turbid, which is an indication of RNA synthesis.[11]
-
After incubation, add DNase I to the reaction to digest the DNA template. Incubate at 37°C for 15-30 minutes.
-
Proceed immediately to RNA purification.
Protocol 2: Purification of saRNA using a Spin Column
This protocol provides a general method for purifying the transcribed saRNA.
Materials:
-
IVT reaction mixture
-
RNA binding buffer
-
Ethanol (96-100%)
-
RNA wash buffer
-
Nuclease-free water
-
RNA purification spin column and collection tubes
Procedure:
-
Add RNA binding buffer to the IVT reaction mixture and mix well.
-
Add ethanol and mix thoroughly by pipetting.
-
Transfer the sample to the spin column placed in a collection tube.
-
Centrifuge for 1 minute and discard the flow-through.
-
Add RNA wash buffer to the column and centrifuge for 1 minute. Discard the flow-through. Repeat this wash step.
-
Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.
-
Place the column in a clean, nuclease-free collection tube.
-
Add nuclease-free water directly to the center of the column membrane.
-
Incubate for 1-5 minutes at room temperature.
-
Centrifuge for 1-2 minutes to elute the purified saRNA.
-
Determine the concentration and purity of the saRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via denaturing agarose gel electrophoresis.
Visualizations
Caption: Workflow for saRNA synthesis with modified nucleotides.
Caption: Troubleshooting logic for low saRNA expression.
References
- 1. Self-amplifying RNA may reduce side effects associated with RNA vaccines | Drug Discovery News [drugdiscoverynews.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 6. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Improvement in the potency of a N1-methylpseudouridine-modified self-amplifying RNA through mutations in the RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.zageno.com [go.zageno.com]
- 10. neb.com [neb.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inside out: optimization of lipid nanoparticle formulations for exterior complexation and in vivo delivery of saRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sites.bu.edu [sites.bu.edu]
Technical Support Center: RNase Contamination in Modified RNA Synthesis
Welcome to the Technical Support Center for modified RNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to RNase contamination.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of RNase contamination in the lab?
RNases are ubiquitous and robust enzymes that can be introduced into your experiments from various sources.[1][2][3] Key sources include:
-
Personnel: RNases are present on human skin, hair, and in saliva.[1][3][4] Ungloved hands are a major source of contamination.[4]
-
Environment: Dust particles, bacteria, and fungi present in the air and on lab surfaces are common sources of RNases.[1][4]
-
Reagents and Solutions: Aqueous solutions, buffers, and even commercially prepared enzymes can be contaminated with RNases.[1][2][4] Water is a frequent source of contamination if not properly treated.[1][4]
-
Laboratory Equipment: Pipettors, glassware, plasticware, and electrophoresis equipment can all be contaminated with RNases.[1][4] Autoclaving alone may not be sufficient to eliminate all RNase activity, as some RNases can renature upon cooling.[4]
-
Samples: The biological material itself can contain endogenous RNases.[5]
Q2: How can I prevent RNase contamination in my experiments?
A proactive approach is the best defense against RNase contamination. Key prevention strategies include:
-
Dedicated Workspace: Designate a specific area in the lab solely for RNA work to minimize cross-contamination.[2][6]
-
Personal Protective Equipment (PPE): Always wear gloves and a clean lab coat.[7] Change gloves frequently, especially after touching surfaces outside the designated RNA work area.[2][7] Consider wearing a face mask to prevent contamination from breathing or talking over samples.[8][9]
-
Use of Certified RNase-Free Products: Whenever possible, use commercially available RNase-free pipette tips, microcentrifuge tubes, and reagents.[2][4][6][7]
-
Proper Handling Techniques: Use sterile, filtered pipette tips.[5][9] Avoid talking or breathing over open tubes.[6][8] Keep all tubes and reagent bottles closed when not in use.[7]
-
Regular Decontamination: Routinely clean benchtops, pipettors, and other equipment with RNase decontamination solutions.[6]
Q3: What are the most effective methods for decontaminating lab equipment and solutions?
Several methods can be used to eliminate RNases from equipment and solutions. The choice of method depends on the material being decontaminated.
Summary of Decontamination Methods
| Method | Application | Procedure | Key Considerations |
| Baking | Glassware, Metalware | Bake at 180°C for several hours.[2][3][10] Some sources recommend 450°F (232°C) for 6-8 hours.[4][11] | Effective for heat-stable items. |
| DEPC Treatment | Aqueous Solutions (except Tris-based buffers) | Add DEPC to a final concentration of 0.1% (v/v), incubate overnight, and then autoclave to inactivate the remaining DEPC.[11][12][13] | DEPC is a suspected carcinogen and must be handled with care.[14] It can react with primary amines, so it cannot be used with Tris buffers.[1][12][13] |
| Hydrogen Peroxide | Plasticware, Electrophoresis Tanks | Soak in 3% hydrogen peroxide for 10-15 minutes, then rinse thoroughly with RNase-free water.[8][10][13] | A good alternative for materials that cannot be baked. |
| Sodium Hydroxide (NaOH) | Plasticware | Soak in 0.1 M NaOH with 1 mM EDTA for 2 hours at 37°C, then rinse with DEPC-treated water and autoclave.[8] | Effective for robust plasticware. |
| Commercial Decontamination Solutions | Surfaces, Pipettors, Glassware, Plasticware | Apply the solution directly to the surface, wipe, and then rinse with RNase-free water.[15][16] | Convenient and effective for routine cleaning. Always follow the manufacturer's instructions. |
| UV Irradiation | Surfaces, Microplates | Exposing surfaces to high-intensity UV light (e.g., 275 nm and 365 nm) can inactivate RNases in under 5 minutes.[17] | A rapid, chemical-free method.[17] |
Q4: How do I know if my RNA is degraded by RNases?
The integrity of your RNA can be assessed by denaturing agarose (B213101) gel electrophoresis. Intact total RNA will show sharp, clear bands corresponding to the ribosomal RNA (rRNA) subunits (e.g., 28S and 18S rRNA for eukaryotic samples).[18] If the RNA is degraded, you will observe a smear along the lane instead of distinct bands.[18]
Q5: Can I rescue an experiment if I suspect RNase contamination?
While preventing contamination is ideal, you can take steps to mitigate its effects if suspected during an experiment. The use of RNase inhibitors is highly recommended in enzymatic reactions involving RNA, such as in vitro transcription and reverse transcription.[10][11][18] These proteins bind to and inactivate a broad spectrum of RNases.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during modified RNA synthesis.
Issue 1: Low or no yield of in vitro transcribed RNA.
| Possible Cause | Recommended Action |
| RNase contamination of reagents or template DNA. | Use a fresh set of certified RNase-free reagents. If you suspect the DNA template is contaminated (e.g., from a plasmid prep using RNase), treat it with Proteinase K followed by phenol:chloroform extraction.[19] Incorporate an RNase inhibitor into the in vitro transcription reaction.[20] |
| Degradation of template DNA. | Analyze the integrity of your linearized DNA template on an agarose gel before starting the transcription reaction.[20] |
| Suboptimal reaction conditions. | Ensure the nucleotide concentration is adequate. For GC-rich templates, consider lowering the reaction temperature to 30°C from the standard 37°C to promote full-length transcript synthesis.[20] |
Issue 2: Smearing of RNA on a denaturing agarose gel.
| Possible Cause | Recommended Action |
| Widespread RNase contamination. | This indicates a significant contamination issue. Decontaminate your entire workspace, including benchtops, pipettors, and gel electrophoresis equipment using an appropriate method (see decontamination table).[21] Use fresh, certified RNase-free buffers and reagents for both the RNA sample preparation and the gel electrophoresis. |
| Contamination introduced during sample handling. | Always wear fresh gloves and use filtered pipette tips.[5][9] Keep RNA samples on ice whenever possible to reduce enzymatic activity.[9][22] |
| Improper storage of RNA samples. | For short-term storage, keep RNA at -80°C in an RNase-free buffer containing a chelating agent like EDTA to prevent heat-induced strand scission.[1] For long-term storage, store RNA as an ethanol (B145695) precipitate at -20°C.[1][10] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Action |
| Intermittent RNase contamination. | Implement a strict and consistent RNase-free workflow for all experiments. This includes dedicating a specific set of pipettes and labware for RNA work only.[5][18] |
| Variability in reagent quality. | Aliquot your reagents into smaller, single-use volumes to prevent contamination of stock solutions.[23] Test new batches of reagents for RNase activity before use in critical experiments. |
Experimental Protocols
Protocol 1: RNase Detection using a Fluorescence-Based Assay
This protocol is based on the principle of a fluorescently-labeled RNA substrate that emits a signal upon cleavage by RNases.[24][25]
Materials:
-
RNase detection kit (e.g., RNaseAlert™)[24]
-
Sample to be tested (e.g., buffer, water, purified enzyme)
-
RNase-free microcentrifuge tubes or 96-well plate
-
Incubator or heat block set to 37°C
-
Fluorometer or UV transilluminator[24]
Procedure:
-
Reconstitute the lyophilized RNA substrate in the provided reaction buffer according to the manufacturer's instructions.
-
In an RNase-free tube or well, add your sample to the substrate-buffer mixture.
-
Include a positive control (containing a known amount of RNase) and a negative control (using RNase-free water instead of your sample).
-
Incubate the reactions at 37°C for the time specified by the kit manufacturer (typically 30-60 minutes).[24]
-
Measure the fluorescence. For a quantitative result, use a fluorometer. For a qualitative visual result, place the tubes on a UV transilluminator.[24] An increase in fluorescence compared to the negative control indicates the presence of RNase activity.[24][25]
Protocol 2: DEPC Treatment of Water
This protocol describes how to prepare RNase-free water using diethyl pyrocarbonate (DEPC).
Materials:
-
High-purity water (e.g., Milli-Q™)
-
Diethyl pyrocarbonate (DEPC) [handle with care in a fume hood]
-
Autoclavable glass bottle
-
Stir bar and stir plate
-
Autoclave
Procedure:
-
In a fume hood, add 1 ml of DEPC to 1 liter of high-purity water in an autoclavable glass bottle (final concentration 0.1% v/v).[13]
-
Add a stir bar and stir the solution for at least 2 hours, or leave it to stand overnight at room temperature.[13]
-
Loosen the cap of the bottle and autoclave the solution for at least 1 hour to inactivate any remaining DEPC.[13] The autoclaving step is crucial as residual DEPC can react with RNA and proteins.[2][11]
-
Allow the water to cool completely. The water is now RNase-free and ready for use.
Visual Guides
Caption: Troubleshooting workflow for RNase contamination issues.
Caption: Key components of an RNase prevention strategy.
References
- 1. The Basics: RNase Control | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. neb.com [neb.com]
- 3. youtube.com [youtube.com]
- 4. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 7. Working with RNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips for Working with RNA - University of Mississippi Medical Center [umc.edu]
- 10. Working with RNA: Hints and Tips | Bioline | Meridian Bioscience [bioline.com]
- 11. susupport.com [susupport.com]
- 12. lifescience.roche.com [lifescience.roche.com]
- 13. neb.com [neb.com]
- 14. coleparmer.com [coleparmer.com]
- 15. niehs.nih.gov [niehs.nih.gov]
- 16. RNase Decontamination | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Solving the case of RNase contamination - Phoseon Technology [phoseon.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. go.zageno.com [go.zageno.com]
- 21. mpbio.com [mpbio.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. RNase Inactivation Reagents | Genetics | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 24. RNase Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. youtube.com [youtube.com]
Incomplete deprotection of silyl groups in RNA synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the incomplete deprotection of silyl (B83357) groups during RNA synthesis.
Troubleshooting Guide: Incomplete Silyl Group Deprotection
This guide addresses specific issues that may arise during the deprotection of 2'-O-silyl groups (like TBDMS or TOM) from synthetic RNA oligonucleotides.
Problem: Multiple bands or smearing are observed on a gel after purification.
Q: Why does my purified RNA show multiple bands or a smear on a polyacrylamide gel, and how can I fix it?
A: This is a classic symptom of incomplete removal of the 2'-O-silyl protecting groups.[1] Each remaining silyl group adds to the molecule's mass and alters its charge, leading to a population of molecules with varying electrophoretic mobility. Pyrimidine-rich sequences are particularly susceptible to incomplete deprotection.[1]
Troubleshooting Workflow:
-
Confirm Incomplete Deprotection: Re-treat an aliquot of the problematic RNA with fresh deprotection reagent.[1] If the multiple bands collapse into a single, sharp band, incomplete deprotection is confirmed.[1]
-
Check Reagent Quality: The most common culprit is the deprotection reagent itself, especially tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
-
Water Content: TBAF is highly sensitive to moisture.[2][3] Water content above 5% can significantly slow down or halt the deprotection reaction, particularly for pyrimidines.[1][3] Use Karl Fischer titration to check the water content of your TBAF solution.[1]
-
Reagent Age: Use fresh bottles of TBAF or other fluoride reagents. Older reagents may have absorbed atmospheric moisture.
-
-
Optimize Deprotection Conditions: If reagent quality is confirmed, review your protocol. Deprotection times may need to be extended, especially for long RNA fragments.[3][4]
-
Switch Reagents: Consider using an alternative to TBAF, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).[2][3][5][6] TEA·3HF is less sensitive to water, can offer faster deprotection, and may result in a cleaner reaction with a simpler workup.[3][6]
Troubleshooting Workflow Diagram
Caption: Workflow for diagnosing and resolving incomplete silyl group removal.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete silyl group deprotection?
The most common cause is the degradation of the fluoride reagent, typically TBAF, due to moisture.[1][3] Water content exceeding 5% in the TBAF solution can severely inhibit the reaction.[1] Other factors include insufficient reaction time, especially for longer oligonucleotides, and suboptimal reaction temperatures.[2][4]
Q2: How can I detect incomplete deprotection of my RNA sample?
Several analytical methods can be used:
-
Polyacrylamide Gel Electrophoresis (PAGE): Incompletely deprotected RNA will appear as multiple bands or a smear above the expected product band.[1]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) or anion-exchange (AEX-HPLC) can resolve species with and without silyl groups.[2][7] In RP-HPLC, incompletely deprotected oligos will have longer retention times.[7]
-
Mass Spectrometry (MS): This is a definitive method to confirm the presence of residual silyl groups by analyzing the mass of the oligonucleotide.[8][9]
-
Antibody-Based Detection: Monoclonal antibodies specific to protecting groups can be used to detect their presence, particularly in microarray applications.[10][11]
Q3: What is the impact of incomplete deprotection on my experiments?
Residual 2'-O-silyl groups can have significant negative consequences. The bulky silyl group can interfere with the proper folding of the RNA molecule, disrupt its binding to proteins or other nucleic acids, and render it biologically inactive in applications like siRNA-mediated gene silencing or ribozyme catalysis.[1]
Q4: Are there alternatives to TBAF for silyl group removal?
Yes, triethylamine trihydrofluoride (TEA·3HF) is a widely used and often more reliable alternative.[2][3] It is less sensitive to water and can provide faster and cleaner deprotection.[3] Other fluoride sources like ammonium (B1175870) fluoride and potassium fluoride have also been used under specific conditions.[12][13]
Q5: Can the choice of base-protecting groups affect silyl deprotection?
While the base deprotection step is separate, using base-labile protecting groups (like phenoxyacetyl for A and G, and acetyl for C) allows for milder base deprotection conditions (e.g., using methylamine).[2][4] This minimizes the risk of premature silyl group loss during the base deprotection step, which can lead to chain cleavage.[4]
Q6: Does the RNA sequence affect the efficiency of silyl deprotection?
Yes, pyrimidine-rich (C and U) sequences have been observed to be more prone to incomplete deprotection than purine-rich (A and G) sequences when using TBAF reagent with higher water content.[1]
Data & Protocols
Table 1: Comparison of Common Silyl Deprotection Reagents & Conditions
| Reagent | Typical Conditions | Advantages | Disadvantages | Citations |
| TBAF in THF | 1 M solution, Room Temp, 8-24 hours | Effective when anhydrous | Highly sensitive to water; can result in incomplete deprotection; salts can be difficult to remove. | [2][3] |
| TEA·3HF | Neat or in NMP/DMSO, 65°C, 1.5-2.5 hours | Less sensitive to water; faster reaction times; simpler workup via precipitation. | Reagent is corrosive. | [2][3][5] |
| Aqueous Methylamine | 40% aq. solution, 65°C, 10 min (for base deprotection) | Fast and efficient for base deprotection. | Not for silyl group removal; harsh conditions can cause some premature desilylation if not controlled. | [14] |
| AMA (Ammonium Hydroxide/ 40% Methylamine) | 65°C, 10 min (for base deprotection) | Very fast ("UltraFast") deprotection of bases. | Not for silyl group removal. Requires Ac-C monomers to avoid side reactions. | [5][15] |
Experimental Protocols
Protocol 1: Silyl Deprotection using TEA·3HF
This protocol is adapted for a standard DMT-off RNA oligonucleotide following cleavage and base deprotection.
-
Preparation: After base deprotection, evaporate the oligonucleotide solution to dryness. Ensure all ammonia (B1221849) is removed.
-
Dissolution: Resuspend the dried RNA pellet in anhydrous DMSO (e.g., 100-115 µL).[6][15] If necessary, gently heat at 65°C for up to 5 minutes to ensure complete dissolution.[15]
-
Reaction: Add TEA·3HF (e.g., 125 µL).[15] Mix well by vortexing.
-
Incubation: Heat the mixture at 65°C for 2.5 hours in a tightly sealed, RNase-free polypropylene (B1209903) tube.[5][15]
-
Quenching & Precipitation: Cool the reaction tube. Precipitate the fully deprotected RNA by adding 25 µL of 3 M Sodium Acetate, followed by 1 mL of n-butanol.[2][14] Vortex and cool at -70°C for 1 hour or -20°C overnight.
-
Recovery: Centrifuge the sample (e.g., 10,000 x g for 30 min) to pellet the RNA.[2] Decant the supernatant, wash the pellet with 70% ethanol, and air-dry before resuspending in an appropriate RNase-free buffer.
Protocol 2: Analysis by Denaturing PAGE (dPAGE)
-
Sample Preparation: Resuspend the dried RNA pellet in an appropriate volume of RNase-free water or buffer. Mix an aliquot of the RNA sample with an equal volume of 2X formamide (B127407) loading buffer.
-
Denaturation: Heat the sample at 95°C for 3-5 minutes, then immediately place on ice.
-
Gel Electrophoresis: Load the denatured sample onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea) in TBE buffer.
-
Visualization: Run the gel until the tracking dye has migrated to the desired position. Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel documentation system. Incomplete deprotection will be visible as bands migrating slower than the main product.
Mechanism of Silyl Deprotection
The removal of silyl ethers is typically achieved via nucleophilic attack by a fluoride ion on the silicon atom.
Caption: Mechanism of fluoride-mediated cleavage of a 2'-O-silyl ether.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing incomplete deprotection of microarray oligonucleotides in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2009117227A2 - Deprotection of oligonucleotides that contain one or more ribonucleotides - Google Patents [patents.google.com]
- 13. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. glenresearch.com [glenresearch.com]
Validation & Comparative
A Comparative Analysis of N3-Methyl-5-methyluridine and N1-methylpseudouridine on mRNA Stability and Function
For researchers, scientists, and drug development professionals, the choice of modified nucleotides is a critical determinant of mRNA therapeutic efficacy. This guide provides a detailed comparison of N3-methyl-5-methyluridine (m3m5U) and N1-methylpseudouridine (m1Ψ), focusing on their impact on mRNA stability, translation efficiency, and immunogenicity, supported by experimental data and protocols.
The landscape of mRNA-based therapeutics has been revolutionized by the strategic incorporation of modified nucleosides, which enhance stability and translational efficiency while mitigating innate immune responses. Among the most pivotal of these modifications is N1-methylpseudouridine (m1Ψ), a cornerstone of the Pfizer-BioNTech and Moderna COVID-19 vaccines.[1][2][3][4] This guide provides a comparative overview of m1Ψ and the less-studied this compound (m3m5U), offering insights into their potential roles in optimizing mRNA drug products.
Executive Summary: N1-methylpseudouridine as the Gold Standard
Comparative Data on Nucleoside Modifications
The following table summarizes the known effects of m1Ψ and the anticipated effects of m3m5U based on available data for its constituent modifications.
| Feature | N1-methylpseudouridine (m1Ψ) | This compound (m3m5U) |
| mRNA Stability | Significantly increases functional half-life.[7] This is attributed to enhanced base stacking and stabilization of the mRNA secondary structure.[6][8] | Data is limited. 5-methyluridine (B1664183) (m5U) has been shown to promote the stability of some RNAs.[9] The impact of the N3-methylation on uridine (B1682114) in the context of a full mRNA is not well-documented in direct comparison. |
| Translation Efficiency | Markedly enhances protein expression, potentially by increasing ribosome density on the mRNA.[4] | The translational yield of mRNAs containing 5-methyluridine (m5U) was found to be similar to unmodified transcripts in some studies.[10] The combined effect with N3-methylation is not established. |
| Immunogenicity | Substantially reduces innate immune activation by decreasing recognition by Toll-like receptors (TLRs).[4][11] | Information is scarce. 5-methyluridine has been incorporated into transcripts to reduce TLR activation.[10] |
| Fidelity of Translation | Does not significantly alter decoding accuracy during translation.[12] | Not extensively studied. |
In-Depth Analysis of Nucleoside Modifications
N1-methylpseudouridine (m1Ψ)
N1-methylpseudouridine is an isomer of uridine with a methyl group at the N1 position of the pseudouridine (B1679824) base. This modification has been extensively studied and has demonstrated multiple beneficial properties for mRNA therapeutics:
-
Enhanced Stability: The presence of m1Ψ stabilizes the mRNA duplex, likely through improved base stacking interactions.[6][8] This increased stability translates to a longer functional half-life of the mRNA within the cell, allowing for prolonged protein production.[7]
-
Increased Translation: Complete substitution of uridine with m1Ψ has been shown to dramatically increase protein expression from the modified mRNA.[1][4] This is thought to occur through a combination of increased mRNA stability and potentially more efficient recruitment of the translational machinery.
-
Reduced Immunogenicity: A critical advantage of m1Ψ is its ability to evade recognition by innate immune sensors, such as Toll-like receptors 3, 7, and 8.[10] This blunts the inflammatory response that can be triggered by in vitro transcribed mRNA, improving the safety and efficacy of mRNA-based drugs.[11]
This compound (m3m5U)
Direct experimental data on the effects of this compound on mRNA stability and function is limited. However, insights can be drawn from studies on its components:
-
5-methyluridine (m5U): This modification is naturally found in various RNA species.[9] Some studies have shown that the incorporation of m5U can enhance the stability of RNA.[9] However, its effect on the translational output of mRNA has been reported to be comparable to that of unmodified mRNA.[10]
-
N3-methyluridine (m3U): The methylation at the N3 position of uridine is less common in mRNA. While synthetic methods for incorporating N3-methyluridine into oligonucleotides exist, its specific contribution to the stability and translational efficiency of a full-length mRNA molecule has not been extensively characterized in comparison to m1Ψ.[7][13]
Experimental Protocols
mRNA Stability Assay Using Transcriptional Inhibition with Actinomycin D
This protocol is a common method to determine the half-life of a specific mRNA in cultured cells.
Principle: Transcription is halted using Actinomycin D, and the decay of the target mRNA is measured over time using quantitative reverse transcription PCR (qRT-PCR).
Methodology:
-
Cell Culture and Treatment: Plate mammalian cells at an appropriate density and allow them to adhere.
-
Transcription Inhibition: Add Actinomycin D to the cell culture medium at a final concentration of 5-10 µg/mL to block new mRNA synthesis.[1]
-
Sample Collection: At various time points after Actinomycin D addition (e.g., 0, 1, 2, 4, 6, 8 hours), harvest the cells.[1]
-
RNA Extraction: Isolate total RNA from the collected cell pellets using a suitable method, such as TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit with random hexamers and oligo(dT) primers.[1]
-
qRT-PCR: Perform quantitative PCR using primers specific for the mRNA of interest and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene and the 0-hour time point. The mRNA half-life is determined by plotting the percentage of remaining mRNA versus time and fitting the data to a one-phase decay curve.
Luciferase Reporter Assay for Functional mRNA Half-life
This assay measures the functional stability of an mRNA by quantifying the expression of a reporter protein over time.
Principle: An mRNA encoding a reporter protein (e.g., Firefly luciferase) is transfected into cells. The luciferase activity is measured at different time points, and the decay of the signal reflects the functional half-life of the mRNA.
Methodology:
-
Construct Design: Clone the 3' UTR of the gene of interest downstream of a luciferase reporter gene in an expression vector suitable for in vitro transcription.
-
In Vitro Transcription: Synthesize capped and polyadenylated luciferase mRNAs containing the desired modifications (e.g., fully substituted with m1Ψ or m3m5U).
-
Transfection: Transfect the in vitro transcribed mRNAs into cultured cells using a suitable transfection reagent.
-
Lysis and Luciferase Assay: At various time points post-transfection, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.
-
Data Analysis: Plot the luciferase activity against time. The decay in luminescence reflects the combined rate of mRNA degradation and protein clearance. To specifically assess mRNA stability, this assay can be combined with a transcriptional inhibitor or by measuring luciferase mRNA levels directly via qRT-PCR at each time point.
Conclusion
The incorporation of N1-methylpseudouridine has been a pivotal advancement in the field of mRNA therapeutics, offering a robust solution to enhance stability, boost protein production, and reduce immunogenicity. While this compound remains a less explored modification, the existing data on 5-methyluridine suggests a potential role in influencing mRNA stability. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of m3m5U and other novel nucleoside modifications to expand the toolkit for designing next-generation mRNA medicines.
References
- 1. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of RBP Regulation and Co-regulation of mRNA 3' UTR Regions in a Luciferase Reporter System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
- 7. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 10. pnas.org [pnas.org]
- 11. areterna.com [areterna.com]
- 12. Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Antiviral Efficacy of N3-Methyl-5-methyluridine and Ribavirin
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of antiviral research, the exploration of nucleoside analogs remains a cornerstone for developing effective therapeutics. This guide provides a comparative overview of two such compounds: N3-Methyl-5-methyluridine and the well-established broad-spectrum antiviral, ribavirin (B1680618). While extensive data is available for ribavirin, information on the specific antiviral efficacy of this compound is limited in the public domain. This comparison, therefore, juxtaposes the known attributes of both compounds to offer a current perspective for the scientific community.
I. Overview of Antiviral Compounds
Ribavirin is a synthetic guanosine (B1672433) analog with a broad spectrum of activity against a wide range of RNA and DNA viruses.[1][2][3] It is clinically used in combination therapies, most notably for hepatitis C and respiratory syncytial virus (RSV), and has been investigated for use against other viral infections, including viral hemorrhagic fevers.[1][2][4]
II. Quantitative Data on Antiviral Activity
A direct quantitative comparison of the antiviral efficacy of this compound and ribavirin is not possible due to the lack of publicly available data for this compound. The following table summarizes the available information and provides example data for ribavirin's activity against various viruses to illustrate the type of quantitative data available for this established drug.
| Feature | This compound | Ribavirin |
| Antiviral Spectrum | Stated to have activity against viruses like Hepatitis C, but the full spectrum is not defined in available literature.[5] | Broad-spectrum activity against many RNA and DNA viruses, including HCV, RSV, influenza viruses, and some hemorrhagic fever viruses.[1][2][3][4] |
| EC50 / IC50 | Data not available in public literature. | Crimean-Congo Hemorrhagic Fever Virus (CCHFV): IC50 = 0.6-2.8 µg/ml.[6] Yellow Fever Virus (YFV): EC50 = 12.3 ± 5.6 μg/ml.[7] Human Parainfluenza Virus 3 (hPIV3): EC50 = 9.4 ± 6.1 μg/ml.[7] |
| CC50 | Data not available in public literature. | Vero E6 cells: >32 µg/ml.[6] |
| Selectivity Index (SI) | Data not available in public literature. | Varies depending on the virus and cell line. |
III. Mechanisms of Action
The proposed and established mechanisms of action for this compound and ribavirin differ significantly in their complexity and supporting evidence.
This compound: Proposed Mechanism
As a nucleoside analog, this compound is thought to act as an inhibitor of viral RNA synthesis. After intracellular phosphorylation to its triphosphate form, it can be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation can lead to chain termination or introduce mutations, thereby inhibiting viral replication.
Caption: Proposed mechanism of this compound.
Ribavirin: Multifaceted Mechanism of Action
Ribavirin's antiviral activity is attributed to several distinct mechanisms, making it a multifaceted inhibitor of viral replication.[8][9]
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits the host cell enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools.[8][9] This GTP depletion limits the availability of the necessary building blocks for viral genome replication.[9]
-
Direct Inhibition of Viral Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerases, directly interfering with the synthesis of the viral genome.[8][9]
-
Lethal Mutagenesis: Ribavirin triphosphate can be incorporated into the viral RNA genome. Due to its ambiguous base-pairing properties, it can pair with both cytosine and uracil, leading to an increased mutation rate in the viral genome.[8] This can push the virus over an "error catastrophe" threshold, resulting in non-viable progeny.
-
Immunomodulation: Ribavirin may also exert immunomodulatory effects, shifting the immune response towards a Th1 phenotype, which is more effective at clearing viral infections.[8]
Caption: Multiple mechanisms of action of Ribavirin.
IV. Experimental Protocols
While a specific, detailed protocol for testing this compound is not available, a general workflow for assessing the antiviral activity of nucleoside analogs is presented below. This can be adapted for specific viruses and cell lines.
General Workflow for Antiviral Activity and Cytotoxicity Assays
Caption: General workflow for antiviral compound testing.
1. Cell Culture and Seeding:
-
Appropriate host cells (e.g., Vero E6, Huh-7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and incubated to allow for adherence.
2. Compound Preparation:
-
The test compounds (this compound and ribavirin) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared in the cell culture medium to achieve a range of final concentrations for testing.
3. Viral Infection and Treatment:
-
The cell culture medium is removed from the seeded plates, and cells are infected with the virus at a specific multiplicity of infection (MOI).
-
After a viral adsorption period (e.g., 1 hour), the virus-containing medium is removed, and the prepared compound dilutions are added to the wells.
4. Cytotoxicity Assay (Parallel Plate):
-
A parallel plate of uninfected cells is treated with the same serial dilutions of the compounds to assess cytotoxicity.
5. Incubation:
-
The plates are incubated for a period suitable for the virus replication cycle (e.g., 48-72 hours) at an appropriate temperature and CO2 concentration.
6. Assessment of Antiviral Activity:
-
Cytopathic Effect (CPE) Reduction Assay: The protective effect of the compound is observed by microscopy, and cell viability is quantified using assays like the MTT or MTS assay.
-
Viral Yield Reduction Assay: The supernatant or cell lysate is collected, and the amount of infectious virus is quantified using a plaque assay or the level of viral RNA is measured by RT-qPCR.
7. Data Analysis:
-
The 50% effective concentration (EC50) is calculated from the dose-response curve of the antiviral activity assay.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve of the cytotoxicity assay.
-
The selectivity index (SI) is determined by the ratio of CC50 to EC50 (SI = CC50/EC50), with a higher SI value indicating a more favorable safety profile.
V. Conclusion
Ribavirin is a well-characterized antiviral drug with a broad spectrum of activity and multiple, understood mechanisms of action. Its efficacy and toxicity are well-documented, providing a solid benchmark in antiviral research.
In contrast, this compound remains a compound of research interest with a plausible, yet not extensively detailed, mechanism of action as a viral RNA synthesis inhibitor. The lack of publicly available quantitative data on its antiviral efficacy and cytotoxicity prevents a direct and meaningful comparison with ribavirin at this time.
For researchers and drug development professionals, this guide highlights the comprehensive understanding of ribavirin's antiviral profile and underscores the need for further investigation into the specific antiviral properties of this compound. Future studies providing quantitative efficacy and cytotoxicity data for this compound against a range of viruses are necessary to fully assess its potential as a therapeutic agent and to draw a direct comparison with established antivirals like ribavirin.
References
- 1. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Tale of Two Methyls: N3-Methyl-5-methyluridine and 5-methyluridine in RNA Duplex Stability
A Comparative Analysis for Researchers and Drug Development Professionals
The site-specific chemical modification of RNA nucleotides is a critical determinant of RNA structure, stability, and function. Among the myriad of known modifications, methylation plays a pivotal role. This guide provides a detailed comparison of the effects of two distinct uridine (B1682114) modifications, N3-methyl-5-methyluridine and 5-methyluridine (B1664183) (ribothymidine), on the thermal stability of RNA duplexes. Understanding these nuanced effects is paramount for the rational design of RNA-based therapeutics and diagnostics.
Structural and Functional Distinctions
Quantitative Impact on RNA Duplex Stability
The thermal melting temperature (Tm), the temperature at which half of the duplex RNA dissociates, is a key measure of duplex stability. The change in melting temperature (ΔTm) upon modification provides a quantitative measure of the stabilizing or destabilizing effect.
| Modification | Position in Duplex | Sequence Context | ΔTm (°C) per modification | Reference |
| N3-methyluridine (m³U) | Internal | (AUCU(Mod.)AGAU)₂ | Inhibits duplex formation | [1] |
| 2'-O-Alkyl-N3-methyluridine | Central | 12-mer and 14-mer oligonucleotides | -8 to -12 | [2] |
| 5-methyluridine (m⁵U) | Not specified | Not specified | Stabilizing | [3] |
| Removal of 5-methyl group (dU) | Not specified | Not specified | ~ -0.5 | [4] |
Note: A negative ΔTm indicates a decrease in stability, while a positive value indicates an increase. The data for N3-methyluridine derivatives strongly suggests a destabilizing effect, whereas 5-methyluridine is generally associated with a stabilizing effect.
Experimental Methodologies
The quantitative data presented above is primarily derived from UV thermal denaturation studies. A detailed protocol for such an experiment is outlined below.
Thermal Denaturation (Melting Temperature, Tm) Analysis
Objective: To determine the melting temperature (Tm) of an RNA duplex, which reflects its thermal stability.
Principle: The absorbance of UV light by nucleic acids at 260 nm increases as the double-stranded duplex dissociates into single strands (hyperchromic effect). By monitoring the absorbance as a function of temperature, a melting curve can be generated, and the Tm can be determined as the temperature at the midpoint of the transition.
Materials:
-
RNA oligonucleotides (modified and unmodified)
-
Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.4)[2]
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation: Anneal the complementary RNA strands to form a duplex by mixing equimolar amounts in the buffer solution. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program the temperature controller to increase the temperature at a controlled rate (e.g., 1°C/minute) over a desired range (e.g., 20°C to 90°C).
-
Data Collection: Place the RNA duplex sample in the spectrophotometer and begin the temperature ramp. Record the absorbance at regular temperature intervals.
-
Data Analysis: Plot the absorbance at 260 nm versus temperature to obtain a melting curve. The Tm is calculated as the maximum of the first derivative of this curve[2]. The change in melting temperature (ΔTm) is determined by subtracting the Tm of the unmodified duplex from the Tm of the modified duplex.
Structural Implications Visualized
The distinct positioning of the methyl group in N3-methyluridine versus 5-methyluridine has a direct impact on the geometry of base pairing within the RNA duplex.
Caption: Structural comparison of 5-methyluridine and N3-methyluridine base pairing with adenine.
The diagram illustrates that the methyl group at the C5 position in 5-methyluridine does not interfere with the Watson-Crick hydrogen bonds with adenine. In contrast, the methyl group at the N3 position of N3-methyluridine sterically hinders the formation of one of the hydrogen bonds, leading to a disruption of the canonical base pair and a significant destabilization of the RNA duplex.
Conclusion
The choice of RNA modification can have a dramatic impact on the stability of RNA duplexes. While 5-methyluridine is a stabilizing modification due to favorable stacking interactions of the C5-methyl group, N3-methyluridine is strongly destabilizing because the N3-methyl group directly interferes with Watson-Crick base pairing. For this compound, the destabilizing effect of the N3-methylation is expected to be the dominant factor. These findings are crucial for the design of RNA molecules with tailored stabilities for various therapeutic and research applications, such as siRNAs, antisense oligonucleotides, and RNA aptamers. Researchers should carefully consider the position and type of methylation to achieve the desired biophysical properties of their RNA constructs.
References
- 1. researchgate.net [researchgate.net]
- 2. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origins of the large differences in stability of DNA and RNA helices: C-5 methyl and 2'-hydroxyl effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to N3-methyluridine (m3U) and 5-methyluridine (m5U) in Ribosomal Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of two post-transcriptional uridine (B1682114) modifications, N3-methyluridine (m3U) and 5-methyluridine (B1664183) (m5U), within the ribosome. The information presented is based on experimental data from peer-reviewed scientific literature and is intended to be an objective resource for understanding the distinct roles these modifications play in the intricate process of protein synthesis.
Introduction
Post-transcriptional modifications of ribosomal RNA (rRNA) and transfer RNA (tRNA) are critical for the efficiency and fidelity of translation. Among the more than 100 known RNA modifications, methylation of uridine residues at different positions on the base can have profoundly different impacts on ribosome structure and function. This guide focuses on the comparative analysis of N3-methyluridine (m3U) and 5-methyluridine (m5U), two modifications that, despite their seemingly minor chemical difference, exert distinct effects on key translational processes.
N3-methyluridine involves the addition of a methyl group to the N3 position of the uridine base, a position that is crucial for Watson-Crick base pairing. This modification is found in both rRNA and tRNA. In contrast, 5-methyluridine, also known as ribothymidine, features a methyl group at the C5 position of the uracil (B121893) base. This modification is most notably found at position 54 in the T-loop of most tRNAs.
This guide will delve into the specific roles of m3U and m5U in tRNA binding, ribosomal translocation, and overall translation fidelity, supported by quantitative data from key experiments. Detailed experimental protocols for the techniques used to study these modifications are also provided, along with visualizations of relevant pathways and workflows.
Functional Comparison: N3-methyluridine vs. 5-methyluridine
The functional consequences of m3U and m5U in the ribosome are multifaceted, influencing everything from the structural integrity of RNA to the fine-tuning of translation kinetics.
Impact on tRNA Binding to the Ribosome
The binding of aminoacyl-tRNA to the ribosomal A-site is a critical step in decoding the mRNA message. Modifications in the tRNA can significantly alter its affinity for the ribosome.
N3-methyluridine (m3U): The methylation at the N3 position of uridine disrupts the hydrogen bond donor capability of the base, thereby preventing canonical Watson-Crick base pairing. When present in the anticodon stem-loop of a tRNA, m3U dramatically reduces its binding affinity to the ribosome. This is likely due to the disruption of the base pair adjacent to the anticodon loop, which is important for tRNA stability and ribosome binding.
5-methyluridine (m5U): In contrast to m3U, the m5U modification at position 54 in the T-loop of tRNA does not appear to significantly impair its initial binding to the ribosomal A/T site. Studies have shown that tRNA lacking m5U54 binds to the ribosome with a similar affinity to its fully modified counterpart.
Influence on Ribosomal Translocation
Following peptide bond formation, the ribosome moves one codon down the mRNA in a process called translocation. This movement is a complex process that can be influenced by tRNA modifications.
N3-methyluridine (m3U): While direct quantitative data on the effect of m3U on translocation is scarce, its profound negative impact on tRNA binding suggests that it would likely impede efficient translocation. A tRNA that is not properly bound is unlikely to be a good substrate for the translocation machinery.
5-methyluridine (m5U): The m5U modification at position 54 of tRNA has been shown to modulate the translocation step of protein synthesis. In vitro translation studies have demonstrated that tRNAs lacking m5U54 can still participate in translation, but the rate of tripeptide formation is slightly reduced.[1] Furthermore, the absence of m5U54 desensitizes ribosomes to the action of translocation inhibitors like hygromycin B, suggesting that this modification plays a role in the dynamics of the translocation process.[1][2][3][4][5][6]
Effects on Translation Fidelity
The accuracy of protein synthesis, or translation fidelity, is paramount for cellular function. RNA modifications can influence the accuracy of codon recognition and the overall fidelity of the ribosome.
N3-methyluridine (m3U): By disrupting standard base pairing, m3U has the potential to decrease translation fidelity. However, its strong negative effect on tRNA binding may prevent such miscoding events from occurring at a significant rate, as the improperly modified tRNA would be less likely to be accepted into the A-site in the first place.
5-methyluridine (m5U): The role of m5U in translation fidelity is complex and appears to be context-dependent. Some studies suggest that the absence of m5U54 can lead to a slight global increase in translation efficiency, while others indicate its involvement in maintaining translation fidelity.[7] For instance, hypomodified tRNALysUUU lacking the fully modified mcm5s2U at the wobble position, a modification related to m5U, is less frequently misread as asparagine than the fully modified tRNA.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from experimental studies on the functional effects of m3U and m5U in ribosomes.
Table 1: Effect of N3-methyluridine on tRNA Binding Affinity
| tRNA Construct | Modification | Ribosomal Binding Affinity (Kd, nM) | Fold Change vs. Unmodified |
| ASL-U39 | Unmodified | 25 ± 4 | 1 (Reference) |
| ASL-m3U39 | N3-methyluridine | 1283 ± 258 | ~51-fold decrease |
Data from a study on the anticodon stem-loop (ASL) of yeast tRNAphe binding to the ribosomal P-site.
Table 2: Effect of 5-methyluridine on Translocation Kinetics
| tRNA Species | Modification Status | Observed Rate Constant for Dipeptide Formation (kobs,1) | Observed Rate Constant for Tripeptide Formation (kobs,2) | Fold Change in kobs,2 |
| Phe-tRNAPhe | With m5U54 | Not significantly affected | Reference value | 1 (Reference) |
| Phe-tRNAPhe,-m5U | Without m5U54 | Not significantly affected | Slightly reduced | 1.6 ± 0.4-fold decrease |
Data from an in vitro translation assay measuring the formation of fMet-Phe-Lys tripeptide.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Translation Assay
This protocol is used to assess the impact of tRNA modifications on the kinetics of protein synthesis in a reconstituted E. coli translation system.
Materials:
-
70S ribosomes
-
Initiation factors (IF1, IF2, IF3)
-
Elongation factors (EF-Tu, EF-G)
-
[35S]-fMet-tRNAfMet
-
Unlabeled aminoacyl-tRNAs (with and without the modification of interest)
-
mRNA template encoding a short peptide
-
GTP, ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)
Procedure:
-
Initiation Complex Formation:
-
Incubate 70S ribosomes, mRNA, and [35S]-fMet-tRNAfMet with IF1, IF2, IF3, and GTP to form the 70S initiation complex with the initiator tRNA in the P-site.
-
-
Elongation Reaction:
-
Initiate the reaction by adding a mixture of EF-Tu, GTP, and the aminoacyl-tRNA (with or without the modification) to be tested for the A-site.
-
For translocation studies, also include EF-G and the next cognate aminoacyl-tRNA.
-
-
Time Course and Quenching:
-
Take aliquots of the reaction at various time points and quench the reaction with a high concentration of formic acid or other suitable quenching agent.
-
-
Product Analysis:
-
Analyze the formation of radiolabeled dipeptides or tripeptides by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) followed by phosphorimaging.
-
-
Data Analysis:
-
Quantify the amount of product formed at each time point and fit the data to a kinetic model to determine the observed rate constants for peptide bond formation and translocation.
-
Primer Extension Analysis
This method is used to detect RNA modifications that cause a stall or stop for reverse transcriptase. N3-methyluridine is known to block reverse transcription.
Materials:
-
Total RNA or purified RNA of interest
-
A DNA primer (typically 20-50 nucleotides) complementary to a sequence downstream of the suspected modification site, 5'-end-labeled with [γ-32P]ATP.
-
Reverse transcriptase (e.g., AMV reverse transcriptase)
-
dNTPs
-
Annealing buffer
-
Extension buffer
-
Denaturing polyacrylamide gel
Procedure:
-
Primer Annealing:
-
Mix the radiolabeled primer with the RNA sample in annealing buffer.
-
Heat the mixture to denature the RNA and then cool slowly to allow the primer to anneal.
-
-
Primer Extension Reaction:
-
Add reverse transcriptase, dNTPs, and extension buffer to the annealed primer-RNA duplex.
-
Incubate at the optimal temperature for the reverse transcriptase to allow cDNA synthesis.
-
-
Reaction Termination and Product Precipitation:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Precipitate the cDNA products with ethanol.
-
-
Gel Electrophoresis:
-
Resuspend the cDNA products in a denaturing loading buffer and run them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primer.
-
-
Analysis:
-
Visualize the radiolabeled cDNA products by autoradiography. A band that stops one nucleotide before the modified base in the RNA sequence indicates the presence of a modification that blocks reverse transcriptase.[9]
-
Ribosome Profiling
Ribosome profiling (Ribo-Seq) provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments. This technique can be adapted to study the effects of modified tRNAs on ribosome occupancy.
Materials:
-
Cells or tissues of interest
-
Translation inhibitors (e.g., cycloheximide)
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradient solutions
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cell Lysis and Ribosome Arrest:
-
Treat cells with a translation inhibitor to arrest ribosomes on the mRNA.
-
Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
-
Nuclease Digestion:
-
Digest the lysate with RNase I to degrade mRNA not protected by ribosomes.
-
-
Monosome Isolation:
-
Separate the ribosome-protected fragments (monosomes) from other cellular components by sucrose gradient ultracentrifugation.
-
-
Footprint Extraction:
-
Extract the RNA fragments (footprints) from the isolated monosomes.
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RNA footprints, reverse transcribe to cDNA, and PCR amplify to generate a sequencing library.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the function of m3U and m5U in the ribosome.
Caption: Workflow for in vitro translation assay to study modified tRNAs.
Caption: Workflow for primer extension analysis of N3-methyluridine.
Caption: Logical relationship of m3U and m5U modified tRNAs binding to the ribosome.
Conclusion
N3-methyluridine and 5-methyluridine, while both being simple methylations of uridine, have distinct and significant impacts on ribosomal function. The N3-methylation of uridine fundamentally disrupts its base-pairing ability, leading to a dramatic decrease in the affinity of tRNA for the ribosome. This suggests that m3U acts as a strong negative regulator of translation for the modified tRNA.
In contrast, 5-methyluridine at position 54 in the T-loop of tRNA appears to play a more subtle, modulatory role. It does not significantly affect the initial binding of tRNA but influences the dynamics of translocation, a key step in the elongation cycle of protein synthesis. The absence of m5U can alter the ribosome's sensitivity to certain antibiotics and slightly decrease the efficiency of translocation.
Understanding the differential effects of these and other RNA modifications is crucial for a complete picture of the regulation of protein synthesis. This knowledge is not only fundamental to our understanding of basic biology but also has important implications for the development of novel therapeutic strategies that target the ribosome or utilize modified RNAs. Further research into the interplay of different RNA modifications will undoubtedly reveal even more layers of complexity in the elegant process of translation.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 6. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 7. Role of tRNA modification in translational fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Modifications [labome.com]
- 10. Methods for RNA Modification Mapping Using Deep Sequencing: Established and New Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 13. biorxiv.org [biorxiv.org]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to 2'-O-Methyl and 2'-O-Methoxyethyl Modifications in Antisense Oligonucleotides
For researchers, scientists, and drug development professionals, the selection of chemical modifications is paramount to the design of effective and safe antisense oligonucleotides (ASOs). This guide provides a detailed comparison of two of the most widely utilized second-generation modifications: 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE).
Notably, a direct comparison with N3-methyl-5-methyluridine modified ASOs is not included in this guide due to a lack of available experimental data on the performance of ASOs containing this specific modification in the current scientific literature. While the synthesis of N3-methyluridine phosphoramidites, a prerequisite for incorporation into oligonucleotides, has been described, subsequent studies evaluating their impact on ASO performance metrics such as binding affinity, nuclease resistance, and in vivo efficacy are not publicly available.[1][2] Therefore, this guide will focus on the well-documented comparison between 2'-OMe and 2'-MOE modifications.
Antisense oligonucleotides are short, synthetic, single-stranded nucleic acids that can modulate gene expression by binding to specific messenger RNA (mRNA) targets.[3] Chemical modifications to the nucleotide structure are essential to enhance their drug-like properties, including stability against nucleases, binding affinity to the target RNA, and a favorable toxicity profile.[4][5]
Performance Comparison: 2'-O-Methyl vs. 2'-O-Methoxyethyl
Both 2'-OMe and 2'-MOE modifications involve the substitution of the 2'-hydroxyl group of the ribose sugar, a key site for chemical alteration in ASO development.[5] These modifications generally improve the performance of ASOs compared to first-generation phosphorothioate (B77711) (PS) ASOs by increasing binding affinity and nuclease resistance.[4][6] However, there are distinct differences in their performance profiles.
| Property | 2'-O-Methyl (2'-OMe) Modification | 2'-O-Methoxyethyl (2'-MOE) Modification | Key Findings |
| Binding Affinity (Tm) | Moderate increase | Significant increase | 2'-MOE modifications generally lead to a greater increase in the melting temperature (Tm) of the ASO-RNA duplex, indicating a higher binding affinity.[5] This is attributed to the 2'-MOE group pre-organizing the sugar into an RNA-like C3'-endo pucker, which is favorable for binding to the RNA target.[5][7] |
| Nuclease Resistance | Good | Excellent | While both modifications enhance nuclease resistance compared to unmodified DNA or RNA, 2'-MOE provides superior protection against degradation by cellular nucleases.[4][8] The bulkier 2'-MOE group offers greater steric hindrance to nucleases.[8] |
| In Vivo Efficacy | Effective | More Consistent and Potent | In animal models, 2'-MOE modified ASOs have demonstrated more consistent and potent gene knockdown compared to their 2'-OMe counterparts.[3] This is likely a result of their enhanced binding affinity and nuclease resistance. |
| Toxicity Profile | Generally well-tolerated | Generally well-tolerated with some reports of lower toxicity | Both modifications are considered to have a good safety profile. Some studies suggest that 2'-MOE ASOs may have a more favorable toxicity profile compared to 2'-OMe ASOs.[4][9] However, toxicity can be sequence and target-dependent.[10] Chronic toxicity studies in mice have shown that well-designed 2'-MOE ASOs are suitable for long-term administration.[11][12] |
| RNase H Activation | Does not support | Does not support | ASOs fully modified with either 2'-OMe or 2'-MOE do not activate RNase H, an enzyme that degrades the RNA strand of an RNA:DNA duplex.[3][5] To achieve RNase H-mediated target degradation, these modifications are typically used in a "gapmer" design, where a central DNA gap is flanked by modified wings.[3][13] |
Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate and compare the performance of ASOs with different chemical modifications.
Nuclease Resistance Assay
Objective: To determine the stability of ASOs in the presence of nucleases.
Protocol:
-
Oligonucleotide Preparation: Synthesize ASOs with the desired modifications (e.g., full 2'-OMe-PS, full 2'-MOE-PS, and an unmodified control). The oligonucleotides are typically 5'-end labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye for visualization.
-
Incubation: Incubate the labeled ASOs in a solution containing nucleases. This can be a purified endonuclease or exonuclease, or a biological fluid like human serum or cell lysate.
-
Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching buffer (e.g., containing EDTA and a loading dye).
-
Gel Electrophoresis: The samples are run on a denaturing polyacrylamide gel.
-
Analysis: The gel is visualized using autoradiography or fluorescence imaging. The percentage of intact oligonucleotide at each time point is quantified to determine the rate of degradation and the half-life of the ASO.
Thermal Melting (Tm) Analysis
Objective: To measure the binding affinity of an ASO to its complementary RNA target.
Protocol:
-
Sample Preparation: Prepare solutions containing the ASO and its complementary RNA target in a buffered solution (e.g., phosphate (B84403) buffer with NaCl).
-
Spectrophotometry: Place the solution in a UV spectrophotometer equipped with a temperature controller.
-
Melting Curve Generation: Monitor the absorbance at 260 nm as the temperature is slowly increased. The absorbance will increase as the duplex denatures into single strands (hyperchromic effect).
-
Tm Calculation: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined by finding the maximum of the first derivative of the melting curve. A higher Tm indicates a more stable duplex and higher binding affinity.
In Vitro Gene Knockdown Assay
Objective: To assess the efficacy of ASOs in reducing the expression of a target gene in cultured cells.
Protocol:
-
Cell Culture: Plate cells that endogenously express the target gene in a multi-well plate.
-
Transfection: Transfect the cells with the ASOs at various concentrations using a suitable transfection reagent. Include appropriate controls such as a non-targeting (scrambled) ASO and a mock-transfected control.[14]
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for ASO uptake and target engagement.
-
RNA Extraction and qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the expression to a housekeeping gene.
-
Protein Analysis (Western Blot): Lyse the cells and perform a Western blot to measure the protein levels of the target gene. This confirms that the reduction in mRNA leads to a decrease in protein expression.
-
Dose-Response Analysis: Plot the percentage of target gene knockdown versus the ASO concentration to determine the IC50 (the concentration at which 50% of the target is knocked down).
In Vivo Efficacy Study in Animal Models
Objective: To evaluate the therapeutic potential of ASOs in a living organism.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., a mouse model of a disease) that expresses the target gene.
-
ASO Administration: Administer the ASOs to the animals via a suitable route (e.g., subcutaneous or intravenous injection). Include a control group treated with a scrambled ASO or saline.
-
Dosing Regimen: Administer the ASOs at different doses and for a specific duration.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues.
-
Target Gene Expression Analysis: Analyze the mRNA and protein levels of the target gene in the collected tissues using qRT-PCR and Western blotting, respectively.
-
Phenotypic Analysis: Assess relevant physiological or behavioral endpoints to determine the therapeutic effect of the ASO.
-
Toxicity Assessment: Monitor the animals for any signs of toxicity, and collect blood and tissues for histopathological and clinical chemistry analysis.
Visualizing Antisense Oligonucleotide Mechanisms and Workflows
The following diagrams illustrate the primary mechanisms of action for ASOs and a general workflow for their evaluation.
Caption: Mechanisms of action for antisense oligonucleotides.
Caption: General workflow for the evaluation of antisense oligonucleotides.
Future Directions: this compound
While comparative data is currently unavailable, the synthesis of 2'-O-alkyl/2'-fluoro-N3-methyluridine phosphoramidites has been reported.[1] This opens the door for the future incorporation of this compound into ASOs and their subsequent evaluation. Such studies would be crucial to determine if this novel modification offers any advantages over existing chemistries like 2'-OMe and 2'-MOE in terms of efficacy, stability, and safety.
Conclusion
The choice between 2'-O-methyl and 2'-O-methoxyethyl modifications for antisense oligonucleotides depends on the specific therapeutic application and desired drug properties. 2'-MOE modifications generally offer superior binding affinity and nuclease resistance, which often translates to more potent and consistent in vivo activity.[3] However, 2'-OMe remains a valuable and widely used modification. A thorough evaluation of ASOs containing these modifications using the experimental protocols outlined in this guide is essential for the selection of optimal candidates for further development. The exploration of novel modifications, such as this compound, will continue to be an important area of research in the quest for even more effective and safer antisense therapeutics.
References
- 1. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. mdpi.com [mdpi.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural rationalization of a large difference in RNA affinity despite a small difference in chemistry between two 2'-O-modified nucleic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synoligo.com [synoligo.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N3-Methyl-5-methyluridine and Other Pyrimidine Analogs in Anti-Hepatitis C Virus Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pyrimidine (B1678525) analog N3-Methyl-5-methyluridine with other notable pyrimidine and nucleoside analogs investigated for their potential in treating Hepatitis C Virus (HCV) infection. The information is compiled from various experimental studies to offer a comprehensive overview of their performance, supported by detailed methodologies and visual representations of key biological pathways.
Introduction to Pyrimidine Analogs in HCV Therapy
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A significant class of these DAAs are pyrimidine and purine (B94841) nucleoside and nucleotide analogs. These molecules act as inhibitors of the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme critical for the replication of the viral genome. By mimicking natural ribonucleosides, these analogs get incorporated into the growing viral RNA chain, leading to premature termination of replication.
This compound is a modified uridine (B1682114) analog that has been explored for its antiviral properties, particularly against HCV.[] Its mechanism of action is understood to be the suppression of viral replication by interfering with viral RNA synthesis.[] This guide compares this compound with other key pyrimidine and nucleoside analogs that have been pivotal in HCV research and clinical practice, such as Sofosbuvir, Mericitabine (B1676298), and 2'-C-Methylcytidine.
Comparative Analysis of Anti-HCV Activity
The following table summarizes the in vitro efficacy of several pyrimidine and nucleoside analogs against HCV, primarily determined using the HCV replicon system. The replicon system is a cell-based assay that allows for the study of viral RNA replication in a safe and quantifiable manner. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting viral replication.
| Compound | Class | Target | Assay System | EC50/IC50 (µM) | Cell Line | Reference |
| This compound | Pyrimidine (Uridine) Analog | HCV NS5B Polymerase | Antiviral Assays | Data Not Available | - | [] |
| Sofosbuvir (PSI-7977) | Nucleotide (Uridine) Analog Prodrug | HCV NS5B Polymerase | HCV Replicon | 0.032 - 0.130 | Huh-7 derived | [2] |
| Mericitabine (RG7128) | Nucleoside (Cytidine) Analog Prodrug | HCV NS5B Polymerase | HCV Replicon | Not specified, but showed potent activity | Huh-7 | [3][4] |
| 2'-C-Methylcytidine (NM-107) | Nucleoside (Cytidine) Analog | HCV NS5B Polymerase | HCV Replicon | 1.64 | Huh7-p6-Luc | [5] |
| 2'-O-Methylcytidine | Nucleoside (Cytidine) Analog | HCV NS5B Polymerase | HCV Replicon | 21 | HBI10A | [6] |
| 2'-C-Methyladenosine | Nucleoside (Adenosine) Analog | HCV NS5B Polymerase | HCV Replicon | 0.3 | HBI10A | [6] |
Mechanism of Action: Inhibition of HCV RNA Replication
The primary target for nucleoside and nucleotide analog inhibitors is the HCV NS5B RNA-dependent RNA polymerase. This viral enzyme is responsible for synthesizing new copies of the viral RNA genome. The process of inhibition can be visualized as a multi-step mechanism within the infected host cell.
Caption: Mechanism of HCV NS5B polymerase inhibition by nucleoside analogs.
As depicted in the diagram, pyrimidine analogs like this compound enter the host hepatocyte. Inside the cell, they are phosphorylated by host cell kinases to their active triphosphate form. This active form then competes with the natural ribonucleoside triphosphates (NTPs) for the active site of the viral NS5B polymerase. Once incorporated into the newly synthesizing viral RNA strand, the analog prevents further elongation, leading to chain termination and halting viral replication.
Experimental Protocols
A robust method for evaluating the anti-HCV activity of compounds is the HCV replicon assay. This cell-based assay utilizes a human hepatoma cell line (e.g., Huh-7) that contains a subgenomic HCV RNA molecule (a replicon) that can replicate autonomously. Often, a reporter gene, such as luciferase, is engineered into the replicon to provide a quantifiable measure of RNA replication.
HCV Replicon Assay with Luciferase Reporter
Objective: To determine the half-maximal effective concentration (EC50) of a test compound against HCV RNA replication.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Positive control (e.g., Sofosbuvir).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the HCV replicon cells in DMEM with G418.
-
Trypsinize the cells, resuspend in fresh medium without G418, and adjust the cell density.
-
Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the culture medium.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the level of HCV RNA replication.
-
Normalize the data to the vehicle control (0% inhibition) and a background control (100% inhibition).
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., a four-parameter logistic curve).
-
Caption: Workflow for the HCV replicon assay with a luciferase reporter.
Conclusion
This compound represents a class of pyrimidine analogs with potential anti-HCV activity through the inhibition of the viral NS5B polymerase. While direct comparative quantitative data for this specific compound is limited in publicly available literature, its mechanism of action aligns with that of clinically successful nucleoside and nucleotide analogs like Sofosbuvir. The HCV replicon assay provides a robust and standardized method for evaluating the efficacy of such compounds. Further studies are warranted to quantify the anti-HCV potency of this compound and to fully understand its therapeutic potential in comparison to other pyrimidine analogs. This guide serves as a foundational resource for researchers in the field of antiviral drug discovery, providing a framework for comparative analysis and experimental design.
References
- 2. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor mericitabine (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to mericitabine, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside analogue 2’-C-methylcytidine inhibits hepatitis E virus replication but antagonizes ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of N3-Methyl-5-methyluridine's Antiviral Activity: A Review of Available Data
A comprehensive search for direct experimental data on the cross-validation of N3-Methyl-5-methyluridine's antiviral activity in different cell lines has yielded limited publicly available quantitative results. While this nucleoside analog is noted for its potential in antiviral research, particularly against Hepatitis C Virus (HCV) through the inhibition of viral RNA synthesis, specific studies detailing its 50% effective concentration (EC₅₀) or 50% cytotoxic concentration (CC₅₀) across various cell lines are not readily found in the public domain.
This guide aims to provide a framework for such a comparative analysis, outlining the typical experimental protocols and data presentation that would be required. In the absence of specific data for this compound, we will use illustrative examples and reference methodologies common in the evaluation of other nucleoside analogs targeting RNA viruses.
Data Presentation: A Template for Comparison
To objectively compare the antiviral performance of a compound like this compound, quantitative data should be summarized in a clear, structured table. This allows for a direct comparison of its potency and toxicity in different cellular environments.
| Compound | Virus | Cell Line | Antiviral Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| This compound | e.g., HCV | Huh-7 | Data not available | Data not available | Data not available | N/A |
| This compound | e.g., HCV | HepG2 | Data not available | Data not available | Data not available | N/A |
| Alternative Nucleoside Analog | e.g., HCV | Huh-7 | Example Value | Example Value | Example Value | [Citation] |
| Alternative Nucleoside Analog | e.g., HCV | HepG2 | Example Value | Example Value | Example Value | [Citation] |
Note: The lack of specific data for this compound prevents the population of this table. The structure is provided as a template for future research findings.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of antiviral activity studies. Below are standard protocols for key experiments in this area.
Cell Lines and Culture
-
Human Hepatoma Cell Lines: Huh-7 and HepG2 cells are commonly used for HCV research. They are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
Antiviral Activity Assay (HCV Replicon System)
A common method to assess the antiviral activity of nucleoside analogs against HCV is the use of a subgenomic replicon system.
-
Cell Seeding: Huh-7 cells harboring an HCV replicon expressing a reporter gene (e.g., luciferase) are seeded in 96-well plates.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the test compound (e.g., this compound). A known antiviral agent (e.g., Sofosbuvir) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the compound corresponds to the inhibition of viral replication.
-
EC₅₀ Determination: The EC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
It is essential to assess the toxicity of the compound to the host cells to determine its selectivity index.
-
Cell Seeding: Huh-7 or HepG2 cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with the same serial dilutions of the test compound as in the antiviral assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
CC₅₀ Determination: The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for nucleoside analogs like this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of RNA viruses.
Signaling Pathway of Nucleoside Analog Antiviral Activity
Caption: Mechanism of action for a nucleoside analog antiviral agent.
Experimental Workflow for Antiviral Activity Assessment
A Comparative Guide to the Structural Impact of N3-Methyluridine and 5-Methyluridine on RNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and thermodynamic consequences of incorporating two distinct uridine (B1682114) modifications, N3-methyluridine (m³U) and 5-methyluridine (B1664183) (m⁵U), into RNA duplexes, relative to unmodified RNA. Understanding these modifications is crucial for the rational design of RNA-based therapeutics and for elucidating the biological roles of post-transcriptional modifications.
Introduction
Post-transcriptional modifications of RNA introduce a layer of complexity to the regulation of gene expression. Among the over 170 known RNA modifications, methylation of uridine at the N3 and C5 positions plays a significant role in modulating RNA structure, stability, and function. N3-methyluridine involves the addition of a methyl group to the N3 atom of the uracil (B121893) base, which is directly involved in Watson-Crick base pairing. In contrast, 5-methyluridine, also known as ribothymidine, features a methyl group at the C5 position, a modification that is not directly involved in standard base pairing hydrogen bonds. This guide synthesizes experimental data to provide a clear comparison of how these two modifications alter the biophysical properties of RNA.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the thermodynamic stability of RNA duplexes containing either N3-methyluridine or 5-methyluridine, compared to their unmodified counterparts.
Table 1: Thermodynamic Stability of siRNA Duplexes Containing 2'-O-methyl-N3-methyluridine (2'-OMe-m³U)
The data below is derived from UV-thermal melting studies of siRNA duplexes. The change in melting temperature (ΔTₘ) reflects the impact of the modification on the thermal stability of the duplex compared to the unmodified siRNA. A negative ΔTₘ indicates destabilization.
| Modification Position (Passenger Strand) | Modified Sequence Context | ΔTₘ (°C) per modification | Reference |
| Central Position | 5'-...CU C...-3' | -8 to -12 | [1] |
| Position 10 | 5'-...AU G...-3' | -3.4 | [1] |
| Position 11 | 5'-...UU A...-3' | -3.1 | [1] |
Data is for siRNA duplexes with 2'-OMe-m³U modifications. The substantial decrease in melting temperature highlights the destabilizing nature of the N3-methylation on uridine within an RNA duplex.
Table 2: Thermodynamic Parameters of RNA Duplexes
Structural and Functional Consequences
N3-Methyluridine (m³U)
The methylation at the N3 position of uridine directly disrupts the Watson-Crick hydrogen bond with adenosine, as the N3 proton, which acts as a hydrogen bond donor, is replaced by a methyl group. This leads to a significant destabilization of the RNA duplex, as evidenced by the decrease in melting temperature.
Structural Insights:
-
Disruption of Base Pairing: Molecular modeling studies show that the N3-methyl group sterically hinders the formation of the canonical Watson-Crick base pair with adenine.[1] This can lead to a localized distortion of the RNA helix.
-
Conformational Preference: NMR studies of the 3-methyluridine (B1581624) nucleoside indicate that it preferentially adopts an anti conformation, which is consistent with its potential incorporation into a helical structure, albeit with disrupted base pairing.
-
Loop Dynamics: In the context of an RNA hairpin loop, N3-methyluridine can alter the conformational dynamics, potentially favoring a more open and flexible loop structure.
5-Methyluridine (m⁵U)
In contrast to m³U, the methyl group at the C5 position of uridine does not directly participate in Watson-Crick hydrogen bonding. The 5-methyl group is located in the major groove of the RNA duplex.
Structural Insights:
-
Enhanced Stacking Interactions: The 5-methyl group can improve base stacking interactions with adjacent bases, which contributes to the thermodynamic stability of the RNA duplex.
-
Hydrophobic Interactions: The methyl group can participate in favorable hydrophobic interactions within the major groove, further stabilizing the helical structure.
-
Conformational Rigidity: The presence of the 5-methyl group can reduce the conformational flexibility of the uridine nucleotide, which can lead to a more pre-organized structure that is favorable for duplex formation.
Experimental Protocols
RNA Oligonucleotide Synthesis
Objective: To synthesize unmodified and modified RNA oligonucleotides for structural and thermodynamic analysis.
Methodology:
-
Phosphoramidite (B1245037) Chemistry: RNA oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry.
-
Modified Nucleosides: For modified RNAs, the corresponding N3-methyluridine or 5-methyluridine phosphoramidite is incorporated at the desired position during the synthesis cycle. These phosphoramidites are either commercially available or can be synthesized according to published protocols.
-
Deprotection and Purification: Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected. The crude RNA is then purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification: The concentration of the purified RNA is determined by measuring its absorbance at 260 nm using a spectrophotometer.
UV-Thermal Melting Analysis
Objective: To determine the melting temperature (Tₘ) and thermodynamic parameters (ΔH°, ΔS°, ΔG°₃₇) of RNA duplexes.
Methodology:
-
Sample Preparation: Complementary RNA strands (modified and unmodified) are mixed in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). A series of concentrations are prepared for van't Hoff analysis.
-
UV-Vis Spectrophotometry: The absorbance of the RNA solution at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Generation: The temperature is slowly increased (e.g., 0.5 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) to induce duplex melting. The absorbance vs. temperature profile constitutes the melting curve.
-
Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the duplex has dissociated into single strands, and it is determined from the maximum of the first derivative of the melting curve.
-
Thermodynamic Parameter Calculation: By plotting 1/Tₘ versus the natural logarithm of the total RNA concentration (ln Cₜ), a van't Hoff plot is generated. The slope and intercept of this plot are used to calculate the enthalpy (ΔH°) and entropy (ΔS°) of duplex formation. The Gibbs free energy (ΔG°₃₇) at 37 °C can then be calculated using the equation: ΔG°₃₇ = ΔH° - TΔS° (where T is 310.15 K).
Circular Dichroism (CD) Spectroscopy
Objective: To assess the overall helical conformation of the RNA duplexes.
Methodology:
-
Sample Preparation: Purified RNA duplexes are prepared in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) at a concentration of approximately 2-5 µM.
-
CD Spectropolarimeter: CD spectra are recorded on a spectropolarimeter, typically in the far-UV range (e.g., 200-320 nm).
-
Data Acquisition: The spectra are recorded at a constant temperature, and multiple scans are averaged to improve the signal-to-noise ratio. A buffer blank is subtracted from the sample spectra.
-
Spectral Analysis: The shape and magnitude of the CD spectrum provide information about the RNA secondary structure. A-form RNA helices typically exhibit a positive peak around 260-270 nm and a negative peak around 210 nm. Comparisons between the spectra of unmodified and modified duplexes can reveal changes in the overall helical geometry.
Visualizations
Experimental Workflow for RNA Structural Analysis
Caption: Workflow for the synthesis and biophysical analysis of modified RNA.
Impact of Uridine Modifications on RNA Function
Caption: Influence of m³U and m⁵U modifications on RNA properties and function.
Conclusion
The structural and thermodynamic consequences of N3-methyluridine and 5-methyluridine on RNA are distinct and significant. N3-methylation of uridine is a destabilizing modification due to the direct disruption of Watson-Crick hydrogen bonding, leading to a less stable RNA duplex. This property can be exploited in the design of siRNAs to modulate their activity. Conversely, 5-methylation of uridine is a stabilizing modification that enhances duplex stability, likely through improved base stacking and favorable hydrophobic interactions. These differential effects underscore the importance of specific chemical modifications in fine-tuning the structure and function of RNA molecules. For researchers in drug development, a thorough understanding of these modifications is paramount for the design of effective and specific RNA-based therapeutics. Further studies providing a complete thermodynamic profile for a wider range of sequence contexts containing these modifications would be highly valuable to the field.
References
A Researcher's Guide to Comparing the Immunogenicity of Novel RNA Modifications
For researchers, scientists, and drug development professionals, understanding the immunogenic profile of synthetic RNA is paramount for the development of safe and effective therapeutics and vaccines. While extensive research has elucidated the immunological properties of common RNA modifications such as pseudouridine (B1679824) (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methyluridine (B1664183) (m5U), data on the immunogenicity of RNAs containing N3-Methyl-5-methyluridine (m3,5U) remains unavailable in publicly accessible scientific literature. This guide, therefore, provides a comprehensive framework for researchers aiming to characterize the immunogenicity of novel RNA modifications like m3,5U, using established methodologies and comparative data from well-characterized modified RNAs.
The innate immune system has evolved to recognize foreign RNA, primarily through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs) like RIG-I and MDA5. Activation of these receptors can trigger an inflammatory cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which can impact the efficacy and safety of RNA-based products. Chemical modifications to RNA nucleosides are a key strategy to mitigate this innate immune recognition.
Comparative Immunogenicity of Known RNA Modifications
To establish a baseline for comparison, it is crucial to understand the immunogenic profiles of well-characterized RNA modifications. The following table summarizes quantitative data on the impact of various modifications on innate immune responses.
| RNA Modification | Target Immune Receptor(s) | Effect on Cytokine Induction | Reference Study(ies) |
| Unmodified RNA | TLR3, TLR7, TLR8, RIG-I, MDA5 | High induction of Type I IFN, TNF-α, etc. | [1][2] |
| Pseudouridine (Ψ) | TLR7, TLR8, RIG-I | Reduced activation and cytokine secretion | [2] |
| N1-methylpseudouridine (m1Ψ) | TLR7, TLR8 | Strongly reduced immune activation | [3] |
| 5-methylcytidine (m5C) | TLR7, TLR8 | Reduced immune stimulation | [4] |
| 5-methyluridine (m5U) | TLR7, TLR8 | Reduced immunogenicity compared to canonical RNA | [4] |
| This compound (m3,5U) | Not Reported | Not Reported | N/A |
Experimental Protocols for Assessing RNA Immunogenicity
To evaluate the immunogenicity of a novel RNA modification like m3,5U, a series of standardized in vitro and in vivo experiments are required.
In Vitro Transcription of Modified RNA
Objective: To synthesize high-quality, modified RNA for downstream immunological assays.
Methodology:
-
Template Generation: A DNA template encoding a reporter gene (e.g., Luciferase or Green Fluorescent Protein) is generated by PCR or plasmid linearization.
-
In Vitro Transcription (IVT): The DNA template is transcribed using a phage RNA polymerase (e.g., T7, T3, or SP6). The reaction mixture includes the four standard nucleotide triphosphates (ATP, GTP, CTP, UTP), with one or more being completely replaced by its modified counterpart (e.g., this compound triphosphate).
-
Capping: Co-transcriptional capping with a cap analog (e.g., ARCA) or enzymatic capping post-transcription is performed to generate a 5' cap structure, which is crucial for translation and evasion of RIG-I recognition.
-
Purification: The resulting RNA is treated with DNase to remove the DNA template and purified, typically using silica-based columns or HPLC, to remove unincorporated nucleotides, abortive transcripts, and double-stranded RNA (dsRNA) contaminants, which are potent immune stimulators.
-
Quality Control: The integrity and purity of the synthesized RNA are assessed by gel electrophoresis and spectrophotometry.
In Vitro Immunogenicity Assessment
Objective: To measure the innate immune response to modified RNA in primary human immune cells.
Methodology:
-
Cell Culture: Primary human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
Transfection: The purified modified RNA is complexed with a transfection reagent (e.g., lipid nanoparticles) and delivered to the PBMCs in culture.
-
Cytokine Analysis: After a defined incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. The levels of key cytokines, such as IFN-α, TNF-α, IL-6, and IL-12, are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
-
Gene Expression Analysis: The cells are harvested, and total RNA is extracted. The expression levels of genes involved in the innate immune response (e.g., IFNB1, TNF, IL6) are measured by quantitative real-time PCR (qRT-PCR).
In Vivo Immunogenicity Assessment
Objective: To evaluate the adaptive immune response to an antigen encoded by the modified RNA in an animal model.
Methodology:
-
Vaccine Formulation: The modified RNA encoding a model antigen (e.g., ovalbumin) is encapsulated in a delivery vehicle, such as lipid nanoparticles (LNPs).
-
Immunization: Mice (e.g., C57BL/6) are immunized with the formulated RNA vaccine, typically via intramuscular injection. A prime-boost regimen is often employed.
-
Antibody Titer Measurement: Blood samples are collected at various time points post-immunization. The serum is isolated, and antigen-specific antibody titers (e.g., IgG) are determined by ELISA.
-
T-cell Response Analysis: Splenocytes are harvested from the immunized mice. The frequency of antigen-specific T-cells producing cytokines like IFN-γ is measured by ELISpot or intracellular cytokine staining followed by flow cytometry.
Visualizing Key Pathways and Workflows
Innate Immune Signaling Pathways for RNA Recognition
The following diagram illustrates the major intracellular pathways involved in the recognition of foreign RNA and the subsequent induction of an immune response. Modifications to the RNA can interfere with recognition by these receptors.
Caption: Innate immune sensing of RNA.
Experimental Workflow for Comparing RNA Immunogenicity
The following diagram outlines the typical workflow for a head-to-head comparison of the immunogenicity of different RNA modifications.
Caption: Workflow for immunogenicity assessment.
Conclusion
The rational design of RNA-based therapeutics and vaccines necessitates a thorough understanding of the immunological consequences of nucleoside modifications. While the immunogenicity of RNAs containing this compound has not yet been reported, the experimental framework detailed in this guide provides a robust methodology for its characterization. By systematically comparing novel modifications against established benchmarks, researchers can identify candidates with optimal profiles of low innate immunogenicity and high therapeutic efficacy.
References
- 1. Single-Stranded Nucleic Acids Regulate TLR3/4/7 Activation through Interference with Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N 1‐Methylpseudouridine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Decoding with Precision: A Comparative Analysis of N3-Methyl-5-methyluridine and Canonical Nucleotides on Translational Fidelity
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the potential effects of the modified nucleotide N3-methyl-5-methyluridine on translational fidelity versus its canonical counterpart, uridine (B1682114). Due to a lack of direct experimental data on this compound, this guide synthesizes information on the individual effects of N3-methyluridine and 5-methyluridine (B1664183) to postulate a hypothesis regarding the combined modification. This document also presents established experimental protocols to facilitate further investigation into this novel modification.
Translational fidelity, the accuracy with which the genetic code is translated into protein sequences, is paramount for cellular homeostasis and the efficacy of mRNA-based therapeutics. Errors in this process can lead to the synthesis of non-functional or even toxic proteins. The incorporation of modified nucleotides into mRNA is a promising strategy to enhance therapeutic efficacy by modulating stability, immunogenicity, and translational properties. Here, we explore the anticipated impact of a novel, dually modified nucleotide, this compound, on the fidelity of protein synthesis.
The Emerging Role of Modified Nucleotides in Translation
Canonical nucleotides—adenosine, guanosine, cytosine, and uridine—form the primary building blocks of mRNA. However, naturally occurring modifications to these bases play crucial roles in regulating mRNA function. In the context of synthetic mRNA, modifications such as pseudouridine (B1679824) and N1-methylpseudouridine have been shown to enhance protein expression and reduce innate immune responses. The methylation of uridine at the N3 and C5 positions introduces distinct chemical properties that are hypothesized to influence codon-anticodon interactions and ribosome function, thereby affecting translational fidelity.
Comparative Analysis of Uridine Modifications on Translational Fidelity
While direct experimental data for this compound is not yet available, we can infer its potential effects by examining the individual contributions of N3-methyluridine and 5-methyluridine.
N3-Methyluridine (m3U): A Modulator of Ribosome Structure and Function
N3-methyluridine is a modification found in ribosomal RNA (rRNA), particularly within functionally significant regions like the decoding center. Its presence can influence the local conformation of the ribosome, which may in turn affect the accuracy of tRNA selection. Methylation at the N3 position of uridine disrupts the Watson-Crick base pairing face, which could potentially increase the likelihood of miscoding if present in an mRNA codon.
5-Methyluridine (m5U): A Stabilizer of Codon-Anticodon Interactions
5-methyluridine, also known as ribothymidine, is a common modification in the T-loop of transfer RNA (tRNA) and has also been identified in mRNA. The methyl group at the C5 position enhances the stability of the base pairing with adenosine. This stabilizing effect is thought to contribute to the efficiency and fidelity of translation by promoting correct codon-anticodon recognition. Studies on tRNA have shown that m5U can modulate the speed of ribosome translocation, which is a critical step in maintaining the reading frame.
Hypothesized Effect of this compound (m3,5U)
Based on the individual effects of its constituent modifications, we hypothesize that this compound will have a complex, context-dependent effect on translational fidelity. The N3-methylation may introduce a destabilizing effect on codon-anticodon pairing, potentially increasing the error rate. Conversely, the C5-methylation could counteract this by stabilizing the interaction. The net effect on fidelity will likely depend on the specific codon and the surrounding sequence context.
Quantitative Data Summary
The following table summarizes the known and hypothesized effects of uridine modifications on translational error rates. It is important to note that the values for this compound are hypothetical and require experimental validation.
| Nucleotide | Modification | Known/Hypothesized Effect on Translational Error Rate | Supporting Rationale |
| Uridine | Canonical | Baseline error rate (approx. 10⁻³ to 10⁻⁴ per codon) | Standard Watson-Crick and wobble pairing. |
| N3-Methyluridine | N3-methylation | Potentially increased error rate | N3-methylation disrupts the hydrogen bonding face involved in canonical base pairing, which could lead to increased misincorporation. |
| 5-Methyluridine | 5-methylation | Potentially decreased error rate | The 5-methyl group can enhance base stacking and the stability of the codon-anticodon duplex, favoring correct tRNA selection. |
| This compound | N3- and 5-methylation | Hypothesized: Complex, context-dependent effect. May slightly increase or decrease the error rate depending on the codon context. | The opposing effects of N3-methylation (destabilizing) and 5-methylation (stabilizing) could lead to a nuanced impact on fidelity. |
Experimental Protocols for Assessing Translational Fidelity
To empirically determine the effect of this compound on translational fidelity, established in vitro and in vivo assays can be employed.
In Vitro Translation Fidelity Assay using a Luciferase Reporter System
This assay quantifies translational read-through of a premature stop codon, a common measure of fidelity.
Principle: A reporter mRNA is designed with a luciferase gene followed by a stop codon and a downstream tag. Read-through of the stop codon results in the synthesis of a tagged, full-length protein, which can be quantified.
Materials:
-
Cell-free in vitro translation system (e.g., Rabbit Reticulocyte Lysate or Wheat Germ Extract)
-
Reporter plasmid DNA encoding a luciferase gene with an in-frame stop codon (e.g., TAA, TAG, or TGA) followed by a detection tag (e.g., His-tag, S-peptide).
-
In vitro transcription kit to synthesize capped and polyadenylated reporter mRNA containing either canonical uridine or this compound.
-
Luciferase assay reagent.
-
Apparatus for detecting luminescence (luminometer).
-
Reagents for protein quantification (e.g., ELISA for the tag).
Procedure:
-
Prepare Reporter mRNA: Synthesize the reporter mRNA in vitro using a linearized plasmid template. For the experimental condition, replace UTP with this compound triphosphate in the transcription reaction. Ensure all mRNAs are capped and polyadenylated.
-
Set up In Vitro Translation Reactions: In separate reaction tubes, combine the in vitro translation extract with an amino acid mixture, energy source, and either the canonical or the modified reporter mRNA.
-
Incubation: Incubate the reactions at the optimal temperature (typically 30-37°C) for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.
-
Quantify Luciferase Activity: Measure the luminescence of an aliquot from each reaction to determine the amount of functional (non-read-through) luciferase produced.
-
Quantify Read-through Product: Use an ELISA or a similar quantitative immunoassay to measure the amount of the tagged, full-length protein produced as a result of stop codon read-through.
-
Calculate Read-through Frequency: The translational fidelity (or error rate) is calculated as the ratio of the amount of read-through protein to the total amount of protein synthesized (functional luciferase + read-through protein).
Mass Spectrometry-Based Quantification of Miscoding Events
This method provides a direct and highly sensitive measurement of amino acid misincorporation at specific codons.
Principle: A model protein is synthesized in a cell-free system using mRNA containing the nucleotide of interest. The protein is then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify peptides with misincorporated amino acids.
Materials:
-
Cell-free in vitro translation system.
-
DNA template for a model protein (e.g., eGFP, Luciferase).
-
In vitro transcription kit.
-
Canonical UTP and this compound triphosphate.
-
Protease for protein digestion (e.g., Trypsin, Glu-C).
-
LC-MS system (e.g., Q-TOF or Orbitrap).
Procedure:
-
Protein Synthesis: Synthesize the model protein in vitro using either canonical or modified mRNA.
-
Protein Purification and Digestion: Purify the synthesized protein and digest it into smaller peptides using a specific protease.
-
LC-MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the mass spectrometry data for peptides corresponding to the expected sequence and for peptides containing misincorporated amino acids at specific codons.
-
Quantify Miscoding Frequency: The frequency of misincorporation for a specific codon is calculated as the ratio of the ion intensity of the misincorporated peptide to the sum of the ion intensities of the correct and misincorporated peptides.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key concepts.
In vivo stability of N3-Methyl-5-methyluridine modified RNA compared to controls.
For researchers, scientists, and drug development professionals, the quest for more stable and efficient mRNA therapeutics is paramount. While N1-methylpseudouridine (m1Ψ) has become a cornerstone of current mRNA vaccines, the exploration of novel modifications continues. This guide provides a comparative analysis of the in vivo stability of RNA modified with 5-methyluridine (B1664183) (m5U), a related analog to the queried N3-Methyl-5-methyluridine, against unmodified RNA and the industry-standard m1Ψ.
Currently, direct comparative in vivo stability data for this compound (m3m5U) modified RNA is not available in the peer-reviewed literature. However, studies on the closely related 5-methyluridine (m5U) modification offer valuable insights into the potential effects of such methylation on RNA persistence and protein expression in vivo.
Executive Summary
The inclusion of modified nucleotides in synthetic mRNA has been shown to increase RNA stability, reduce immune activation, and enhance gene expression.[1] One study investigating self-amplifying RNA (saRNA) demonstrated that the incorporation of 5-methyluridine (m5U) resulted in more prolonged in vivo gene expression compared to saRNA containing canonical, unmodified nucleotides.[1][2] In contrast, the same study showed that saRNA containing N1-methylpseudouridine (m1Ψ), a modification known to enhance protein expression in linear mRNA, exhibited no detectable expression in their self-amplifying system.[2] This highlights that the impact of a modification can be context-dependent, varying with the type of RNA construct.
Quantitative Data Summary
The following table summarizes the key findings on the in vivo expression of luciferase from self-amplifying RNA (saRNA) modified with 5-methyluridine (m5U) compared to canonical (unmodified) saRNA. The data is extracted from a study by Azizi et al. (2024).
| RNA Modification | Dosage | Peak Expression (Day) | Sustained Expression | Notes |
| 5-methyluridine (m5U) | 1 µg & 5 µg | 7 | More prolonged expression observed compared to canonical saRNA.[1][2] | At day 17, a ~4-fold increase in expression was seen with m5U-containing saRNA versus canonical saRNA.[2] |
| Canonical (Unmodified) | 1 µg & 5 µg | 7 | Expression levels were lower than m5U-modified saRNA at later time points.[2] | |
| N1-methylpseudouridine (m1Ψ) | 1 µg | - | No detectable expression was observed in this self-amplifying RNA system.[2] | This result with saRNA is in contrast to the known enhanced expression of m1Ψ in linear mRNA. |
Experimental Protocols
The following is a detailed methodology for the key in vivo stability experiment cited, based on the study by Azizi et al. (2024).
In Vivo Luciferase Expression Assay
Objective: To assess the duration of protein expression from modified and unmodified self-amplifying RNA (saRNA) in an animal model.
Materials:
-
LNP-formulated saRNA encoding luciferase with the following modifications:
-
5-methyluridine (m5U)
-
Canonical (unmodified) nucleotides
-
N1-methylpseudouridine (m1Ψ)
-
-
Albino C57BL/6 mice
-
In Vivo Imaging System (IVIS) or similar bioluminescence imaging system
-
D-luciferin, the substrate for luciferase
Procedure:
-
Animal Handling: Albino C57BL/6 mice (n=5 per group) were used for the study.
-
Administration of RNA: Mice were injected intramuscularly (i.m.) with either 1 µg or 5 µg of the LNP-encapsulated luciferase-encoding saRNA.
-
Bioluminescence Imaging:
-
At designated time points (e.g., Day 1, 3, 7, 10, 14, 17, 21), mice were anesthetized.
-
D-luciferin was administered to the mice, typically via intraperitoneal injection.
-
Following substrate administration, mice were placed in an in vivo imaging system.
-
Whole-body bioluminescence was measured to quantify the level of luciferase expression.
-
-
Data Analysis: The bioluminescence signal (radiance) was quantified for each mouse at each time point. The average radiance for each group was plotted over time to compare the expression profiles of the different saRNA modifications.
Visualizations
Experimental Workflow for In Vivo RNA Stability Assessment
The following diagram illustrates the workflow for assessing the in vivo stability and expression of modified RNA using a luciferase reporter system.
Conclusion
The available evidence suggests that 5-methyluridine (m5U) modification has the potential to prolong protein expression in vivo in the context of self-amplifying RNA, indicating enhanced stability of the RNA construct or its replication intermediates.[1][2] This makes it an interesting candidate for applications where sustained protein production is desirable. However, the lack of detectable expression from m1Ψ-modified saRNA in the same study underscores the importance of empirical testing of modifications within the specific RNA platform (e.g., linear mRNA vs. saRNA) for which they are intended.[2]
Further research is needed to directly evaluate the in vivo stability and performance of this compound (m3m5U) modified RNA and to draw direct comparisons with established modifications like N1-methylpseudouridine in a linear mRNA context. Such studies will be crucial in determining its potential for advancing mRNA-based therapeutics and vaccines.
References
- 1. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Off-Target Effects: A Comparative Guide to N3-Methyluridine and 5-Methyluridine Modified siRNAs
For researchers, scientists, and drug development professionals, understanding and mitigating the off-target effects of chemically modified small interfering RNAs (siRNAs) is paramount for the development of safe and effective RNAi therapeutics. While the novel N3-Methyl-5-methyluridine (m3m5U) modification holds therapeutic promise, a direct and comprehensive analysis of its off-target profile remains to be publicly documented. This guide, therefore, provides a comparative overview of the known effects of its constituent modifications, N3-methyluridine (m3U) and 5-methyluridine (B1664183) (m5U), on siRNA activity and specificity. The insights presented here are synthesized from available literature to infer potential characteristics of m3m5U-modified siRNAs and to provide a framework for future investigations.
Executive Summary
Chemical modifications are instrumental in enhancing the therapeutic potential of siRNAs by improving stability, potency, and reducing off-target effects. This guide focuses on two key uridine (B1682114) modifications: N3-methyluridine (m3U) and 5-methyluridine (m5U). A critical finding from existing research is that the position of these modifications within the siRNA duplex is a crucial determinant of their impact on both on-target and off-target activities.
A pivotal study demonstrated that incorporating an N3-methyluridine modification at position 11 of the guide strand led to a complete loss of RNAi activity[1]. This highlights the sensitivity of the RISC machinery to modifications in the central region of the guide strand. Conversely, when 2'-O-Alkyl-N3-methyluridine modifications were strategically placed in the passenger strand, they were shown to modulate the thermal stability of the siRNA duplex, which can be leveraged to enhance guide strand loading and improve on-target potency[1].
Data on 5-methyluridine modification in the context of siRNA off-target effects is less direct. However, studies on self-amplifying RNAs (saRNAs) have shown that m5U modification can influence protein expression levels and modulate immune responses[2][3][4]. While the context is different from siRNA-mediated gene silencing, these findings suggest that the 5-methyl group can be recognized by cellular machinery, potentially impacting both efficacy and immunogenicity.
Due to the absence of direct experimental data for this compound (m3m5U) modified siRNAs, this guide will present the available data for m3U and m5U independently. This information will be supplemented with standardized experimental protocols for assessing off-target effects, providing a valuable resource for researchers aiming to characterize novel siRNA modifications.
Comparative Data on Modified siRNAs
The following table summarizes the known effects of N3-methyluridine and 5-methyluridine modifications on siRNA performance. It is important to note that direct comparative studies on their off-target effects are limited.
| Modification | Position in siRNA | Effect on On-Target Activity | Reported Off-Target Effects | Citation |
| N3-methyluridine (m3U) | Guide Strand (Position 11) | Abolished RNAi activity | Not directly assessed, but loss of on-target activity implies significant interference with RISC function. | [1] |
| Passenger Strand | Can improve activity by modulating thermal stability | Passenger strand-mediated off-target effects could be reduced by optimizing strand loading. | [1] | |
| 5-methyluridine (m5U) | Not specified in siRNA context | In saRNA, can sustain gene expression. | In saRNA, can induce distinct humoral and cellular immune responses. Direct siRNA off-target gene silencing data is not available. | [2][3][4] |
| Unmodified siRNA | N/A | Variable | Prone to miRNA-like off-target silencing and can induce innate immune responses.[5][6] | |
| 2'-O-methyl (2'-OMe) | Seed Region (e.g., position 2) | Generally maintained | Can reduce miRNA-like off-target silencing.[7] |
Experimental Protocols for Assessing Off-Target Effects
To rigorously evaluate the off-target profile of novel siRNA modifications like m3m5U, standardized experimental workflows are essential. Below are detailed methodologies for two key aspects of off-target effect analysis: genome-wide gene expression profiling and assessment of innate immune stimulation.
Genome-Wide Off-Target Silencing Analysis via Microarray
This protocol outlines the steps to identify unintended gene silencing events across the transcriptome following siRNA transfection.[8][9][10]
a) Cell Culture and Transfection:
-
Seed a human cell line (e.g., HeLa or HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Prepare siRNA-lipid nanoparticle (LNP) complexes according to the manufacturer's protocol. Use a final siRNA concentration of 10-50 nM.
-
Include the following controls:
-
Mock transfection (transfection reagent only).
-
Transfection with a validated negative control siRNA.
-
Transfection with an unmodified siRNA targeting the same sequence.
-
Transfection with a well-characterized modified siRNA (e.g., 2'-O-methyl) as a benchmark.
-
-
Transfect the cells and incubate for 24-48 hours.
b) RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Ensure high-quality RNA (RIN > 8).
c) Microarray Hybridization and Scanning:
-
Label the extracted RNA with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridize the labeled RNA to a whole-genome microarray chip (e.g., Agilent SurePrint G3 Human Gene Expression Microarray).
-
Wash the microarray slides to remove unbound probes.
-
Scan the microarray slides using a microarray scanner to obtain fluorescence intensity data.
d) Data Analysis:
-
Normalize the microarray data to correct for systematic variations.
-
Identify differentially expressed genes between the modified siRNA-treated group and the control groups.
-
Perform seed region analysis to identify transcripts with complementarity to the siRNA seed sequence (positions 2-8 of the guide strand) that are downregulated.
Assessment of Innate Immune Stimulation
This protocol describes how to measure the induction of pro-inflammatory cytokines and interferons in response to siRNA transfection.[13][14][15][16][17][18][19]
a) Cell Culture and Transfection:
-
Use immune-competent cells such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Seed the cells in 24-well plates.
-
Transfect the cells with the modified siRNA and appropriate controls (as described in the microarray protocol) at a concentration of 50-100 nM. Use a transfection reagent known to have low intrinsic immunostimulatory properties.
b) Cytokine Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Collect the cell culture supernatant 24 hours post-transfection.
-
Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-α) using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Multiplex Cytokine Assay (e.g., Luminex):
-
For a broader profile of cytokine induction, use a multiplex bead-based assay to simultaneously measure a panel of cytokines from the cell culture supernatant.
-
-
qRT-PCR for Cytokine mRNA:
-
Extract total RNA from the transfected cells after 6-12 hours.
-
Perform qRT-PCR to measure the mRNA expression levels of key cytokine and interferon genes.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological pathways involved, the following diagrams are provided in Graphviz DOT language.
Experimental workflow for assessing siRNA off-target effects.
Simplified siRNA-mediated immune stimulation pathway.
Conclusion and Future Directions
The development of novel siRNA modifications like this compound is a promising avenue for advancing RNAi therapeutics. However, a thorough characterization of their off-target effects is a prerequisite for clinical translation. While direct data on m3m5U is currently unavailable, the existing literature on m3U and m5U modifications provides valuable, albeit incomplete, insights. The observation that m3U can abolish on-target activity when placed in the guide strand's central region underscores the importance of positional effects. Furthermore, the immunomodulatory potential of m5U in other RNA contexts highlights the need for careful evaluation of the innate immune response to any new modification.
For researchers and drug developers, the path forward involves systematic evaluation of m3m5U-modified siRNAs using the standardized protocols outlined in this guide. By comparing the off-target profiles of m3m5U-modified siRNAs to unmodified and benchmark-modified siRNAs, the field can build a comprehensive understanding of the safety and specificity of this novel chemical modification. This rigorous, data-driven approach will be essential for unlocking the full therapeutic potential of next-generation RNAi drugs.
References
- 1. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. news-medical.net [news-medical.net]
- 7. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 12. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 13. Evaluating the regulation of cytokine levels after siRNA treatment in antigen-specific target cell populations via intracellular staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammatory cytokine induction by siRNAs is cell type- and transfection reagent-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sequence-dependent stimulation of the mammalian innate immune response by synthetic siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of interleukins IL-6 and IL-8 by siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming the innate immune response to small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Induction of inflammatory cytokines and interferon responses by double-stranded and single-stranded siRNAs is sequence-dependent and requires endosomal localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | RNA Interference-Induced Innate Immunity, Off-Target Effect, or Immune Adjuvant? [frontiersin.org]
Comparative Analysis of N3-Methyl-5-methyluridine's Impact on Protein Expression: A Guide for Researchers
In the rapidly advancing field of mRNA therapeutics and vaccine development, the choice of nucleoside modification is paramount to optimizing protein expression, stability, and immunogenicity. While N1-methylpseudouridine (m1Ψ) and pseudouridine (B1679824) (Ψ) have become the gold standard, researchers are continually exploring novel modifications to fine-tune mRNA performance. This guide provides a comparative analysis of the impact of various uridine (B1682114) modifications on protein expression, with a special focus on the less-studied N3-Methyl-5-methyluridine (m3,5U). Due to the limited direct experimental data on m3,5U, its potential effects are inferred from the known impacts of N3-methylation and 5-methylation of uridine.
Quantitative Comparison of Uridine Modifications on Protein Expression
The following table summarizes the relative impact of common uridine modifications on in vitro and in vivo protein expression, based on available experimental data. The data is presented as a relative measure compared to unmodified uridine (U).
| Nucleoside Modification | In Vitro Protein Expression (Relative to U) | In Vivotro Protein Expression (Relative to U) | Key Characteristics |
| Uridine (U) | 1x (Baseline) | 1x (Baseline) | Standard ribonucleoside; can elicit an innate immune response. |
| Pseudouridine (Ψ) | Increased (~1.5-10x) | Increased | Reduces innate immune recognition and enhances translational capacity.[1] |
| N1-methylpseudouridine (m1Ψ) | Significantly Increased (~10-100x) | Significantly Increased | Superior at evading immune detection, leading to higher and more sustained protein expression compared to Ψ.[2][3] |
| 5-methyluridine (m5U) | Minor to Moderate Increase (context-dependent) | Increased | Can enhance mRNA stability and translation, though the effect on protein expression is generally less pronounced than Ψ or m1Ψ.[1][4][5] |
| This compound (m3,5U) | Not Experimentally Determined | Not Experimentally Determined | Inferred to potentially decrease translation due to N3-methylation disrupting Watson-Crick base pairing, while 5-methylation may offer a slight counteracting stabilizing effect. |
Inferred Impact of this compound (m3,5U) on Protein Expression
Direct experimental data on the translation of mRNA containing this compound is scarce. However, we can infer its potential impact by considering the effects of its constituent modifications:
-
N3-methylation of Uridine (m3U): Methylation at the N3 position of uridine disrupts the Watson-Crick base pairing face, as the methyl group blocks the hydrogen bond donor site. This modification, when present in mRNA, has been shown to be a poor substrate for the ribosome, potentially leading to ribosome stalling and decreased protein synthesis. Computational studies suggest that N3-methylation would severely perturb mRNA:tRNA interactions.[6][7]
-
5-methylation of Uridine (m5U): The 5-methyl group, which is also found in thymidine (B127349) in DNA, generally has a less dramatic effect on translation compared to modifications on the Watson-Crick face. Studies on m5U-containing mRNA indicate that it can slightly impede the rate of amino acid addition by the ribosome in a position-dependent manner.[4][5] However, it can also contribute to increased mRNA stability.[8]
Hypothesis for m3,5U: The presence of the N3-methyl group in m3,5U is likely to be the dominant factor affecting translation. By interfering with proper codon-anticodon pairing, it is hypothesized that the incorporation of m3,5U into an mRNA coding sequence would significantly reduce the efficiency of protein synthesis. While the 5-methyl group might confer some increase in nuclease resistance to the mRNA molecule, this is unlikely to compensate for the inhibitory effect of the N3-methyl group on ribosomal translocation. Therefore, m3,5U is not expected to be a favorable modification for applications requiring high levels of protein expression.
Experimental Protocols
The following sections detail generalized methodologies for the key experiments required to compare the impact of different nucleoside modifications on protein expression.
Synthesis of Modified mRNA via In Vitro Transcription (IVT)
This protocol outlines the steps for generating mRNA transcripts incorporating modified nucleosides.
Workflow for In Vitro Transcription of Modified mRNA
Caption: Workflow for the synthesis of modified mRNA.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the gene of interest.
-
T7 RNA Polymerase.
-
Ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, and either UTP (for unmodified control) or the desired modified UTP (e.g., Ψ-UTP, m1Ψ-UTP, m5U-TP, or m3,5U-TP).
-
RNase inhibitor.
-
DNase I.
-
Transcription buffer.
-
RNA purification kit or reagents (e.g., lithium chloride).
Procedure:
-
Template Preparation: Prepare a high-quality, linearized DNA template. This can be a restriction enzyme-digested plasmid or a PCR product. The template must contain a T7 RNA polymerase promoter upstream of the coding sequence.
-
IVT Reaction Setup: In an RNase-free tube, combine the transcription buffer, RNase inhibitor, ATP, GTP, CTP, and the specific UTP or modified UTP. Add the DNA template.
-
Initiation: Add T7 RNA polymerase to the reaction mixture to initiate transcription.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Template Removal: Add DNase I to the reaction and incubate for a further 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the synthesized mRNA using a column-based kit or by lithium chloride precipitation to remove enzymes, unincorporated nucleotides, and salts.
-
Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). Assess the integrity of the transcript by running an aliquot on a denaturing agarose gel.
In Vitro Translation (IVT) Assay
This protocol describes how to assess the translational efficiency of the synthesized mRNAs in a cell-free system.
Workflow for In Vitro Translation Assay
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of N3-Methyl-5-methyluridine: A Procedural Guide
For researchers and professionals in the pharmaceutical and biomedical fields, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N3-Methyl-5-methyluridine, a nucleoside analog utilized in critical research areas, including antiviral drug development. Adherence to these guidelines is essential for maintaining laboratory safety and environmental compliance.
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C11H16N2O6 |
| Molecular Weight | 272.25 g/mol [] |
| Boiling Point | 499.3±55.0 °C at 760 mmHg[] |
| Density | 1.5±0.1 g/cm3 [] |
| Appearance | Solid (form may vary) |
| Storage | Recommended to be kept refrigerated. |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2]
-
Hand Protection: Chemical-impermeable gloves should be worn to prevent skin contact.[3]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be necessary. However, if dust formation is likely, a NIOSH/MSHA-approved respirator should be used.[2]
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Identification and Segregation:
- Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
- Segregate this waste into a clearly labeled, dedicated hazardous waste container. The container should be suitable for chemical waste and have a secure lid.
2. Containment and Labeling:
- Ensure the waste container is tightly closed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
- The label on the waste container must clearly state "Hazardous Waste" and identify the contents, including "this compound."
3. Spill Management:
- In the event of a spill, ensure the area is well-ventilated and evacuate personnel to a safe area.[3]
- Remove all sources of ignition.[3]
- For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable container for disposal.[2]
- For liquid spills, use an inert absorbent material to soak up the substance and transfer it to a properly labeled hazardous waste container.
- Clean the spill area thoroughly with an appropriate solvent.
4. Final Disposal:
- The collected waste must be disposed of as hazardous waste. This should be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
- Do not dispose of this material down the drain or in the regular trash.
- Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
First Aid Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N3-Methyl-5-methyluridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N3-Methyl-5-methyluridine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and establishing clear operational protocols. This compound is a nucleoside analog used in biomedical research, including studies on viral ailments like hepatitis C.[]
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[3] Always wear eye protection when in the laboratory. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of exposure, consider double gloving. | Gloves should be inspected before use and removed immediately if contaminated, followed by hand washing. |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or when there is a splash risk, chemical-resistant gowns are recommended. | Lab coats should be kept buttoned. Do not wear lab coats outside of the laboratory area. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. If dust formation is unavoidable or ventilation is poor, a NIOSH-approved respirator may be necessary. | Ensure proper fit and training if a respirator is used. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[4]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
2. Handling the Compound:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of dust or aerosols.[4]
-
Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all work surfaces and equipment that have come into contact with the compound using an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, should be collected in a designated and clearly labeled hazardous waste container.[5]
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not release into the environment.[3]
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
